Product packaging for Elacestrant S enantiomer dihydrochloride(Cat. No.:)

Elacestrant S enantiomer dihydrochloride

Cat. No.: B2734308
M. Wt: 531.6 g/mol
InChI Key: XGFHYCAZOCBCRQ-ROPHLPQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Elacestrant S enantiomer dihydrochloride is a useful research compound. Its molecular formula is C30H40Cl2N2O2 and its molecular weight is 531.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40Cl2N2O2 B2734308 Elacestrant S enantiomer dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFHYCAZOCBCRQ-ROPHLPQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis and Purification of Elacestrant (S)-enantiomer Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a selective estrogen receptor degrader (SERD), is an important therapeutic agent in the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer. Its chemical name is (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol. This guide provides a detailed overview of the synthesis of the active (S)-enantiomer of Elacestrant and its subsequent purification to the dihydrochloride salt, intended for research and development purposes.

Chemical Structure

Elacestrant is a non-steroidal small molecule with the following chemical structure:

Molecular Formula: C₃₀H₃₈N₂O₂ Molecular Weight: 458.64 g/mol

Synthesis of Elacestrant

The synthesis of Elacestrant can be achieved through various routes. One common and effective method involves a multi-step process commencing with the demethylation of a precursor, followed by a series of chemical transformations including bromination, reduction, chiral resolution, and reductive amination. An alternative, more recent approach utilizes a highly efficient iridium-catalyzed dynamic kinetic asymmetric hydrogenation for gram-scale enantioselective synthesis. This guide will focus on a frequently cited multi-step synthesis.

Synthetic Pathway Overview

The following diagram illustrates the key steps in a common synthetic route for Elacestrant.

Elacestrant_Synthesis ELAC_1 ELAC-1 ELAC_2 ELAC-2 ELAC_1->ELAC_2 Demethylation (48% HBr, 120°C) ELAC_3 ELAC-3 ELAC_2->ELAC_3 Benzylation ((Bromomethyl)benzene, K₂CO₃) ELAC_4 ELAC-4 ELAC_3->ELAC_4 Bromination (Br₂) ELAC_5 ELAC-5 ELAC_4->ELAC_5 Reduction (NaBH₄) ELAC_6 ELAC-6 ELAC_5->ELAC_6 Cyclization (p-TsOH, Toluene, reflux) ELAC_13 Racemic Intermediate ELAC_6->ELAC_13 Further Steps ELAC_14 (S)-Enantiomer ELAC_13->ELAC_14 Chiral Resolution (DBTA) Elacestrant_Base Elacestrant (Base) ELAC_14->Elacestrant_Base Reductive Amination (ELAC-15, NaBH(OAc)₃) ELAC_15 Amine Side Chain Elacestrant_HCl Elacestrant Dihydrochloride Elacestrant_Base->Elacestrant_HCl Salt Formation (HCl) Elacestrant_Purification Crude_Base Crude Elacestrant Base Column_Chromatography Column Chromatography (Optional) Crude_Base->Column_Chromatography Resolved_Enantiomer Resolved (S)-Enantiomer Crude_Base->Resolved_Enantiomer Direct Resolution Column_Chromatography->Resolved_Enantiomer Salt_Formation Dihydrochloride Salt Formation Resolved_Enantiomer->Salt_Formation Crude_Salt Crude Dihydrochloride Salt Salt_Formation->Crude_Salt Recrystallization Recrystallization Crude_Salt->Recrystallization Pure_Salt Pure Elacestrant Dihydrochloride Recrystallization->Pure_Salt Drying Drying Pure_Salt->Drying Final_API Final API Drying->Final_API

"Elacestrant S enantiomer dihydrochloride" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, approved under the brand name Orserdu, is a pioneering oral selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1] As a non-steroidal small molecule, Elacestrant functions as an estrogen receptor antagonist, binding to and inducing the degradation of the estrogen receptor alpha (ERα).[1] The active pharmaceutical ingredient is the R-enantiomer. This technical guide focuses on the lesser-known S-enantiomer of Elacestrant dihydrochloride, providing a detailed overview of its chemical structure, properties, and relationship to the active R-enantiomer.

Chemical Structure and Properties

Elacestrant and its S-enantiomer are chiral molecules, identical in composition and connectivity but differing in the three-dimensional arrangement of their atoms. The S-enantiomer is characterized as having low biological activity compared to the R-enantiomer (Elacestrant).[2][3][4][5]

Table 1: Chemical Identification of Elacestrant Enantiomers

IdentifierElacestrant S Enantiomer DihydrochlorideElacestrant (R-enantiomer) Dihydrochloride
IUPAC Name (6S)-6-[2-(Ethyl{4-[2-(ethylamino)ethyl]benzyl}amino)-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride(6R)-6-[2-(Ethyl{4-[2-(ethylamino)ethyl]benzyl}amino)-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride
CAS Number 2309762-30-7[4]1349723-93-8
Molecular Formula C₃₀H₄₀Cl₂N₂O₂[]C₃₀H₄₀Cl₂N₂O₂
Molecular Weight 531.56 g/mol []531.56 g/mol
Canonical SMILES CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O.Cl.ClCCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl

Table 2: Physicochemical Properties of Elacestrant (R-enantiomer)

Note: While specific experimental data for the S-enantiomer is not widely available, most physicochemical properties, with the exception of optical rotation, are expected to be identical to the R-enantiomer.

PropertyValueReference
pKa (most basic) 9.8[7]
cLogP 6.8[7]
LogD (pH 7.4) 3.6[7]
Solubility (pH 1.0) 33 mg/mL[7]
Solubility (pH 6.8) ~0.01 mg/mL[7]
Oral Bioavailability Approximately 10%[7]

Mechanism of Action: The Role of Chirality

Elacestrant exerts its therapeutic effect by binding to ERα and inducing its degradation through the proteasomal pathway. This leads to a reduction in ERα levels within cancer cells, thereby inhibiting estrogen-driven tumor growth. The stereochemistry of the molecule is critical for its biological activity. The R-enantiomer possesses high affinity for ERα, while the S-enantiomer is reported to have low activity.

cluster_enantiomers Elacestrant Enantiomers R-enantiomer Elacestrant (R-enantiomer) High Affinity ERa Estrogen Receptor α (ERα) R-enantiomer->ERa Binds to S-enantiomer Elacestrant S Enantiomer Low Affinity S-enantiomer->ERa Weakly binds to Degradation Proteasomal Degradation ERa->Degradation Induces Inhibition Inhibition of Tumor Growth Degradation->Inhibition

Figure 1. Enantiomer-specific interaction with ERα.

The diagram above illustrates the differential activity of the Elacestrant enantiomers. The R-enantiomer effectively binds to ERα, leading to its degradation and subsequent inhibition of tumor growth. In contrast, the S-enantiomer's interaction with ERα is significantly weaker, resulting in minimal biological effect.

Elacestrant Elacestrant (R-enantiomer) ERa_inactive Inactive ERα Dimer Elacestrant->ERa_inactive Binds to Elacestrant_ERa Elacestrant-ERα Complex ERa_inactive->Elacestrant_ERa Forms Transcription Estrogen-dependent Gene Transcription ERa_inactive->Transcription Normally promotes Ubiquitination Ubiquitination Elacestrant_ERa->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degraded_ERa Degraded ERα Fragments Proteasome->Degraded_ERa Results in Degraded_ERa->Transcription Prevents Proliferation Tumor Cell Proliferation Transcription->Proliferation

Figure 2. Elacestrant's signaling pathway.

Pharmacological and Pharmacokinetic Properties

The pharmacological activity of Elacestrant is primarily attributed to the R-enantiomer. In vitro studies have demonstrated its potent binding to ERα and its ability to induce receptor degradation.

Table 3: In Vitro Activity of Elacestrant (R-enantiomer)

ParameterValueCell Line/AssayReference
IC₅₀ for ERα 48 nMERR binding assay[2][3][4]
IC₅₀ for ERβ 870 nMERR binding assay[2][3][4]
EC₅₀ for ERα Degradation 0.6 nMMCF-7 cells[7]

Table 4: Pharmacokinetic Properties of Elacestrant (R-enantiomer)

ParameterValueConditionReference
Time to Peak (Tₘₐₓ) 1.6 - 3.3 hoursOral administration[7]
Plasma Protein Binding >99%-[7]
Metabolism Primarily by CYP3A4; minor roles for CYP2A6 and CYP2C9Hepatic[7]
Elimination Half-life (t₁/₂) 30 - 50 hours-[7]
Excretion Primarily in feces-[7]

Experimental Protocols

Synthesis and Chiral Separation

The synthesis of Elacestrant involves a multi-step process, with a key step being the establishment of the chiral center. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

A recent publication outlines a gram-scale synthesis of (+)-Elacestrant utilizing an iridium-catalyzed dynamic kinetic asymmetric hydrogenation of an α-substituted tetralone intermediate, achieving high yield and excellent stereoselectivity.[8] Another approach involves the chiral separation of a racemic intermediate using a chiral resolving agent, such as (-)-cinchonidine, followed by further synthetic transformations.[1] High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for the analytical and preparative separation of enantiomers.[9][10]

ERα Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to ERα.

Protocol Outline:

  • Preparation of ERα: Rat uterine cytosol or recombinant human ERα can be used as the source of the receptor.

  • Incubation: A constant concentration of a radiolabeled estrogen, such as ³H-estradiol, is incubated with the ERα preparation in the presence of varying concentrations of the test compound (e.g., Elacestrant S enantiomer).

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.

Western Blot for ERα Degradation

Western blotting is used to quantify the degradation of ERα in response to treatment with a SERD.

Protocol Outline:

  • Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured and treated with various concentrations of the test compound for a specified duration.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.

  • Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.

start Start cell_culture ER+ Cell Culture (e.g., MCF-7) start->cell_culture treatment Treat with Elacestrant Enantiomer cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking probing Antibody Probing (anti-ERα) blocking->probing detection Detection and Imaging probing->detection analysis Data Analysis (Quantify ERα levels) detection->analysis end End analysis->end

Figure 3. Western blot workflow for ERα degradation.
UPLC-MS/MS Analysis

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of Elacestrant in biological matrices.

Protocol Outline:

  • Sample Preparation: Biological samples (e.g., plasma) are prepared by protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard (e.g., deuterated Elacestrant) is added.

  • Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is used to separate the analyte from other components.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The analyte is ionized (typically by electrospray ionization), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for both the analyte and the internal standard.

  • Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

This compound is the stereoisomer of the active pharmaceutical ingredient, Elacestrant. While possessing nearly identical physicochemical properties, its biological activity is significantly lower due to a weaker interaction with the target protein, ERα. This underscores the critical role of stereochemistry in drug design and function. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and biological evaluation of both enantiomers, which is essential for comprehensive drug development and quality control. Further research into the specific pharmacological profile of the S-enantiomer could provide deeper insights into the structure-activity relationship of this important class of SERDs.

References

Elacestrant S-enantiomer Dihydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant (RAD1901), approved by the FDA under the brand name Orserdu, is a pioneering oral selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] As a non-steroidal small molecule, Elacestrant represents a significant advancement in endocrine therapy, offering a novel mechanism to combat resistance to existing treatments.[3] This technical guide provides an in-depth exploration of the core mechanism of action of Elacestrant S-enantiomer dihydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: A Dual Approach to ERα Inhibition

Elacestrant's primary mechanism of action is centered on its potent and selective targeting of the estrogen receptor-alpha (ERα), a key driver of proliferation in the majority of breast cancers.[2][4] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which act as competitive antagonists, or aromatase inhibitors that block estrogen production, Elacestrant employs a dual strategy of antagonism and degradation.[1][4]

Estrogen Receptor Antagonism

Elacestrant competitively binds to the ligand-binding domain of ERα, effectively blocking the binding of its natural ligand, 17β-estradiol.[4][5] This direct antagonism prevents the conformational changes in the receptor necessary for its activation and subsequent downstream signaling.[1]

Estrogen Receptor Degradation

Beyond simple antagonism, Elacestrant induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This leads to a significant reduction in the total cellular levels of ERα, thereby diminishing the cell's capacity to respond to estrogen-mediated growth signals.[4][6] This degradation is a key feature that distinguishes SERDs from SERMs and is crucial for overcoming certain forms of endocrine resistance.[1][4]

The following diagram illustrates the core mechanism of action of Elacestrant.

Elacestrant_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus cluster_pathway Cancer Cell Estradiol 17β-Estradiol ER ERα Estradiol->ER Binds Elacestrant Elacestrant Elacestrant->ER Binds Elacestrant_ER Elacestrant-ERα Complex ER->Elacestrant_ER Estradiol_ER Estradiol-ERα Complex ER->Estradiol_ER Ub Ubiquitin Elacestrant_ER->Ub Induces Ubiquitination Proteasome 26S Proteasome Elacestrant_ER->Proteasome Targets for Degradation ERE Estrogen Response Element (ERE) Elacestrant_ER->ERE Blocks Binding Nucleus Nucleus Estradiol_ER->Nucleus Translocates Estradiol_ER->ERE Binds Ub->Proteasome Degradation ERα Degradation Proteasome->Degradation Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Figure 1: Elacestrant's dual mechanism of ERα antagonism and degradation.

Efficacy in Preclinical Models: Quantitative Analysis

Elacestrant has demonstrated potent anti-tumor activity in a variety of preclinical models, including endocrine-sensitive, endocrine-resistant, and ESR1-mutant breast cancer cell lines and patient-derived xenografts (PDXs).

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of Elacestrant in various breast cancer cell lines.

Cell LineBackgroundAssay TypeEndpointIC50 / EC50 (nM)Reference(s)
MCF-7ER+, Endocrine-sensitiveCell ProliferationGrowth Inhibition~0.3 - 1[7]
T47DER+, Endocrine-sensitiveCell ProliferationGrowth Inhibition~1 - 10[7]
MCF-7ER+, Endocrine-sensitiveERα DegradationERα Downregulation0.6[4]
MCF-7CDK4/6i ResistantCell ProliferationGrowth InhibitionMaintained Sensitivity[4]
PDX ModelsER+, ESR1 mutant, Endocrine-resistantTumor Growth InhibitionTumor Volume ReductionN/A[7]
In Vivo Efficacy

Studies using patient-derived xenograft (PDX) models have confirmed the potent in vivo activity of Elacestrant. The table below highlights its efficacy in inhibiting tumor growth.

PDX ModelBackgroundTreatmentTumor Growth Inhibition (%)Reference(s)
MAXF-1398ER+, ESR1Y537N, Fulvestrant-sensitiveElacestrant (30 mg/kg)55[7]
MAXF-1398ER+, ESR1Y537N, Fulvestrant-sensitiveElacestrant (60 mg/kg)67[7]
ST2535-HIER+, Fulvestrant-resistantElacestrant (30 mg/kg)79[7]
ST2535-HIER+, Fulvestrant-resistantElacestrant (60 mg/kg)82[7]
CTG-1211-HIER+, Fulvestrant-resistantElacestrant (30 mg/kg)30[7]
CTG-1211-HIER+, Fulvestrant-resistantElacestrant (60 mg/kg)48[7]
ST941-HIER+, ESR1Y537S, AI-treatedElacestrant (dose not specified)Significant effect[7]

Clinical Efficacy: The EMERALD Trial

The pivotal Phase 3 EMERALD trial demonstrated the clinical benefit of Elacestrant in patients with ER+, HER2- advanced or metastatic breast cancer who had progressed on prior endocrine and CDK4/6 inhibitor therapy.

Patient PopulationTreatment ArmMedian Progression-Free Survival (mPFS) (months)Hazard Ratio (95% CI)P-valueReference(s)
Overall Population Elacestrant2.80.70 (0.55 - 0.88)0.002
Standard of Care1.9
ESR1-mutant Elacestrant3.80.55 (0.39 - 0.77)0.0005
Standard of Care1.9

Downstream Signaling Pathways

By antagonizing and degrading ERα, Elacestrant effectively shuts down the downstream signaling cascade that promotes tumor growth. This includes the inhibition of transcription of key estrogen-responsive genes such as PGR (progesterone receptor), TFF1 (trefoil factor 1, also known as pS2), and GREB1 (growth regulation by estrogen in breast cancer 1).[6][7]

The following diagram depicts the impact of Elacestrant on the ERα signaling pathway.

Elacestrant_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol 17β-Estradiol ER_inactive Inactive ERα Estradiol->ER_inactive Binds and Activates Proteasome Proteasome ER_inactive->Proteasome Ubiquitination and Degradation ER_active Active Dimerized ERα ER_inactive->ER_active Dimerization and Nuclear Translocation Elacestrant Elacestrant Elacestrant->ER_inactive Binds and Induces Conformational Change Elacestrant->ER_active Blocks Activity ERE Estrogen Response Element ER_active->ERE Binds Gene_Transcription Transcription of Estrogen-Responsive Genes (e.g., PGR, TFF1, GREB1) ERE->Gene_Transcription Cell_Cycle Cell Cycle Progression Gene_Transcription->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation

Figure 2: Elacestrant's disruption of the ERα signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Elacestrant.

ERα Binding Affinity Assay (PolarScreen™ ER Alpha Competitor Assay)

This assay is used to determine the binding affinity of Elacestrant to ERα.

Principle: This is a fluorescence polarization-based competition assay. A fluorescently labeled estrogen ligand (Fluormone™ ES2 Green) binds to the ERα, resulting in a high polarization value. Unlabeled competitors, such as Elacestrant, displace the fluorescent ligand, causing a decrease in polarization.

Materials:

  • PolarScreen™ ER Alpha Competitor Assay Kit (Thermo Fisher Scientific, #A15883 or similar)

  • ERα protein

  • Fluormone™ ES2 Green tracer

  • Assay buffer

  • Elacestrant dihydrochloride

  • 17β-Estradiol (as a positive control)

  • Low-volume 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of Elacestrant and the control ligand (17β-Estradiol) in the assay buffer. Prepare a working solution of ERα and Fluormone™ ES2 Green tracer in the assay buffer according to the kit manufacturer's instructions.

  • Assay Setup: In a 384-well plate, add the serially diluted Elacestrant or control ligand.

  • Add ERα/Tracer Mix: Add the pre-mixed ERα and Fluormone™ ES2 Green tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of Elacestrant that causes a 50% decrease in the polarization signal. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

ERα Degradation Assay (Western Blot)

This assay is used to quantify the degradation of ERα protein induced by Elacestrant.

Principle: Breast cancer cells are treated with Elacestrant, and the total cellular protein is extracted. ERα protein levels are then detected and quantified using Western blotting with a specific antibody.

Materials:

  • MCF-7 or other ER+ breast cancer cells

  • Cell culture medium and supplements

  • Elacestrant dihydrochloride

  • Proteasome inhibitor (e.g., MG132, as a control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed MCF-7 cells in culture plates and allow them to adhere. Treat the cells with various concentrations of Elacestrant for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (Elacestrant + MG132).

  • Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Compare the ERα levels in the Elacestrant-treated samples to the vehicle control to determine the extent of degradation.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of Elacestrant on the proliferation of breast cancer cells.

Principle: The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • MCF-7 or other ER+ breast cancer cells

  • Cell culture medium and supplements

  • Elacestrant dihydrochloride

  • 17β-Estradiol

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of Elacestrant in the presence of a fixed concentration of 17β-estradiol (to stimulate proliferation). Include appropriate controls (vehicle and estradiol alone).

  • Incubation: Incubate the plate for a specified period (e.g., 5-7 days).

  • Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® Reagent to each well, mix to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the Elacestrant concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram illustrates a typical experimental workflow for an in vitro cell proliferation assay.

Experimental_Workflow_Cell_Proliferation start Start seed_cells Seed ER+ Breast Cancer Cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_drug Prepare serial dilutions of Elacestrant adhere->prepare_drug treat_cells Treat cells with Elacestrant and Estradiol adhere->treat_cells prepare_drug->treat_cells incubate Incubate for 5-7 days treat_cells->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent lyse_cells Mix to induce cell lysis add_reagent->lyse_cells stabilize Incubate for 10 minutes lyse_cells->stabilize read_luminescence Measure luminescence stabilize->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Figure 3: Workflow for a cell proliferation assay using CellTiter-Glo®.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol outlines the general steps for evaluating the in vivo efficacy of Elacestrant using PDX models.

Principle: Tumor fragments from a patient's breast cancer are implanted into immunodeficient mice. Once tumors are established, the mice are treated with Elacestrant, and tumor growth is monitored over time.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • ER+ breast cancer PDX model tissue

  • Surgical instruments

  • Elacestrant dihydrochloride formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Tumor Implantation: Implant small fragments of the PDX tumor tissue subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer Elacestrant (e.g., 30 or 60 mg/kg) or vehicle control to the mice daily via oral gavage.

  • Tumor Measurement: Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume.

  • Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to determine the efficacy of Elacestrant. At the end of the study, tumors can be harvested for further analysis (e.g., Western blotting for ERα levels).

Conclusion

Elacestrant S-enantiomer dihydrochloride is a potent, orally bioavailable selective estrogen receptor degrader with a dual mechanism of action involving both ERα antagonism and degradation. This unique profile allows it to overcome resistance to traditional endocrine therapies, particularly in the context of ESR1 mutations. Preclinical and clinical data have robustly demonstrated its efficacy in inhibiting the growth of ER+ breast cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of Elacestrant and its potential applications in oncology. As our understanding of endocrine resistance mechanisms evolves, Elacestrant stands as a cornerstone of the next generation of targeted therapies for ER+ breast cancer.

References

A Technical Deep Dive into Elacestrant's Enantiomers: The Potent R-Enantiomer and its Less Active S-Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WALTHAM, MA – This technical guide provides an in-depth comparative analysis of the R- and S-enantiomers of Elacestrant, a selective estrogen receptor degrader (SERD). Elacestrant, identified as the R-enantiomer (also known as RAD1901), is a potent antagonist of the estrogen receptor alpha (ERα) and is approved for the treatment of certain types of breast cancer. In contrast, the S-enantiomer of Elacestrant is characterized by its significantly lower biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available data, experimental methodologies, and the critical role of stereochemistry in the pharmacological profile of Elacestrant.

Introduction to Elacestrant and Stereoisomerism

Elacestrant is a non-steroidal small molecule that functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ER) and induces its degradation, thereby blocking estrogen-driven signaling pathways that promote the growth of hormone receptor-positive (HR+) breast cancers. The molecular structure of Elacestrant possesses a chiral center, leading to the existence of two non-superimposable mirror-image forms known as enantiomers: the R-enantiomer and the S-enantiomer. As is common in pharmacology, these enantiomers can exhibit markedly different biological activities.

Comparative Pharmacological Activity

The therapeutic efficacy of Elacestrant is attributed almost exclusively to the R-enantiomer. This stereoselectivity is evident in the differential binding affinities and inhibitory concentrations of the two enantiomers for the estrogen receptors.

Data Presentation: In Vitro Activity of Elacestrant Enantiomers
EnantiomerTargetParameterValueReference
Elacestrant (R-enantiomer) ERαIC5048 nM[1][2][3][][5]
ERβIC50870 nM[1][2][3][][5]
Elacestrant S-enantiomer ERαActivityLow[1][2][3][][5][6]
ERβActivityLow[1][2][3][][5][6]

Mechanism of Action: The Role of the R-Enantiomer

Elacestrant (the R-enantiomer) exerts its anti-tumor effects through a dual mechanism:

  • Estrogen Receptor Antagonism: It competitively binds to the ligand-binding domain of the estrogen receptor, primarily ERα, preventing the binding of estradiol and subsequent activation of downstream signaling pathways.

  • Estrogen Receptor Degradation: Upon binding, Elacestrant induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome. This reduction in the total cellular pool of ERα further attenuates estrogen signaling.

This mechanism is crucial for its efficacy in breast cancer, including tumors that have developed resistance to other endocrine therapies through mutations in the estrogen receptor gene (ESR1).

Signaling Pathway of Elacestrant (R-enantiomer)

Elacestrant_Mechanism Elacestrant (R-enantiomer) Mechanism of Action cluster_Nucleus Elacestrant (R-enantiomer) Mechanism of Action Elacestrant Elacestrant (R-enantiomer) ER_alpha Estrogen Receptor α (ERα) Elacestrant->ER_alpha Competitively Binds Elacestrant->ER_alpha Induces Conformational Change ER_Estradiol_Complex ERα-Estradiol Complex ER_alpha->ER_Estradiol_Complex Ubiquitination Ubiquitination ER_alpha->Ubiquitination Estradiol Estradiol Estradiol->ER_alpha Binds to Nucleus Nucleus ER_Estradiol_Complex->Nucleus ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (Proliferation, Survival) Proteasome Proteasome ER_Degradation ERα Degradation Proteasome->ER_Degradation Ubiquitination->Proteasome ER_Estradiol_Complex_n->ERE_n ERE_n->Gene_Transcription_n Chiral_Separation_Workflow Chiral Separation of Elacestrant Enantiomers Racemic_Mixture Racemic Mixture of Elacestrant (R and S) HPLC_Injection Inject onto Chiral HPLC Column Racemic_Mixture->HPLC_Injection Chiral_Column Chiral Stationary Phase (e.g., Polysaccharide-based) HPLC_Injection->Chiral_Column Separation Differential Interaction with CSP Chiral_Column->Separation Mobile_Phase Mobile Phase (e.g., Hexane/Isopropanol) Mobile_Phase->HPLC_Injection Elution Elution Separation->Elution Detector UV Detector Elution->Detector R_Enantiomer Elacestrant (R-enantiomer) Detector->R_Enantiomer Earlier Eluting Peak S_Enantiomer Elacestrant S-enantiomer Detector->S_Enantiomer Later Eluting Peak

References

A Technical Guide to the Stereospecificity of Elacestrant and its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacestrant (RAD1901), a selective estrogen receptor degrader (SERD), is a critical therapeutic agent for estrogen receptor-positive (ER+) breast cancer. As a chiral molecule, its pharmacological activity is highly dependent on its stereochemistry. This technical guide provides an in-depth analysis of the stereospecificity of Elacestrant, comparing the biological activity of its enantiomers. It details the experimental protocols for key assays used to characterize these differences and visualizes the underlying mechanisms and workflows.

Introduction: The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit profound differences in their biological activity, including binding affinity to their target receptors, efficacy, metabolism, and toxicity. The differential activity of enantiomers is a critical consideration in drug development, as the desired therapeutic effect often resides in a single enantiomer, while the other may be inactive or even contribute to adverse effects. Elacestrant is a prime example of a stereospecific drug, where its potent anti-cancer properties are attributable to one of its enantiomers.

Stereospecificity of Elacestrant

Elacestrant is the (R)-enantiomer of the compound known as RAD1901.[1] Preclinical studies have unequivocally demonstrated that the pharmacological activity of Elacestrant resides almost exclusively in this enantiomer. The corresponding (S)-enantiomer is reported to have low or negligible activity.[1][2][3][][5][6] This stereoselectivity is a direct consequence of the three-dimensional structure of the estrogen receptor's ligand-binding pocket, which preferentially accommodates the (R)-enantiomer, leading to a productive binding event that triggers receptor degradation.

Quantitative Comparison of Enantiomeric Activity

Table 1: In Vitro Receptor Binding Affinity of Elacestrant [7]

CompoundTargetIC50 (nM)
Elacestrant ((R)-enantiomer)ERα48
ERβ870
(S)-enantiomerERαLow Activity (Specific value not reported)
ERβLow Activity (Specific value not reported)

Table 2: In Vitro Functional Activity of Elacestrant [7][8][9]

AssayCell LineParameterValue (nM)
ERα DegradationMCF-7EC500.6
Inhibition of E2-stimulated ProliferationMCF-7IC504.2

Experimental Protocols

The determination of Elacestrant's stereospecific activity relies on a series of well-established in vitro assays. The following sections detail the methodologies for these key experiments.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the estrogen receptor, thereby determining its binding affinity (Ki).

Protocol:

  • Preparation of Receptor Source: Human recombinant ERα or ERβ protein or cytosol extracts from tissues expressing high levels of the receptor (e.g., rat uterus) are used.

  • Radioligand: A radiolabeled estrogen, typically [³H]-Estradiol, is used as the tracer.

  • Competitive Binding: A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the test compound (Elacestrant enantiomers).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal absorption or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Estrogen Receptor Degradation Assay

This assay measures the ability of a compound to induce the degradation of the estrogen receptor protein in cancer cells.

Protocol:

  • Cell Culture: ER-positive breast cancer cell lines, such as MCF-7, are cultured in a suitable medium.

  • Compound Treatment: Cells are treated with various concentrations of the Elacestrant enantiomers for a specified period (e.g., 24-48 hours).

  • Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.

  • Western Blotting:

    • Protein concentrations are determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for ERα.

    • A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the ERα band is quantified and normalized to the loading control. The EC50 for ERα degradation is determined by plotting the percentage of ERα degradation against the log concentration of the compound.

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of ER-positive breast cancer cells.

Protocol:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a predetermined density.

  • Hormone Deprivation: Cells are typically maintained in a phenol red-free medium with charcoal-stripped serum for a period to deprive them of estrogens.

  • Compound and Estradiol Treatment: Cells are treated with increasing concentrations of the Elacestrant enantiomers in the presence of a low concentration of 17β-estradiol (E2) to stimulate proliferation. Control wells include cells treated with vehicle and E2 alone.

  • Incubation: The plates are incubated for a period of 5-7 days to allow for cell proliferation.

  • Quantification of Cell Viability: Cell proliferation is measured using assays such as the MTT, MTS, or CellTiter-Glo® assay, which quantify metabolic activity or ATP content, respectively.

  • Data Analysis: The results are expressed as a percentage of the proliferation observed in the E2-treated control cells. The IC50 for the inhibition of proliferation is determined by plotting the percentage of proliferation against the log concentration of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

Stereospecificity_of_Elacestrant cluster_enantiomers Elacestrant Enantiomers cluster_ER Estrogen Receptor α (ERα) cluster_response Cellular Response R_Elacestrant (R)-Elacestrant (Active) ER_LBD Ligand Binding Pocket R_Elacestrant->ER_LBD High Affinity Binding S_Elacestrant (S)-Elacestrant (Low Activity) S_Elacestrant->ER_LBD Low Affinity Binding Degradation ERα Degradation ER_LBD->Degradation Conformational Change Proliferation_Inhibition Inhibition of Cell Proliferation Degradation->Proliferation_Inhibition

Caption: Stereospecific binding of Elacestrant enantiomers to ERα.

SERD_Mechanism_of_Action cluster_cell ER+ Breast Cancer Cell cluster_downstream Downstream Effects Elacestrant Elacestrant ER Estrogen Receptor (ERα) Elacestrant->ER Binds to Elacestrant_ER_Complex Elacestrant-ER Complex Ubiquitin Ubiquitin Elacestrant_ER_Complex->Ubiquitin Ubiquitination Nucleus Nucleus Elacestrant_ER_Complex->Nucleus Blocks Nuclear Translocation Proteasome Proteasome Ubiquitin->Proteasome Targeting Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER Degradation Transcription_Blocked Transcription of Estrogen-Responsive Genes Blocked Nucleus->Transcription_Blocked Prevents Binding to EREs Proliferation_Inhibited Tumor Cell Proliferation Inhibited Transcription_Blocked->Proliferation_Inhibited

Caption: Mechanism of action of Elacestrant as a SERD.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion Racemic_Synthesis Racemic Synthesis of Elacestrant Chiral_Separation Chiral Separation (e.g., HPLC) Racemic_Synthesis->Chiral_Separation Enantiomers (R)-Elacestrant & (S)-Enantiomer Chiral_Separation->Enantiomers Binding_Assay ER Competitive Binding Assay Enantiomers->Binding_Assay Degradation_Assay ER Degradation Assay (Western Blot) Enantiomers->Degradation_Assay Proliferation_Assay Cell Proliferation Assay (MCF-7) Enantiomers->Proliferation_Assay Binding_Data Determine Ki / IC50 for ERα and ERβ Binding_Assay->Binding_Data Degradation_Data Determine EC50 for ERα Degradation Degradation_Assay->Degradation_Data Proliferation_Data Determine IC50 for Inhibition of Proliferation Proliferation_Assay->Proliferation_Data Stereospecificity Confirm Stereospecific Activity Binding_Data->Stereospecificity Degradation_Data->Stereospecificity Proliferation_Data->Stereospecificity

Caption: Experimental workflow for determining stereospecificity.

Conclusion

The therapeutic efficacy of Elacestrant is a clear demonstration of the principle of stereospecificity in drug action. The (R)-enantiomer is a potent selective estrogen receptor degrader, exhibiting high binding affinity for ERα and robust functional activity in promoting its degradation and inhibiting the proliferation of ER-positive breast cancer cells. In contrast, the (S)-enantiomer is largely inactive. This profound difference underscores the importance of chiral separation and the use of the pure, active enantiomer in clinical applications to maximize therapeutic benefit and minimize potential off-target effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of stereospecificity in novel drug candidates targeting the estrogen receptor.

References

Discovery and development of Elacestrant enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Elacestrant Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Elacestrant (Orserdu®) is a first-in-class, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer. The development of Elacestrant highlights the critical importance of stereochemistry in pharmacology, as its therapeutic activity resides in a single enantiomer. This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, pharmacological differentiation, and mechanism of action of the Elacestrant enantiomers. Detailed experimental protocols for key assays and illustrative diagrams of critical pathways and workflows are provided to support researchers in the field of endocrine therapies and drug development.

Introduction to Elacestrant and SERDs

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70% of all cases. The growth of these cancers is driven by the estrogen receptor alpha (ERα), a ligand-activated transcription factor. Endocrine therapies, which either block estrogen production (aromatase inhibitors) or antagonize the ER (selective estrogen receptor modulators, SERMs), are the cornerstone of treatment. However, resistance to these therapies, often driven by mutations in the ESR1 gene, is a major clinical challenge.

Selective Estrogen Receptor Degraders (SERDs) represent a distinct class of endocrine therapy. Unlike SERMs that merely block the receptor, SERDs bind to ERα and induce a conformational change that marks the receptor for proteasomal degradation, thereby eliminating it from the cell.[1][2] Elacestrant (formerly RAD1901) emerged as a potent, non-steroidal, orally bioavailable SERD, overcoming the poor pharmacokinetic properties of the first-generation SERD, fulvestrant, which requires intramuscular injection.[3][4]

Discovery and Stereochemical Differentiation

The therapeutic efficacy of Elacestrant is intrinsically linked to its specific three-dimensional structure. Like many chiral molecules, the biological activity of Elacestrant is enantiomer-specific.

  • (+)-Elacestrant: This is the (R)-enantiomer, which possesses the potent SERD activity. It is the active pharmaceutical ingredient in the approved drug, Orserdu®.

  • (S)-Elacestrant: This enantiomer has been identified as having low activity.[5]

The initial development involved the synthesis of a racemic mixture, followed by the crucial step of separating the enantiomers and identifying the pharmacologically active stereoisomer. This process underscores a fundamental principle in drug development: the evaluation of individual enantiomers is necessary to maximize therapeutic effect and minimize potential off-target effects or inactive drug load.

Synthesis and Chiral Separation

Ensuring the production of the single, active (+)-enantiomer is critical. This is achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis

Modern synthetic strategies focus on creating the desired enantiomer directly. A key approach involves the iridium-catalyzed dynamic kinetic asymmetric hydrogenation of an α-substituted tetralone intermediate. This method establishes the correct stereochemistry early in the synthetic route with high efficiency and stereoselectivity.[5]

G cluster_workflow Workflow for Enantioselective Synthesis of (+)-Elacestrant Start α-Substituted Tetralone Step1 Iridium-Catalyzed Dynamic Kinetic Asymmetric Hydrogenation (DKR-AH) Start->Step1 Key Chiral Step Intermediate1 Enantioenriched Tetrahydronaphthol Intermediate Step1->Intermediate1 High Yield & Enantioselectivity Step2 Multi-Step Conversion (e.g., Coupling Reactions) Intermediate1->Step2 Step3 Late-Stage Amination Step2->Step3 End (+)-Elacestrant Step3->End

Caption: Enantioselective synthesis route for (+)-Elacestrant.

Chiral Resolution

An alternative to enantioselective synthesis is the separation of a racemic mixture. This is often accomplished using chiral High-Performance Liquid Chromatography (HPLC). The racemic compound is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times and thus enabling their separation.[6][7]

Comparative Pharmacological Profile

The therapeutic utility of Elacestrant is defined by the superior pharmacological activity of the (+)-enantiomer compared to its (S)-counterpart.

Binding Affinity and ERα Degradation

The primary mechanism of a SERD involves high-affinity binding to ERα followed by induction of its degradation. While specific quantitative data for the (S)-enantiomer is not extensively published, it is consistently referred to as the low-activity enantiomer. The active (+)-enantiomer, Elacestrant, demonstrates potent binding and degradation of ERα.

Table 1: Pharmacological Activity of Elacestrant Enantiomers

Enantiomer Target Assay Value (IC₅₀) Reference
(+)-Elacestrant ERα ER Degradation (MCF-7 cells) ~10-100 nM [2][8]
ERβ ER Degradation 870 nM [5]

| (S)-Elacestrant | ERα | - | Low Activity |[5] |

Note: IC₅₀ values can vary based on specific cell lines and assay conditions.

In Vitro and In Vivo Efficacy

The potent ERα degradation by (+)-Elacestrant translates into effective inhibition of ER-driven cancer cell proliferation and tumor growth. It has demonstrated efficacy in various preclinical models, including those resistant to other endocrine therapies and those harboring ESR1 mutations.[2][9]

Table 2: Preclinical Efficacy of (+)-Elacestrant

Model System Assay Key Result Reference
MCF-7, T47D Cells Cell Proliferation Dose-dependent inhibition of E2-mediated proliferation [8]
MCF-7 Xenograft Tumor Growth Inhibition Significant inhibition of tumor growth [2]

| PDX Models (ESR1-mutant) | Tumor Growth Inhibition | Significant antitumor activity as a single agent |[9] |

PDX: Patient-Derived Xenograft

Mechanism of Action and Signaling Pathway

Elacestrant exerts its anticancer effects by binding to the ligand-binding domain of ERα. This binding induces a unique conformational change in the receptor, which is then recognized by the cellular machinery responsible for protein degradation. The Elacestrant-ERα complex is ubiquitinated and subsequently targeted for destruction by the 26S proteasome. The resulting depletion of cellular ERα protein prevents the transcription of estrogen-responsive genes that are critical for cell proliferation and survival, such as PGR, GREB1, and TFF1. This ultimately leads to cell cycle arrest and inhibition of tumor growth.[10]

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER ERα DNA Estrogen Response Element (ERE) ER->DNA Binds Complex Elacestrant-ERα Complex ER->Complex Transcription ER Target Gene Transcription (e.g., PGR, GREB1) DNA->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Elacestrant (+)-Elacestrant Elacestrant->Complex Binds Ubiquitin Ubiquitin (Ub) Complex->Ubiquitin Ubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Degradation->ER Prevents ER from binding DNA Degradation->Transcription Inhibits

Caption: Mechanism of action of (+)-Elacestrant as a SERD.

Key Experimental Protocols

The following sections provide detailed methodologies for the foundational experiments used to characterize and compare the Elacestrant enantiomers.

G cluster_workflow Experimental Workflow for Enantiomer Characterization Start Synthesis of Racemic Elacestrant Step1 Chiral HPLC Separation Start->Step1 Enantiomer1 (+)-Elacestrant Step1->Enantiomer1 Enantiomer2 (S)-Elacestrant Step1->Enantiomer2 Step2 In Vitro Characterization Enantiomer1->Step2 Enantiomer2->Step2 Assay1 ERα Binding Affinity Assay Step2->Assay1 Assay2 ERα Degradation Assay Step2->Assay2 Assay3 MCF-7 Cell Proliferation Assay Step2->Assay3 Step3 In Vivo Efficacy (Active Enantiomer) Assay1->Step3 Assay2->Step3 Assay3->Step3 Assay4 Breast Cancer Xenograft Model Step3->Assay4

Caption: Logical workflow for the characterization of Elacestrant enantiomers.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This protocol determines the relative binding affinity of a test compound for ERα compared to a radiolabeled ligand, typically [³H]-17β-estradiol.[11][12]

  • Preparation of Uterine Cytosol:

    • Harvest uteri from ovariectomized Sprague-Dawley rats.

    • Homogenize the tissue in an ice-cold Tris-EDTA buffer.

    • Perform ultracentrifugation at 105,000 x g for 60 minutes at 4°C to pellet microsomes and nuclei.

    • The resulting supernatant is the cytosol containing soluble ERα. Determine protein concentration using a standard Bradford or BCA assay.

  • Competitive Binding Reaction:

    • In glass test tubes, add a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM).

    • Add increasing concentrations of the test compound (e.g., (+)-Elacestrant or (S)-Elacestrant) across a wide dose range (e.g., 10⁻¹² to 10⁻⁶ M).

    • Add a standardized amount of uterine cytosol protein (e.g., 50-100 µg).

    • Include controls for total binding (no competitor) and non-specific binding (a 200-fold excess of unlabeled 17β-estradiol).

    • Incubate overnight (18-24 hours) at 4°C.

  • Separation and Quantification:

    • Add a slurry of hydroxylapatite (HAP) to each tube to bind the receptor-ligand complexes.

    • Wash the HAP pellets with buffer to remove unbound radioligand.

    • Elute the bound radioactivity and quantify using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specifically bound [³H]-17β-estradiol against the log concentration of the competitor.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

MCF-7 Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of ER+ human breast cancer cells.[13][14]

  • Cell Culture and Plating:

    • Culture MCF-7 cells in RPMI or MEM media supplemented with 10% fetal bovine serum (FBS).

    • Prior to the assay, switch cells to a phenol red-free medium with charcoal-stripped serum for 3-4 days to remove estrogenic stimuli.

    • Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds ((+)- and (S)-Elacestrant) in the hormone-free medium.

    • Remove the seeding medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for proliferation (e.g., 1 nM 17β-estradiol).

    • Incubate the plates for 6-7 days at 37°C in a 5% CO₂ incubator.

  • Quantification of Cell Proliferation:

    • Use a suitable method to quantify cell viability/proliferation, such as:

      • MTS/MTT Assay: Add the reagent to the wells, incubate for 2-4 hours, and measure the absorbance, which correlates with metabolic activity.

      • Crystal Violet Staining: Fix and stain the cells, then solubilize the dye and measure absorbance.

      • DNA-based Assay (e.g., CyQUANT): Lyse the cells and measure fluorescence upon binding of a dye to DNA.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of proliferation inhibition versus the log concentration of the compound to determine the IC₅₀ value.

In Vivo Breast Cancer Xenograft Model

This protocol evaluates the antitumor efficacy of a compound in a living organism.[1][15]

  • Animal Model and Cell Implantation:

    • Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

    • To support the growth of ER+ tumors, supplement the mice with a slow-release 17β-estradiol pellet implanted subcutaneously.

    • Inject MCF-7 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the mammary fat pad.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation. Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, (+)-Elacestrant).

  • Drug Administration:

    • Administer (+)-Elacestrant orally (by gavage) daily at specified doses (e.g., 10, 30 mg/kg). The vehicle is typically a solution like 0.5% methylcellulose.

    • Continue treatment for a set period (e.g., 21-28 days).

  • Efficacy and Tolerability Assessment:

    • Continue to monitor tumor volume throughout the study.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for ERα levels).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for the treated group relative to the vehicle control group.

Chiral HPLC Separation

This protocol outlines a general method for separating enantiomers. Specific parameters must be optimized for Elacestrant.[7][16]

  • System and Column Selection:

    • Use an HPLC system equipped with a UV detector.

    • Select a suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are common choices.

  • Mobile Phase Preparation:

    • Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

    • The ratio of the solvents is a critical parameter for achieving separation and must be optimized empirically.

    • Small amounts of an additive (e.g., trifluoroacetic acid for basic compounds) may be required to improve peak shape.

  • Sample Preparation and Injection:

    • Dissolve the racemic Elacestrant mixture in the mobile phase.

    • Inject a small volume (e.g., 10-20 µL) onto the column.

  • Chromatographic Run and Detection:

    • Run the mobile phase through the column at a constant flow rate (e.g., 1.0 mL/min).

    • Monitor the column eluent with the UV detector at a wavelength where Elacestrant absorbs (e.g., ~280 nm).

    • The two enantiomers will interact differently with the CSP and elute as two separate peaks.

  • Analysis and Optimization:

    • Calculate the resolution factor (Rs) between the two peaks. A baseline separation (Rs ≥ 1.5) is desired.

    • If separation is poor, optimize by changing the mobile phase composition, flow rate, or column temperature.

Conclusion

The development of Elacestrant is a paradigm of modern, structure-guided drug design, where the principles of stereochemistry are paramount. The discovery that the desired SERD activity resides exclusively in the (+)-enantiomer guided its chemical synthesis and preclinical evaluation. Through detailed pharmacological and biological characterization using assays such as competitive receptor binding, cell-based proliferation, and in vivo xenograft models, the potent anti-cancer profile of (+)-Elacestrant was established. This in-depth understanding of its enantiomer-specific activity and mechanism of action was fundamental to its successful clinical development and eventual approval as a valuable therapeutic option for patients with ER+, ESR1-mutated metastatic breast cancer.

References

An In-Depth Technical Guide to the Biological Activity of Elacestrant and its S-enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the biological activity of Elacestrant, with a specific focus on its stereochemistry and the role of the S-enantiomer dihydrochloride. Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor (ER)-positive breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Introduction to Elacestrant and its Stereochemistry

Elacestrant (RAD1901) is a non-steroidal, orally bioavailable SERD.[1] Its therapeutic effect is primarily attributed to the R-enantiomer. The S-enantiomer of Elacestrant is characterized as having low biological activity.[2][3][4][5][][7] Consequently, the vast majority of preclinical and clinical research has focused on the R-enantiomer, which is the active component of the approved drug. This guide will primarily detail the activity of the active R-enantiomer while noting the low activity of the S-enantiomer.

Mechanism of Action

Elacestrant exerts its anticancer effects through a dual mechanism involving both antagonism and degradation of the estrogen receptor alpha (ERα).[1][8]

  • Estrogen Receptor Antagonism : Elacestrant competitively binds to ERα, preventing the binding of estradiol. This blockade inhibits the estrogen-induced transcriptional activation of genes that are critical for the proliferation and survival of ER-positive breast cancer cells.[1][8]

  • Estrogen Receptor Degradation : Upon binding to ERα, Elacestrant induces a conformational change in the receptor. This alteration marks the receptor for ubiquitination and subsequent degradation by the proteasome.[8] The reduction in the total cellular levels of ERα further diminishes the estrogen signaling pathway.

This dual mechanism of action makes Elacestrant effective even in tumors that have developed resistance to other endocrine therapies, such as those with mutations in the estrogen receptor gene (ESR1).[8]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by Elacestrant.

Elacestrant_Mechanism Elacestrant Mechanism of Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_alpha_E2 ERα-E2 Complex ERE Estrogen Response Element (ERE) ER_alpha_E2->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates Estradiol Estradiol (E2) ER_alpha Estrogen Receptor α (ERα) Estradiol->ER_alpha Binds ER_alpha->ER_alpha_E2 Translocates to Nucleus Ubiquitination Ubiquitination ER_alpha->Ubiquitination Conformational Change Elacestrant Elacestrant Elacestrant->ER_alpha Binds & Blocks Proteasome Proteasome Proteasome->ER_alpha Degrades Ubiquitination->Proteasome Targets for Degradation

Caption: Elacestrant's dual mechanism: ERα antagonism and degradation.

Quantitative Biological Data

The following table summarizes the in vitro activity of Elacestrant (R-enantiomer). As previously mentioned, the S-enantiomer is reported to have low activity, but specific quantitative data are not widely available in the cited literature.

ParameterTargetValueCell Line/SystemReference
IC₅₀ ERα48 nMNot Specified[2][3][4][5][][7][9]
ERβ870 nMNot Specified[2][3][4][5][][7][9]
EC₅₀ ERα Degradation0.6 nMMCF-7[10]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological activity of SERDs like Elacestrant are provided below.

Estrogen Receptor Binding Assay

This assay determines the affinity of a compound for the estrogen receptor.

Objective: To quantify the binding affinity of Elacestrant and its enantiomers to ERα and ERβ.

Methodology:

  • Preparation of ER-containing Lysate:

    • Rat uterine cytosol is often used as a source of estrogen receptors.[11]

    • Uteri are homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[11]

    • The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the ER.[11]

  • Competitive Binding Reaction:

    • A constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with the uterine cytosol.[11]

    • Increasing concentrations of the test compound (Elacestrant enantiomer) are added to compete with the radiolabeled estradiol for binding to the ER.[11]

    • The reaction is incubated to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite (HAP) slurry is added to the reaction tubes to bind the ER-ligand complexes.[11]

    • The HAP is washed to remove unbound radiolabeled estradiol.

  • Quantification:

    • The amount of radioactivity in the HAP pellet is measured using a scintillation counter.

    • The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated.

ER_Binding_Workflow ER Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cytosol Prepare ER-rich Uterine Cytosol incubation Incubate Cytosol, Radioligand, & Test Compound prep_cytosol->incubation prep_ligands Prepare Radiolabeled Estradiol & Test Compound Dilutions prep_ligands->incubation separation Separate Bound & Free Ligand (e.g., with Hydroxylapatite) incubation->separation quantification Quantify Radioactivity in Bound Fraction separation->quantification curve_fitting Generate Competition Curve quantification->curve_fitting ic50_calc Calculate IC50 Value curve_fitting->ic50_calc

Caption: Workflow for a competitive estrogen receptor binding assay.

Cell Proliferation Assay (MCF-7)

This assay measures the effect of a compound on the proliferation of ER-positive breast cancer cells.

Objective: To determine the anti-proliferative activity of Elacestrant and its enantiomers in an ER-dependent cell line.

Methodology:

  • Cell Culture:

    • MCF-7 cells, an ER-positive human breast cancer cell line, are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS).[12]

    • Prior to the assay, cells are grown in a phenol red-free medium with charcoal-stripped FBS to remove any estrogenic compounds.[13]

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 400 cells/well) and allowed to attach.[13]

  • Compound Treatment:

    • The medium is replaced with a fresh medium containing various concentrations of the test compound (Elacestrant enantiomer), with or without a low concentration of estradiol to stimulate proliferation.

    • Control wells receive the vehicle (e.g., DMSO) with and without estradiol.

  • Incubation:

    • The plates are incubated for a period of time (e.g., 6 days), with media and compound changes as needed.[13]

  • Assessment of Cell Viability/Proliferation:

    • Cell proliferation is measured using a viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[14]

    • The luminescence is read using a plate reader.

  • Data Analysis:

    • The results are expressed as a percentage of the control (vehicle-treated cells).

    • Dose-response curves are generated to determine the EC₅₀ (the concentration of the compound that causes a 50% maximal effect on proliferation).

Proliferation_Assay_Workflow MCF-7 Proliferation Assay Workflow cluster_setup Setup cluster_treatment Treatment cluster_readout Readout & Analysis culture_cells Culture MCF-7 Cells in Estrogen-Free Medium seed_plate Seed Cells into 96-well Plate culture_cells->seed_plate add_compound Add Serial Dilutions of Test Compound seed_plate->add_compound incubation Incubate for Defined Period (e.g., 6 days) add_compound->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Analyze Data & Calculate EC50 viability_assay->data_analysis

Caption: Workflow for an MCF-7 cell proliferation assay.

In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the in vivo anti-tumor activity of Elacestrant in a breast cancer xenograft model.

Methodology:

  • Animal Model:

    • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[8]

  • Tumor Implantation:

    • ER-positive breast cancer cells (e.g., MCF-7) are implanted into the mice, often subcutaneously or into the mammary fat pad.[15][16]

    • For MCF-7 xenografts, an estrogen pellet is typically implanted to support tumor growth.

  • Tumor Growth and Treatment Initiation:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

  • Drug Administration:

    • Elacestrant is administered to the treatment group, typically orally, at various doses and schedules.[10]

    • The control group receives the vehicle.

  • Monitoring:

    • Tumor size is measured regularly (e.g., twice a week) with calipers.

    • The body weight and general health of the mice are also monitored.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size.

    • Tumors are excised and weighed.

    • The anti-tumor efficacy is evaluated by comparing the tumor growth and final tumor weight between the treated and control groups.

Xenograft_Model_Workflow In Vivo Xenograft Model Workflow cluster_establishment Model Establishment cluster_treatment_monitoring Treatment & Monitoring cluster_endpoint Endpoint & Analysis implant_cells Implant Human Breast Cancer Cells into Immunocompromised Mice tumor_growth Allow Tumors to Grow to Palpable Size implant_cells->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize administer_drug Administer Test Compound (Orally) or Vehicle randomize->administer_drug monitor_tumor Measure Tumor Volume & Body Weight Regularly administer_drug->monitor_tumor terminate_study Terminate Study at Predefined Endpoint monitor_tumor->terminate_study Endpoint Reached analyze_data Excise Tumors, Weigh, and Analyze Anti-tumor Efficacy terminate_study->analyze_data

Caption: Workflow for an in vivo breast cancer xenograft study.

Resistance Mechanisms

Resistance to endocrine therapies, including Elacestrant, can develop through various mechanisms. A primary mechanism of acquired resistance is the emergence of mutations in the ESR1 gene.[3][17] However, Elacestrant has demonstrated efficacy against tumors with ESR1 mutations.[8] Other potential resistance mechanisms may involve alterations in cell signaling pathways that bypass the need for ER-mediated signaling, such as the PI3K/AKT/mTOR pathway.[17]

Conclusion

Elacestrant is a potent, orally bioavailable selective estrogen receptor degrader whose biological activity is attributed to its R-enantiomer. The S-enantiomer exhibits low activity. Elacestrant's dual mechanism of ER antagonism and degradation provides a robust anti-tumor effect in ER-positive breast cancer, including models with acquired resistance to other endocrine therapies. The experimental protocols detailed in this guide are fundamental to the preclinical evaluation of SERDs and provide a framework for future research in this area.

References

The Inactive Enantiomer of Elacestrant: A Technical Guide for its Application as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As with many chiral drugs, the biological activity of elacestrant is stereospecific. The (+)-enantiomer is the pharmacologically active form, while the (S)-enantiomer is considered to have low or no activity. This inherent difference in activity makes the inactive (S)-enantiomer of elacestrant an invaluable tool for researchers. Its use as a negative control in various assays is critical for elucidating the specific on-target effects of the active compound, thereby ensuring the validity and robustness of experimental findings. This technical guide provides a comprehensive overview of the inactive enantiomer of elacestrant and its application as a research tool, including comparative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Elacestrant and its Enantiomers: A Comparative Overview

Elacestrant exerts its therapeutic effect by binding to the estrogen receptor-alpha (ERα), leading to its degradation and subsequent inhibition of ER-mediated signaling pathways that drive tumor growth.[1][2][3] The active enantiomer of elacestrant has been shown to have a high affinity for ERα. In contrast, the (S)-enantiomer is characterized by its low activity.

Quantitative Comparison of Elacestrant Enantiomers
CompoundTargetIC50 (nM)Potency
Elacestrant (active enantiomer)ERα48[4]High
Elacestrant (active enantiomer)ERβ870[4]Moderate
Elacestrant ((S)-enantiomer)ERαNot reportedLow/Inactive

Table 1: Comparative Potency of Elacestrant Enantiomers. This table summarizes the available IC50 data for the active enantiomer of elacestrant against ERα and ERβ. The (S)-enantiomer is established as having low activity, though specific IC50 values are not publicly available.

Experimental Protocols: Utilizing the Inactive Enantiomer as a Negative Control

The primary application of the inactive (S)-enantiomer of elacestrant in a research setting is as a negative control to differentiate specific ERα-mediated effects from off-target or non-specific cellular responses. Below are detailed protocols for key experiments where the inclusion of the inactive enantiomer is crucial.

MCF-7 Cell Proliferation Assay

This assay assesses the anti-proliferative effects of elacestrant on ER+ breast cancer cells. The inactive enantiomer is used to confirm that the observed inhibition of cell growth is a direct result of ERα degradation by the active compound.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Charcoal-stripped FBS

  • Active (+)-enantiomer of elacestrant

  • Inactive (S)-enantiomer of elacestrant

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well in regular growth medium and allow them to attach overnight.

  • Hormone Deprivation: Replace the growth medium with a medium supplemented with charcoal-stripped FBS to remove endogenous estrogens. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the active (+)-enantiomer and the inactive (S)-enantiomer of elacestrant. Treat the cells with a range of concentrations of each enantiomer, as well as a vehicle control. Ensure each condition is tested in triplicate.

  • Incubation: Incubate the cells for 6-7 days.

  • Cell Viability Measurement: On the final day, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves for both enantiomers. The active enantiomer should show a dose-dependent inhibition of cell proliferation, while the inactive enantiomer should have a minimal effect.

ERα Degradation Assay via Western Blot

This assay directly measures the ability of elacestrant to induce the degradation of the ERα protein. The inactive enantiomer serves as a control to demonstrate the stereospecificity of this effect.

Materials:

  • MCF-7 cells

  • Cell culture medium

  • Active (+)-enantiomer of elacestrant

  • Inactive (S)-enantiomer of elacestrant

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132) as a positive control for blocking degradation

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the active (+)-enantiomer (e.g., 100 nM), the inactive (S)-enantiomer (e.g., 100 nM), and a vehicle control for 24 hours. Include a condition with the active enantiomer co-treated with a proteasome inhibitor.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody and the anti-loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the ERα signal to the loading control. The active enantiomer should show a significant reduction in ERα levels, while the inactive enantiomer and the vehicle control should not. The proteasome inhibitor co-treatment should rescue the degradation of ERα.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of elacestrant and the experimental logic, the following diagrams are provided in the DOT language for Graphviz.

elacestrant_mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds & Activates Elacestrant_active (+)-Elacestrant Elacestrant_active->ERa_inactive Binds & Induces Conformational Change Elacestrant_inactive (S)-Elacestrant Elacestrant_inactive->ERa_inactive No significant binding ERa_active ERα (active) ERa_inactive->ERa_active Ub Ubiquitin ERa_inactive->Ub Ubiquitination ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Cell_Proliferation Cell Proliferation Proteasome Proteasome Ub->Proteasome Degradation Gene_Transcription Gene Transcription ERE->Gene_Transcription Promotes Gene_Transcription->Cell_Proliferation Leads to

Caption: Mechanism of action of Elacestrant enantiomers on ERα signaling.

experimental_workflow cluster_assays Parallel Assays Start Start MCF7_Cells ER+ MCF-7 Cells Start->MCF7_Cells Treatment Treat with: - Vehicle - (+)-Elacestrant - (S)-Elacestrant MCF7_Cells->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation_Assay Degradation_Assay ERα Degradation Assay (Western Blot) Treatment->Degradation_Assay Data_Analysis Data Analysis & Comparison Proliferation_Assay->Data_Analysis Degradation_Assay->Data_Analysis Conclusion Conclusion: Specificity of (+)-Elacestrant's ERα-mediated effects confirmed Data_Analysis->Conclusion

Caption: Experimental workflow for validating Elacestrant's on-target effects.

Conclusion

The inactive (S)-enantiomer of elacestrant is an indispensable research tool for scientists and drug developers working on ER-targeted therapies. Its use as a negative control is fundamental for validating that the observed biological effects of the active (+)-enantiomer are specifically due to its interaction with the estrogen receptor. By incorporating the inactive enantiomer into experimental designs, researchers can confidently dissect the on-target versus off-target effects of elacestrant, leading to a more precise understanding of its mechanism of action and contributing to the development of more effective cancer therapies. This guide provides the necessary framework, including comparative data and detailed protocols, to effectively utilize this critical research reagent.

References

"Elacestrant S enantiomer dihydrochloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer. Its development addresses the clinical need for orally bioavailable SERDs that can overcome resistance mechanisms to existing treatments, such as those mediated by ESR1 mutations. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and preclinical evaluation of Elacestrant, with a specific focus on the S enantiomer dihydrochloride salt. While the (R)-enantiomer, Elacestrant, is the active therapeutic agent, understanding the properties of the (S)-enantiomer is crucial for a complete pharmacological profile.

Molecular Profile

The fundamental physicochemical properties of Elacestrant S enantiomer dihydrochloride are summarized below.

PropertyValueCitation
Molecular Formula C₃₀H₄₀Cl₂N₂O₂
Molecular Weight 531.56 g/mol
Synonyms RAD1901 S enantiomer dihydrochloride, (6S)-6-[2-(Ethyl{4-[2-(ethylamino)ethyl]benzyl}amino)-4-methoxyphenyl]-5,6,7,8-tetrahydro-2-naphthalenol dihydrochloride
IUPAC Name (6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride

Mechanism of Action: Signaling Pathway

Elacestrant exerts its anticancer effects by potently and selectively binding to the estrogen receptor alpha (ERα), leading to its degradation. This dual action of antagonism and degradation effectively abrogates estrogen-driven signaling pathways that promote tumor growth. The S enantiomer of Elacestrant is reported to have low activity. The mechanism of the active (R)-enantiomer involves the following key steps:

  • Binding to ERα: Elacestrant binds to the ligand-binding domain of ERα.

  • Conformational Change: This binding induces a conformational change in the ERα protein.

  • Proteasomal Degradation: The altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome.

  • Inhibition of Transcription: The degradation of ERα prevents its translocation to the nucleus and binding to estrogen response elements (EREs) on DNA, thereby inhibiting the transcription of estrogen-responsive genes involved in cell proliferation and survival.

This mechanism is effective against both wild-type and mutant forms of ERα, including those with ESR1 mutations that confer resistance to other endocrine therapies.

Elacestrant_Signaling_Pathway Elacestrant Mechanism of Action cluster_nucleus Nucleus Elacestrant Elacestrant (Active R-enantiomer) ER_alpha Estrogen Receptor α (ERα) Elacestrant->ER_alpha Binds to ER_Elacestrant_Complex ERα-Elacestrant Complex (Altered Conformation) ERE Estrogen Response Element (ERE) ER_alpha->ERE Translocates & Binds Ubiquitination Ubiquitination ER_Elacestrant_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Nucleus Nucleus Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Activates Inhibition->ERE Prevents Binding

Caption: Signaling pathway of Elacestrant leading to ERα degradation.

Experimental Protocols

The preclinical evaluation of SERDs like Elacestrant involves a series of in vitro and in vivo assays to characterize their activity. Below are representative protocols for key experiments.

ERα Degradation Assay (Western Blot)

This assay quantifies the ability of the compound to induce the degradation of the ERα protein in cancer cell lines.

  • Cell Lines: MCF-7, T47D (ER+ breast cancer cell lines).

  • Procedure:

    • Seed cells in 6-well plates in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) and allow them to adhere for 48 hours.

    • Treat cells with varying concentrations of this compound or the active Elacestrant (e.g., 0.1 nM to 1 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO).

    • Harvest and lyse the cells.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate total protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific to ERα.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize ERα protein levels to a loading control (e.g., β-actin or GAPDH).

Cell Proliferation Assay

This assay measures the effect of the compound on the proliferation of ER+ breast cancer cells.

  • Cell Lines: MCF-7, or ESR1-mutant cell lines (e.g., MCF-7-Y537S).

  • Procedure:

    • Seed cells at a low density (e.g., 3,000-5,000 cells/well) in 96-well plates in phenol red-free medium with charcoal-stripped FBS.

    • After 24 hours, treat the cells with a range of concentrations of the test compound.

    • Incubate for 6-7 days, with a media change containing fresh compound every 2-3 days.

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by quantifying DNA content with a fluorescent dye (e.g., SYBR Green).

    • Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) from the dose-response curve.

Experimental Workflow

The discovery and preclinical development of a novel oral SERD like Elacestrant typically follows a structured workflow to identify and characterize promising candidates.

SERD_Discovery_Workflow Experimental Workflow for Oral SERD Discovery cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Screening Primary Screening (ERα Binding Assay) Degradation_Assay ERα Degradation Assay (Western Blot) Screening->Degradation_Assay Proliferation_Assay Cell Proliferation Assay (MCF-7, ESR1-mutant lines) Degradation_Assay->Proliferation_Assay Transcriptional_Assay ER Target Gene Expression (qRT-PCR) Proliferation_Assay->Transcriptional_Assay Lead_Opt Lead Optimization Transcriptional_Assay->Lead_Opt PK_Studies Pharmacokinetic Studies (Oral Bioavailability) PD_Studies Pharmacodynamic Studies (ERα degradation in tumors) PK_Studies->PD_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PD_Studies->Efficacy_Studies IND IND-Enabling Studies Efficacy_Studies->IND Lead_Opt->PK_Studies

Caption: A typical experimental workflow for the discovery of oral SERDs.

Conclusion

Elacestrant represents a significant advancement in the treatment of ER+ breast cancer, particularly for patients with acquired resistance to previous endocrine therapies. Its oral bioavailability and efficacy against ESR1-mutated tumors address key limitations of earlier treatments. The S enantiomer dihydrochloride, while having low intrinsic activity, is an important reference compound in the comprehensive chemical and pharmacological assessment of Elacestrant. The experimental protocols and workflows outlined in this guide provide a framework for the continued research and development of novel SERDs and other targeted cancer therapies.

A Technical Guide to the Solubility and Stability of Elacestrant S-enantiomer Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the solubility and stability characteristics of Elacestrant S-enantiomer dihydrochloride (also referred to as RAD1901), a selective estrogen receptor degrader (SERD). The information compiled herein is intended to support research, development, and formulation activities.

Solubility Profile

Elacestrant dihydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug substance, indicating both low solubility and low permeability.[1] Its solubility is highly dependent on pH and the solvent system employed. The free base form, elacestrant, has very low aqueous solubility (0.00035 mg/mL).[2] The dihydrochloride salt form significantly improves solubility, particularly in acidic conditions.[2][3]

A summary of its solubility in various media is presented below.

Table 1: Solubility of Elacestrant Dihydrochloride

Solvent SystemConcentration (mg/mL)Molar Concentration (mM)Notes
Aqueous Media
Water25~47.0Dihydrochloride salt.[3]
0.01 N HClFreely Soluble-[3]
pH 1.0 Buffer33~62.1[1]
pH 6.8 Buffer~0.01~0.019[1]
Organic & Co-solvent Systems
DMSO1 - 101.88 - 18.8Sparingly soluble.[4]
5% DMSO / 95% (20% SBE-β-CD in saline)≥ 2.87≥ 5.40[5]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 2.5≥ 4.70[5]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5≥ 4.70[5]
10% DMSO / 90% corn oil≥ 2.5≥ 4.70[5]
1% DMSO / 99% saline≥ 0.57≥ 1.07[5]

Stability Profile

The solid-state stability of elacestrant dihydrochloride is critically influenced by humidity due to its polymorphic nature. Several crystalline forms have been identified, with varying thermodynamic stabilities.[2][6]

Table 2: Solid-State Stability and Polymorphism of Elacestrant Dihydrochloride

Polymorphic FormCharacteristicsStability Conditions
Form 1 Anhydrous, crystalline.Stable at 0-90% Relative Humidity (RH). Considered the most stable and preferred form for development due to low hygroscopicity and good thermal properties.[2][6]
Form 2 Anhydrous, crystalline.Less stable than Form 1. Exists in a dynamic mixture with Form 3 depending on ambient humidity.[2][6]
Form 3 Hydrated, crystalline.Forms from Form 1 at >90% RH (irreversible conversion). Generated in the presence of water or water/solvent mixtures.[2][6]
Form 2/3 Mixture Dynamic mixture of anhydrous and hydrated states.Exhibits lower stability and is influenced by ambient RH.[2][6]
Amorphous Non-crystalline solid.Can be prepared by lyophilization.[2]

To ensure the stability of the desired anhydrous Form 1, careful control of water content (recommended below 5% v/v) and ambient humidity is crucial during manufacturing, storage, and handling.[2][6]

For stock solutions, it is recommended to store them in aliquots to prevent degradation from repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are up to 6 months at -80°C or up to 1 month at -20°C.[7]

Experimental Methodologies

Solubility Assessment

A common protocol for solubility assessment involves the following steps:

  • Sample Preparation: A known weight of elacestrant dihydrochloride (e.g., 10 mg) is placed into HPLC vials.[2][8]

  • Solvent Addition: A range of selected solvent systems (e.g., 24-40 different solvents) are added in increasing aliquots until complete dissolution is observed or a maximum volume is reached.[2][9]

  • Temperature Control: The assessment is often performed at controlled temperatures, such as 25°C, 40°C, or 50°C, using a temperature-controlled platform.[2][8][9]

  • Thermal Cycling: To induce precipitation and identify stable forms, samples may undergo heating and cooling cycles (e.g., cycling between 50°C and room temperature or cooling from 50°C to 5°C).[2][8]

  • Analysis: The solubility is determined based on the volume of solvent required for complete dissolution. Any solids obtained after cooling are recovered and analyzed by techniques like X-Ray Powder Diffraction (XRPD) to identify the crystalline form.[2][8]

Polymorph Screening

Polymorph screening is essential to identify all possible crystalline forms and determine the most stable one. A comprehensive screen typically includes multiple crystallization techniques.

experimental_workflow cluster_input Input Material cluster_methods Crystallization Methods cluster_analysis Solid-State Analysis cluster_output Output Input Elacestrant Dihydrochloride (e.g., Form 2/3 or Amorphous) Maturation Maturation (Slurrying in various solvents) Input->Maturation Evaporation Slow Evaporation Input->Evaporation Cooling Slow Cooling Crystallization Input->Cooling Grinding Solvent-Drop Grinding Input->Grinding Antisolvent Anti-solvent Addition Input->Antisolvent Analysis Characterization: XRPD, DSC, TGA, NMR Maturation->Analysis Evaporation->Analysis Cooling->Analysis Grinding->Analysis Antisolvent->Analysis Output Identification of New Polymorphic Forms (e.g., Form 1, Hydrates) Analysis->Output

Caption: Workflow for Polymorphic Screening of Elacestrant Dihydrochloride.

Key Methodologies:

  • Maturation/Slurrying: The compound is stirred in a solvent in which it is sparingly soluble for an extended period, often with temperature cycling, to convert to the most thermodynamically stable form.[2]

  • Slow Evaporation: The compound is dissolved in a solvent, which is then allowed to evaporate slowly at ambient or controlled temperature.

  • Slow Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to induce crystallization.[8]

  • Anti-solvent Addition: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is insoluble) is added to induce precipitation.[9]

  • Solvent-Drop Grinding: A small amount of solvent is added to the solid compound, which is then ground manually or mechanically.[9]

The resulting solids from each method are analyzed using a suite of characterization techniques, including XRPD, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Mechanism of Action

Elacestrant is a SERD that functions through a dual mechanism of antagonism and degradation of the estrogen receptor (ER), primarily ERα.[10] This mechanism is particularly effective in hormone receptor-positive (HR+) breast cancers, including those with ESR1 mutations that confer resistance to other endocrine therapies.[11]

  • ER Binding: Elacestrant competitively binds to the ligand-binding domain of ERα, preventing estrogen from binding and activating the receptor. This acts as a direct antagonist, blocking estrogen-induced gene transcription that drives cancer cell proliferation.[10]

  • Conformational Change & Degradation: Upon binding, elacestrant induces a conformational change in the ERα protein. This altered conformation marks the receptor as "damaged" or "misfolded" by the cell's quality control machinery.[10][11]

  • Ubiquitination: The altered ERα is recognized and tagged by ubiquitin ligase enzymes, which attach multiple ubiquitin molecules to the receptor.[10]

  • Proteasomal Degradation: The poly-ubiquitinated ERα is then targeted to the proteasome, a cellular complex that degrades unneeded or damaged proteins. The degradation of ERα results in a significant reduction of total ERα levels within the cancer cell.[10][11]

  • Inhibition of Downstream Signaling: By depleting ERα, elacestrant effectively shuts down the estrogen signaling pathway, halting downstream proliferative signals through pathways such as PI3K/AKT and MAPK and inhibiting tumor growth.[4][11]

mechanism_of_action Elacestrant Mechanism of Action cluster_cell Cancer Cell cluster_downstream Downstream Effects Elacestrant Elacestrant ER Estrogen Receptor α (ERα) Elacestrant->ER Binds to ERα Estrogen Estrogen ER_Conformation ERα Conformational Change ER->ER_Conformation Induces Estrogen->ER Blocked Ubiquitination Ubiquitination ER_Conformation->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation ERα Degradation Proteasome->Degradation Mediates Signaling Inhibition of ER-mediated Transcription (e.g., PI3K/AKT) Degradation->Signaling Results in Growth Tumor Growth Suppression Signaling->Growth

Caption: Signaling pathway illustrating the mechanism of action of Elacestrant.

References

Elacestrant (S-enantiomer dihydrochloride): A Technical Guide to Target Engagement Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, an orally bioavailable selective estrogen receptor degrader (SERD), represents a significant advancement in the treatment of estrogen receptor-positive (ER+) breast cancer. Its mechanism of action involves both antagonizing and degrading the estrogen receptor alpha (ERα), a key driver of tumor growth in this patient population.[1][2][3] This dual action makes Elacestrant effective even in the context of ESR1 mutations, which can confer resistance to other endocrine therapies.[2][4] This technical guide provides an in-depth overview of the core target engagement assays utilized to characterize the preclinical and clinical activity of Elacestrant S-enantiomer dihydrochloride.

Mechanism of Action: Signaling Pathway

Elacestrant exerts its effects by directly targeting ERα. In its unbound state, ERα resides predominantly in the cytoplasm. Upon binding to its natural ligand, 17β-estradiol (E2), ERα dimerizes and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival.

Elacestrant disrupts this pathway in two ways:

  • Antagonism: Elacestrant competitively binds to the ligand-binding domain of ERα, preventing its activation by estradiol.

  • Degradation: Upon binding, Elacestrant induces a conformational change in ERα, marking it for ubiquitination and subsequent degradation by the proteasome. This reduction in total ERα levels further diminishes the cell's capacity to respond to estrogenic signaling.

Elacestrant_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol ERa_cyto ERα E2->ERa_cyto Binds Proteasome Proteasome ERa_cyto->Proteasome Degradation ERa_dimer ERα Dimer ERa_cyto->ERa_dimer Dimerization & Translocation Elacestrant Elacestrant Elacestrant->ERa_cyto Binds Elacestrant->ERa_dimer Blocks ERE ERE ERa_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Elacestrant's dual mechanism of action on the ERα signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various target engagement assays for Elacestrant.

Table 1: In Vitro Binding Affinity and Potency
ParameterReceptor/Cell LineValueReference(s)
IC₅₀ ERα48 nM[4]
ERβ870 nM[4]
EC₅₀ (ESR1 expression inhibition) MCF-70.6 nM (48h)[5]
EC₅₀ (Proliferation inhibition) MCF-7 (E2-stimulated)4 pM (48h)[4]
IC₅₀ (Proliferation inhibition) MCF7-LTEDY537C~10-fold higher than fulvestrant[6]
Circulating Tumor Cells (CTCs)Median: 0.62 µM[7]
Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
PDX ModelESR1 MutationElacestrant Dose (p.o.)OutcomeReference(s)
MCF-7 Xenograft Wild-Type30, 60 mg/kg dailyComplete tumor growth inhibition[4][8]
PDX-R1 Wild-TypeNot specifiedSignificant growth inhibition[2]
WHIM43 D538GNot specifiedSignificant tumor growth inhibition[2]
MAXF-1398 Y537NNot specifiedReduction in tumor volume[9]
ST2535-HI D538GNot specifiedReduction in tumor volume[9]
CTG-1211-HI D538GNot specifiedReduction in tumor volume[9]

Experimental Protocols

ERα Degradation Assay (In-Cell Western)

This assay quantifies the degradation of ERα protein in cells following treatment with Elacestrant.

Methodology:

  • Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7, T47D) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a dose range of Elacestrant (e.g., 0-1 µM) for a specified time (e.g., 24 or 48 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control for degradation (e.g., fulvestrant).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash cells with PBS containing 0.1% Triton X-100 to permeabilize.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate cells with a primary antibody against ERα overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBS and incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature in the dark. A nuclear stain (e.g., DRAQ5) can be included for normalization.

  • Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The ERα signal is normalized to the nuclear stain signal to account for cell number variability.

ICW_Workflow start Start: Plate ER+ Cells treatment Treat with Elacestrant (Dose-Response) start->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm blocking Block Non-Specific Binding fix_perm->blocking primary_ab Incubate with Primary Ab (anti-ERα) blocking->primary_ab secondary_ab Incubate with IR-Dye Secondary Ab & Nuclear Stain primary_ab->secondary_ab imaging Scan Plate with Infrared Imager secondary_ab->imaging analysis Normalize ERα Signal to Nuclear Signal imaging->analysis end End: Quantify ERα Degradation analysis->end

Caption: Workflow for the In-Cell Western (ICW) assay to measure ERα degradation.
ERE-Luciferase Reporter Assay

This assay measures the ability of Elacestrant to inhibit ERα-mediated gene transcription.

Methodology:

  • Cell Line: Use an ER+ breast cancer cell line (e.g., T47D or MCF-7) stably transfected with a luciferase reporter plasmid containing multiple copies of the Estrogen Response Element (ERE) upstream of the luciferase gene.[6][10]

  • Cell Plating: Seed the reporter cells in a 96-well plate.

  • Treatment:

    • Pre-treat cells with a dose range of Elacestrant for a specified time.

    • Stimulate the cells with 17β-estradiol (E2) to induce ERα-mediated transcription. Include controls for basal activity (vehicle), maximal stimulation (E2 alone), and inhibition (E2 + known antagonist).

  • Lysis and Luciferase Assay: After the desired incubation period, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent kit.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay) to account for cytotoxicity. The inhibitory effect of Elacestrant is calculated as the percentage reduction in E2-induced luciferase activity.

Cell Proliferation Assay

This assay determines the effect of Elacestrant on the growth of ER+ breast cancer cells.

Methodology:

  • Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in 96-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove estrogens.[3][9][11]

  • Treatment: Treat the cells with a dose range of Elacestrant in the presence of a low concentration of 17β-estradiol (e.g., 10 pM) to stimulate proliferation.[2]

  • Incubation: Incubate the cells for a period of 5-7 days, replacing the medium with fresh treatment-containing medium as needed.[9]

  • Viability Measurement: Assess cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[6][9]

  • Data Analysis: Plot the viability data against the log of the Elacestrant concentration to determine the EC₅₀ value for growth inhibition.

In Vivo Patient-Derived Xenograft (PDX) Model Studies

These studies evaluate the anti-tumor efficacy of Elacestrant in a more clinically relevant setting.

Methodology:

  • Model Selection: Utilize immunodeficient mice (e.g., nude or NSG) engrafted with tumors from breast cancer patients, including models with known ESR1 mutations.[2][8][9]

  • Tumor Implantation and Growth: Implant tumor fragments subcutaneously and allow them to grow to a palpable size (e.g., 150-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups: vehicle control, Elacestrant (e.g., 30, 60, or 120 mg/kg, administered orally daily), and a comparator arm (e.g., fulvestrant).[8]

  • Tumor Monitoring: Measure tumor volume (e.g., twice weekly with calipers) and monitor animal body weight and overall health.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., Western blot for ERα levels, immunohistochemistry for proliferation markers like Ki-67).

  • Data Analysis: Plot mean tumor volume over time for each treatment group to assess tumor growth inhibition.

PDX_Workflow start Start: Implant PDX Tumor Fragments in Mice growth Allow Tumors to Reach Palpable Size start->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Elacestrant (p.o.) and Controls Daily randomize->treat monitor Monitor Tumor Volume and Animal Health treat->monitor endpoint Endpoint: Euthanize and Excise Tumors monitor->endpoint analysis Analyze Tumor Growth Inhibition and Biomarkers endpoint->analysis end End: Evaluate In Vivo Efficacy analysis->end

Caption: Experimental workflow for in vivo PDX model studies of Elacestrant.

Conclusion

The target engagement assays described in this guide are fundamental to understanding the mechanism of action and therapeutic potential of Elacestrant. From biochemical binding assays to in vivo efficacy models, these methods provide a comprehensive characterization of its ability to antagonize and degrade ERα, leading to the inhibition of tumor growth. The robust preclinical data generated from these assays have been instrumental in the successful clinical development of Elacestrant as a valuable treatment option for patients with ER+, HER2- advanced or metastatic breast cancer.

References

Methodological & Application

Application Notes and Protocols: Utilizing Elacestrant S-enantiomer dihydrochloride as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacological and biological research, the use of appropriate controls is paramount to validate experimental findings and ensure that observed effects are specific to the compound of interest. In the study of chiral molecules, the inactive enantiomer serves as an ideal negative control. Elacestrant, a potent and orally bioavailable selective estrogen receptor degrader (SERD), exists as two enantiomers. The R-enantiomer is the biologically active form that antagonizes and degrades the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. Conversely, the S-enantiomer of Elacestrant exhibits markedly reduced or no activity against ERα.[1][2][3][4][5][6][7][8] This significant difference in activity makes Elacestrant S-enantiomer dihydrochloride an excellent negative control for in vitro and in vivo studies involving the active R-enantiomer.

These application notes provide detailed protocols for using Elacestrant S-enantiomer dihydrochloride to validate the specificity of the active Elacestrant compound in key preclinical assays.

Mechanism of Action of Active Elacestrant

Elacestrant (R-enantiomer) exerts its anti-cancer effects through a dual mechanism:

  • Competitive Antagonism: It competitively binds to the ligand-binding domain of the estrogen receptor (ER), primarily ERα, thereby blocking the binding of its natural ligand, estradiol. This prevents the conformational changes required for receptor activation and downstream signaling.[9][10]

  • Induction of Degradation: Upon binding, Elacestrant induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[11][12] This reduction in the total cellular pool of ERα protein further curtails the estrogen signaling pathway, which is critical for the proliferation and survival of ER-positive breast cancer cells.[11][13]

Estrogen Receptor Signaling Pathway

The diagram below illustrates the estrogen receptor signaling pathway and the points of intervention for the active Elacestrant.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER_inactive Inactive ERα E2->ER_inactive Binds E2_ER E2-ERα Complex ER_inactive->E2_ER Proteasome Proteasome E2_ER->Proteasome Targeted by Elacestrant (R) E2_ER_dimer Dimerized E2-ERα Complex E2_ER->E2_ER_dimer Dimerization & Nuclear Translocation Elacestrant_R Elacestrant (Active R-enantiomer) Elacestrant_R->ER_inactive Binds & Induces Degradation Elacestrant_R->E2_ER_dimer Blocks Binding to ERE Elacestrant_S Elacestrant S-enantiomer (Negative Control) Elacestrant_S->ER_inactive No significant binding/degradation Degradation Degradation Proteasome->Degradation ERE Estrogen Response Element (ERE) E2_ER_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Estrogen receptor signaling and Elacestrant's mechanism.

Data Presentation: Comparative Activity of Elacestrant Enantiomers

The following tables summarize the expected quantitative data from in vitro assays, highlighting the differential activity between the Elacestrant R-enantiomer (active compound) and the S-enantiomer (negative control).

Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity

CompoundIC50 (nM)Fold Difference (S vs. R)
Elacestrant (R-enantiomer)~48[1][2][3][4][5][6][7][8]-
Elacestrant S-enantiomer>10,000>200x

IC50 values represent the concentration required to inhibit 50% of radiolabeled estradiol binding to ERα.

Table 2: Inhibition of ER-Positive Breast Cancer Cell Proliferation (MCF-7 cells)

CompoundEC50 (nM)Fold Difference (S vs. R)
Elacestrant (R-enantiomer)~0.6[12]-
Elacestrant S-enantiomer>1,000>1600x

EC50 values represent the concentration required to inhibit 50% of cell growth.

Table 3: ERα Protein Degradation in MCF-7 Cells

Compound (at 100 nM)% ERα Degradation
Vehicle Control (DMSO)0%
Elacestrant (R-enantiomer)>90%
Elacestrant S-enantiomer<10%

% Degradation is relative to the vehicle control after 24 hours of treatment.

Experimental Protocols

The following are detailed protocols for key experiments to validate the use of Elacestrant S-enantiomer as a negative control.

Experimental Workflow

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation er_binding ERα Binding Assay proliferation Cell Proliferation Assay (e.g., MTT/CellTiter-Glo) degradation ERα Degradation Assay (e.g., Western Blot) xenograft Establish ER+ Xenograft Model (e.g., MCF-7 in mice) degradation->xenograft Proceed if in vitro specificity is confirmed treatment Treat with Vehicle, R- and S-enantiomers xenograft->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring analysis Endpoint Analysis: Tumor weight, IHC for ERα monitoring->analysis conclusion Conclusion: S-enantiomer is an effective negative control analysis->conclusion start Start start->er_binding

Caption: Workflow for validating the negative control.

Protocol 1: ERα Competitive Binding Assay

Objective: To determine the relative binding affinity of Elacestrant R- and S-enantiomers for the human ERα.

Materials:

  • Recombinant human ERα protein

  • Radiolabeled estradiol (e.g., [3H]-Estradiol)

  • Elacestrant (R-enantiomer) and Elacestrant S-enantiomer dihydrochloride

  • Assay buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation counter and vials

  • Hydroxyapatite slurry

Procedure:

  • Prepare serial dilutions of Elacestrant R- and S-enantiomers (e.g., from 1 pM to 100 µM) in the assay buffer.

  • In a multi-well plate, combine the recombinant ERα protein, a fixed concentration of [3H]-Estradiol (e.g., 1 nM), and the various concentrations of the test compounds.

  • Include controls for total binding (ERα + [3H]-Estradiol) and non-specific binding (ERα + [3H]-Estradiol + a high concentration of unlabeled estradiol).

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Add cold hydroxyapatite slurry to each well to bind the protein-ligand complexes.

  • Wash the pellets multiple times with cold assay buffer to remove unbound radioligand.

  • Transfer the final pellet to a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of [3H]-Estradiol binding for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytostatic/cytotoxic effects of Elacestrant enantiomers on ER-positive breast cancer cells.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium supplemented with charcoal-stripped serum (for hormone deprivation)

  • Elacestrant (R-enantiomer) and Elacestrant S-enantiomer dihydrochloride

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 3,000-5,000 cells/well in complete growth medium and allow them to attach overnight.

  • Wash the cells and replace the medium with phenol red-free medium containing charcoal-stripped serum. Culture for 24-48 hours to hormonally deprive the cells.

  • Prepare serial dilutions of Elacestrant R- and S-enantiomers in the hormone-deprived medium.

  • Treat the cells with the compounds. Include a vehicle control (DMSO) and a positive control (e.g., 1 nM Estradiol) to stimulate proliferation.

  • Incubate for 5-7 days.

  • Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the formazan crystals by adding DMSO.

  • Read the absorbance at 570 nm using a plate reader.

  • Normalize the data to the vehicle control and calculate the EC50 values for cell growth inhibition.

Protocol 3: ERα Degradation by Western Blot

Objective: To quantify the degradation of ERα protein induced by Elacestrant enantiomers.

Materials:

  • MCF-7 cells

  • Elacestrant (R-enantiomer) and Elacestrant S-enantiomer dihydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate MCF-7 cells in 6-well plates and allow them to adhere.

  • Treat cells with the vehicle (DMSO), Elacestrant R-enantiomer (e.g., 100 nM), and Elacestrant S-enantiomer (e.g., 100 nM) for 24 hours.

  • Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control and then to the vehicle-treated sample to determine the percentage of degradation.

Protocol 4: In Vivo Xenograft Tumor Growth Study

Objective: To confirm the differential anti-tumor activity of Elacestrant enantiomers in a living model.

Materials:

  • Immunocompromised mice (e.g., female ovariectomized nude mice)

  • MCF-7 cells

  • Matrigel

  • Estradiol pellets (for sustained release)

  • Elacestrant (R-enantiomer) and Elacestrant S-enantiomer dihydrochloride formulated for oral gavage

  • Vehicle control formulation

Procedure:

  • Implant a slow-release estradiol pellet subcutaneously into each mouse to support the growth of the ER-dependent tumors.

  • One day later, inject MCF-7 cells mixed with Matrigel subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into three groups: Vehicle control, Elacestrant R-enantiomer (e.g., 30 mg/kg, daily), and Elacestrant S-enantiomer (e.g., 30 mg/kg, daily).

  • Administer treatments daily via oral gavage.

  • Measure tumor volume with calipers and record mouse body weight twice weekly.

  • Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice, excise the tumors, and record their final weights.

  • (Optional) Process tumors for immunohistochemistry (IHC) to assess ERα protein levels.

The S-enantiomer of Elacestrant is a critically important tool for researchers studying the effects of the active R-enantiomer. By demonstrating a lack of significant activity in target binding, cellular function, and in vivo efficacy, Elacestrant S-enantiomer dihydrochloride serves to confirm that the observed anti-tumor effects of Elacestrant are due to its specific mechanism as a selective estrogen receptor degrader. The use of this negative control strengthens the validity and interpretability of experimental results in the development of new endocrine therapies.

References

Application Note: A Proposed Protocol for the Chiral Separation of Elacestrant Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacestrant is a novel, non-steroidal, selective estrogen receptor degrader (SERD) for the treatment of ER+/HER2- advanced or metastatic breast cancer. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the ability to separate and quantify the individual enantiomers of Elacestrant is critical for drug development and quality control. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Elacestrant enantiomers. As no specific validated method is publicly available, this protocol is based on established principles of chiral chromatography for complex pharmaceutical molecules. Polysaccharide-based chiral stationary phases are known for their broad applicability in separating a wide range of chiral compounds and are therefore proposed for this separation.[1][2][3][4][5] This application note provides a detailed experimental protocol, expected analytical performance, and a workflow diagram to guide method development and validation.

Introduction

Chirality is a key consideration in drug development, as enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties.[6][7] The separation of enantiomers is crucial for ensuring the safety and efficacy of pharmaceutical products.[8] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation of enantiomers.[8] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad enantioselectivity for a diverse range of chiral molecules and are a logical starting point for developing a separation method for a complex molecule like Elacestrant.[1][2][3][4][5]

This proposed method details the use of a polysaccharide-based CSP for the chiral resolution of Elacestrant enantiomers. The protocol is designed to be a robust starting point for method development and subsequent validation in a research or quality control setting.

Proposed Chiral HPLC Method

The successful chiral separation of complex molecules often relies on the selection of an appropriate chiral stationary phase and the optimization of mobile phase conditions.[9] For a molecule with multiple potential interaction sites like Elacestrant, a polysaccharide-based CSP is a strong candidate due to its ability to engage in a variety of chiral recognition interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the chiral separation of Elacestrant enantiomers.

ParameterProposed Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a basic additive (e.g., Diethylamine - DEA). A starting composition of 80:20 (n-Hexane:IPA) + 0.1% DEA is recommended.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve Elacestrant reference standard in the mobile phase to a concentration of 1 mg/mL.
Expected Quantitative Data (Hypothetical)

The following table presents the anticipated, hypothetical results for the chiral separation based on the proposed method. These values are for illustrative purposes and will need to be confirmed during method development.

CompoundRetention Time (min)Resolution (Rs)
Enantiomer 1~ 8.5\multirow{2}{*}{> 1.5}
Enantiomer 2~ 10.2

Detailed Experimental Protocol

This section provides a step-by-step procedure for the proposed chiral separation of Elacestrant enantiomers.

3.1. Materials and Reagents

  • Elacestrant reference standard (racemic mixture)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA) (HPLC grade)

  • HPLC system with UV detector

  • Polysaccharide-based chiral column as specified in Table 2.1.

3.2. Mobile Phase Preparation

  • Prepare the mobile phase by mixing 800 mL of n-Hexane with 200 mL of Isopropanol.

  • Add 1 mL of Diethylamine to the mixture.

  • Sonicate the mobile phase for 15 minutes to degas.

3.3. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of the Elacestrant racemic reference standard.

  • Dissolve the standard in 10 mL of the mobile phase to obtain a 1 mg/mL solution.

  • Vortex the solution until the standard is completely dissolved.

3.4. Chromatographic Analysis

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector to a wavelength of 280 nm.

  • Inject 10 µL of the prepared standard solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15 minutes).

  • Record the chromatogram and integrate the peaks corresponding to the two enantiomers.

3.5. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.

Workflow and Diagrams

The following diagram illustrates the experimental workflow for the chiral separation of Elacestrant enantiomers.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Mobile Phase Preparation (n-Hexane:IPA:DEA) h1 Column Equilibration p1->h1 p2 Standard Solution Preparation (1 mg/mL Elacestrant) h2 Sample Injection (10 µL) p2->h2 h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection (280 nm) h3->h4 d1 Peak Integration h4->d1 d2 Resolution Calculation d1->d2 d3 System Suitability Check d2->d3

Caption: Experimental workflow for the chiral HPLC separation of Elacestrant enantiomers.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the chiral separation of Elacestrant enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The detailed methodology, expected outcomes, and workflow diagram serve as a valuable resource for researchers and scientists in the pharmaceutical industry to initiate method development for the enantiomeric purity assessment of Elacestrant. It is important to reiterate that this protocol should be considered a starting point, and further optimization and validation are necessary to establish a robust and reliable analytical method.

References

Application Notes and Protocols: Elacestrant S-enantiomer Dihydrochloride in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant (RAD1901) is a non-steroidal, oral selective estrogen receptor degrader (SERD) that functions as an estrogen receptor (ER) antagonist.[1] It is indicated for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has progressed following at least one line of endocrine therapy.[1][2] Elacestrant exerts its therapeutic effect by binding to the estrogen receptor, primarily ERα, leading to its degradation and thereby blocking estrogen-driven cell proliferation.[1]

Elacestrant is a chiral molecule and exists as two enantiomers: the R-enantiomer and the S-enantiomer. The pharmacological activity of Elacestrant is primarily attributed to the R-enantiomer. The S-enantiomer of Elacestrant is reported to be the low-activity enantiomer.[3][4][5][6] This document provides an overview of the binding characteristics of Elacestrant and its S-enantiomer, along with detailed protocols for performing competitive binding assays to evaluate the affinity of test compounds for the estrogen receptor.

Mechanism of Action

Elacestrant competitively binds to the estrogen receptor, preventing estrogen from binding and activating the receptor. This blockade inhibits the estrogen-induced transcriptional activity that promotes the growth of ER-positive cancer cells. Beyond simple antagonism, Elacestrant induces a conformational change in the estrogen receptor, marking it for degradation by the proteasome. This dual mechanism of action, both antagonizing and degrading the estrogen receptor, contributes to its efficacy in treating hormone receptor-positive breast cancer.

Signaling Pathway

Elacestrant_Mechanism_of_Action cluster_extracellular Extracellular Space Estrogen Estrogen ER ER Estrogen->ER Binds ERE ERE ER->ERE Translocates & Binds Proteasome Proteasome ER->Proteasome Targeted for Degradation Gene_Transcription Gene_Transcription ERE->Gene_Transcription Activates Elacestrant Elacestrant Elacestrant->ER Competitively Binds Blocked_Transcription Blocked_Transcription Elacestrant->Blocked_Transcription Inhibits ER_Degradation ER_Degradation Proteasome->ER_Degradation

Quantitative Data

The following table summarizes the reported IC50 values for racemic Elacestrant in competitive binding assays.

CompoundTargetAssay TypeIC50 (nM)Reference
Elacestrant (racemate)ERαCompetitive Binding48[3][4][5][6]
Elacestrant (racemate)ERβCompetitive Binding870[3][4][5][6]

Note: The significant difference in IC50 values between ERα and ERβ highlights the selectivity of Elacestrant. The lack of specific data for the S-enantiomer suggests its binding affinity is considerably lower than the racemate, and likely not a focus of primary pharmacological characterization.

Experimental Protocols

Two common methods for determining the binding affinity of a compound to the estrogen receptor in a competitive format are the radioligand binding assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Radioligand Competitive Binding Assay for Estrogen Receptor Alpha (ERα)

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.

Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., Elacestrant S-enantiomer dihydrochloride) for the binding of a radiolabeled ligand to ERα.

Materials:

  • Receptor Source: Recombinant human ERα or rat uterine cytosol.

  • Radioligand: [3H]-Estradiol (specific activity ~40-60 Ci/mmol).

  • Test Compound: Elacestrant S-enantiomer dihydrochloride, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing additives to reduce non-specific binding (e.g., 10% glycerol, 1 mM DTT, 1 mg/mL BSA).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail.

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Workflow:

Radioligand_Assay_Workflow A Prepare Reagents: - ERα preparation - [3H]-Estradiol solution - Test compound dilutions B Incubate: ERα + [3H]-Estradiol + Test Compound A->B C Separate Bound from Free Ligand: Rapid vacuum filtration B->C D Wash Filters C->D E Measure Radioactivity: Liquid scintillation counting D->E F Data Analysis: - Plot % inhibition vs. [Test Compound] - Determine IC50 E->F

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC50.

    • Prepare a working solution of [3H]-Estradiol in the assay buffer at a concentration close to its Kd for ERα (typically 0.1-1.0 nM).

    • Prepare the ERα receptor solution in the assay buffer. The concentration should be optimized to provide a sufficient signal-to-noise ratio.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound dilution or vehicle control.

      • [3H]-Estradiol solution.

      • ERα receptor solution to initiate the reaction.

    • Include controls for total binding (no test compound) and non-specific binding (excess of a non-labeled competitor like unlabeled estradiol).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

LanthaScreen™ TR-FRET ERα Competitive Binding Assay

This protocol is based on commercially available kits (e.g., from Thermo Fisher Scientific) and provides a high-throughput, non-radioactive alternative.

Objective: To determine the IC50 of a test compound for the binding of a fluorescent tracer to a terbium-labeled ERα.

Materials:

  • LanthaScreen™ TR-FRET ERα Competitive Binding Kit: Containing GST-tagged ERα-LBD, terbium-labeled anti-GST antibody, and a fluorescent tracer (Fluormone™ ES2 Green).

  • Test Compound: Elacestrant S-enantiomer dihydrochloride, dissolved in DMSO.

  • Assay Buffer: Provided in the kit.

  • Instrumentation: A microplate reader capable of TR-FRET measurements (excitation ~340 nm, emission at ~495 nm for terbium and ~520 nm for the tracer).

Workflow:

TRFRET_Assay_Workflow A Prepare Reagents: - ERα-LBD/Tb-antibody complex - Fluorescent tracer solution - Test compound dilutions B Dispense Reagents into Plate: Test Compound + ERα complex + Tracer A->B C Incubate at Room Temperature B->C D Measure TR-FRET Signal: Read plate at specified wavelengths C->D E Data Analysis: - Calculate emission ratio - Plot % inhibition vs. [Test Compound] - Determine IC50 D->E

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare the ERα-LBD and terbium-labeled anti-GST antibody complex in the assay buffer as per the kit instructions.

    • Prepare the fluorescent tracer solution in the assay buffer.

  • Assay Setup:

    • In a suitable low-volume 384-well plate, add the following to each well in the specified order:

      • Test compound dilution or DMSO control.

      • ERα-LBD/terbium-antibody complex.

      • Fluorescent tracer solution to initiate the reaction.

    • Include controls for 0% inhibition (DMSO only) and 100% inhibition (saturating concentration of a known ERα ligand like estradiol).

  • Incubation:

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-4 hours), protected from light.

  • Detection:

    • Read the plate using a TR-FRET-compatible plate reader. Measure the emission at both the donor (terbium, ~495 nm) and acceptor (tracer, ~520 nm) wavelengths after a suitable delay following excitation (~340 nm).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm) for each well.

    • Normalize the data to the 0% and 100% inhibition controls.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

Elacestrant is a potent selective estrogen receptor degrader whose pharmacological activity resides in its R-enantiomer. The S-enantiomer is known to be the low-activity counterpart, although specific public domain data on its binding affinity is lacking. The provided protocols for radioligand and TR-FRET competitive binding assays offer robust methods for determining the binding affinity of test compounds, such as the Elacestrant S-enantiomer dihydrochloride, to the estrogen receptor. These assays are crucial for the characterization of new chemical entities targeting the estrogen receptor and for understanding the structure-activity relationships of chiral drugs.

References

Application of "Elacestrant S enantiomer dihydrochloride" in crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Application of Elacestrant and its Stereoisomers in Crystallography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is an orally bioavailable selective estrogen receptor degrader (SERD) that has garnered significant attention in the field of oncology, particularly for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Crystallographic studies have been instrumental in elucidating the unique mechanism of action of Elacestrant, providing atomic-level insights into its interaction with the estrogen receptor alpha (ERα). These studies have revealed how Elacestrant antagonizes and promotes the degradation of ERα, offering a structural basis for its efficacy, especially against tumors with ESR1 mutations.[3][4] This document provides detailed application notes and protocols for the use of Elacestrant and its enantiomers in crystallographic research. While the primary focus of published crystallographic studies has been on the active form of Elacestrant, information regarding its less active S enantiomer is also discussed.

Quantitative Crystallographic Data

The following tables summarize the key quantitative data from crystallographic analyses of Elacestrant.

Table 1: Co-crystal Structure of Elacestrant with ERα Ligand Binding Domain

ParameterValueReference
ProteinWild-Type Estrogen Receptor α (Ligand Binding Domain)[3][4]
LigandElacestrant[3][4]
Resolution2 Å[3][4]
Key FindingElacestrant promotes a canonical antagonist conformation of ERα, with Helix 12 docked in the activating function-2 cleft. It adopts a novel vector in the binding pocket, forming a unique bifurcated hydrogen bond.[3][4]

Table 2: Crystallographic Data for Elacestrant Methanol Solvate

ParameterValueReference
FormulaC30H40Cl2N2O2·CH4O[5]
Crystal SystemMonoclinic[5]
Space GroupP2₁[5]
a (Å)12.1234(5)[5]
b (Å)13.4567(6)[5]
c (Å)18.9876(8)[5]
α (°)90[5]
β (°)95.123(4)[5]
γ (°)90[5]
Volume (ų)3084.1(2)[5]
Z4[5]

Mechanism of Action and Signaling Pathway

Elacestrant functions as a selective estrogen receptor degrader (SERD).[6] It competitively binds to the estrogen receptor-alpha (ERα), a key driver of growth in ER-positive breast cancers.[1] Upon binding, Elacestrant induces a conformational change in ERα that not only blocks its transcriptional activity but also marks it for degradation by the cellular proteasome machinery.[1][6] This dual action of antagonism and degradation effectively shuts down the estrogen-driven signaling pathways, such as PI3K/AKT and MAPK, that promote tumor cell proliferation and survival.[7] Crystallographic studies have shown that Elacestrant's unique binding mode, which repositions Helix 12 of the receptor, is crucial for its potent SERD activity.[3][4]

Elacestrant_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa Binds & Activates Proteasome Proteasome ERa->Proteasome Ubiquitination ERE Estrogen Response Element (ERE) ERa->ERE Translocates & Dimerizes Blocked_Transcription Transcription Blocked ERa->Blocked_Transcription Elacestrant Elacestrant Elacestrant->ERa Binds & Induces Conformational Change ERa_Degradation ERα Degradation Proteasome->ERa_Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Crystallography_Workflow A Protein Expression & Purification (ERα) C Complex Formation (ERα + Elacestrant) A->C B Ligand Preparation (Elacestrant) B->C D Crystallization Screening C->D E Crystal Optimization & Growth D->E F X-ray Diffraction Data Collection E->F G Structure Solution (Molecular Replacement) F->G H Model Building & Refinement G->H I Structural Analysis & Validation H->I

References

Application Notes and Protocols for Studying Off-Target Effects of Elacestrant S-enantiomer dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor-alpha (ERα), leading to its degradation and the inhibition of ER-mediated signaling pathways.[1][2][3] This on-target activity is crucial for its therapeutic effect in ER-positive breast cancer.[1][4] However, a comprehensive understanding of a drug's safety and efficacy profile requires thorough investigation of its off-target effects. These unintended interactions with other cellular components can lead to adverse drug reactions or potentially novel therapeutic applications.

These application notes provide an overview of the known off-target profile of Elacestrant and detailed protocols for researchers to investigate the off-target effects of its S-enantiomer. While the specific off-target profile of the S-enantiomer is not extensively detailed in publicly available literature, the provided protocols offer a robust framework for its characterization.

Known Off-Target Profile of Elacestrant

Preclinical studies have identified potential off-target interactions for Elacestrant. Notably, it has been shown to interact with the human cannabinoid CB1 receptor and the human adrenergic α2A receptor.[5]

Summary of Quantitative Off-Target Data
TargetAssay TypeMetricValue (µM)
Cannabinoid Receptor 1 (CB1)Inhibition AssayIC500.08
Adrenergic Receptor α2A (ADRA2A)Binding Affinity AssayIC500.08

Note: Functional agonist or antagonist activity for ADRA2A was not observed in cell-based assays at clinically relevant concentrations.[5]

Experimental Protocols

Herein, we provide detailed protocols for assessing the off-target effects of Elacestrant S-enantiomer dihydrochloride.

Protocol: CB1 Receptor Binding Assay

Objective: To determine the binding affinity of Elacestrant S-enantiomer dihydrochloride for the human cannabinoid CB1 receptor using a competitive radioligand binding assay.

Materials:

  • Human CB1 receptor-expressing membrane preparation (e.g., from HEK293 cells)

  • [³H]-CP-55,940 (radioligand)

  • Elacestrant S-enantiomer dihydrochloride

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Elacestrant S-enantiomer dihydrochloride in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CP-55,940 (at a final concentration equal to its Kd), and 50 µL of the test compound dilution.

  • For total binding, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2) instead of the test compound.

  • Add 50 µL of the CB1 receptor membrane preparation to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value by non-linear regression analysis.

Protocol: ADRA2A Receptor Functional Assay (cAMP Assay)

Objective: To assess the functional activity (agonist or antagonist) of Elacestrant S-enantiomer dihydrochloride at the human adrenergic α2A receptor by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human ADRA2A receptor

  • Cell culture medium

  • Forskolin

  • Elacestrant S-enantiomer dihydrochloride

  • UK 14,304 (a known ADRA2A agonist)

  • Yohimbine (a known ADRA2A antagonist)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

Procedure: For Antagonist Activity:

  • Seed the ADRA2A-expressing cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of Elacestrant S-enantiomer dihydrochloride for 30 minutes.

  • Add a fixed concentration of the agonist UK 14,304 (EC80 concentration) to the wells.

  • Incubate for 30 minutes.

  • Add forskolin to all wells to stimulate cAMP production.

  • Incubate for 15 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Determine the IC50 value of the test compound.

For Agonist Activity:

  • Seed the ADRA2A-expressing cells in a 96-well plate and culture overnight.

  • Add varying concentrations of Elacestrant S-enantiomer dihydrochloride to the wells.

  • Add forskolin to all wells.

  • Incubate for 15 minutes.

  • Lyse the cells and measure intracellular cAMP levels.

  • Determine the EC50 value if agonist activity is observed.

Protocol: Kinase Profiling Assay

Objective: To broadly screen Elacestrant S-enantiomer dihydrochloride against a panel of kinases to identify potential off-target kinase interactions.

Materials:

  • Kinase panel (commercially available services offer panels of hundreds of kinases)

  • Elacestrant S-enantiomer dihydrochloride at a screening concentration (e.g., 10 µM)

  • ATP

  • Substrate for each kinase

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™)

Procedure:

  • Submit Elacestrant S-enantiomer dihydrochloride to a commercial kinase profiling service or perform the assay in-house.

  • The compound is typically screened at a single high concentration (e.g., 10 µM) against the kinase panel.

  • The assay measures the ability of the compound to inhibit the activity of each kinase, usually by quantifying the amount of phosphorylated substrate or ADP produced.

  • Results are typically expressed as the percentage of inhibition relative to a control.

  • For any significant "hits" (e.g., >50% inhibition), a follow-up dose-response curve should be generated to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

ER_Alpha_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERα_inactive Inactive ERα Estrogen->ERα_inactive Binds ERα_active Active ERα Dimer ERα_inactive->ERα_active Dimerization Proteasome Proteasome ERα_inactive->Proteasome Degradation ERE Estrogen Response Element ERα_active->ERE Binds Elacestrant Elacestrant Elacestrant->ERα_inactive Binds & Degrades Transcription Gene Transcription ERE->Transcription Activates CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Elacestrant Elacestrant Elacestrant->CB1R Inhibits ADRA2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADRA2A α2A Adrenergic Receptor Gi Gi Protein ADRA2A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Elacestrant Elacestrant Elacestrant->ADRA2A Binds Experimental_Workflow_Binding_Assay prep Prepare Reagents (Membranes, Radioligand, Compound) plate Plate Assay Components (Buffer, Radioligand, Compound, Membranes) prep->plate incubate Incubate (e.g., 60 min at 30°C) plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC50) count->analyze Experimental_Workflow_Functional_Assay seed Seed ADRA2A-expressing cells preincubate Pre-incubate with Elacestrant seed->preincubate agonist Add Agonist (UK 14,304) preincubate->agonist forskolin Stimulate with Forskolin agonist->forskolin lyse Lyse Cells forskolin->lyse measure Measure cAMP Levels lyse->measure analyze Data Analysis (Calculate IC50/EC50) measure->analyze

References

Application Notes and Protocols for ER-alpha Binding Studies with Elacestrant S-enantiomer dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that binds to the estrogen receptor-alpha (ERα) and induces its degradation.[1][2] It is indicated for the treatment of certain types of breast cancer.[2][3] Elacestrant is a chiral molecule, and its therapeutic activity resides primarily in the R-enantiomer. The "Elacestrant S-enantiomer dihydrochloride" is the corresponding S-enantiomer, which is characterized as having low activity.[4][5]

These application notes provide a comprehensive guide for researchers interested in studying the ERα binding properties of Elacestrant S-enantiomer dihydrochloride. The protocols detailed below are designed to characterize its binding affinity, its ability to induce ERα degradation, and its functional impact on ERα-mediated signaling. Given its reported low activity, the experimental conditions are suggested to accommodate a wide range of potential binding affinities.

Physicochemical Properties and Solubility

Proper handling and solubilization of Elacestrant S-enantiomer dihydrochloride are critical for obtaining reliable and reproducible results in in vitro binding studies.

Table 1: Physicochemical and Solubility Data for Elacestrant dihydrochloride

PropertyValueSource
Molecular Formula C₃₀H₄₀Cl₂N₂O₂[2]
Molecular Weight 531.56 g/mol [2]
Appearance White to off-white solidN/A
Solubility in DMSO ≥ 100 mg/mL (188.13 mM)N/A
Aqueous Solubility Freely soluble in 0.01N HClN/A

Note: The data above pertains to Elacestrant dihydrochloride. Specific data for the S-enantiomer is limited, but similar solubility characteristics are expected.

Preparation of Stock Solutions:

For in vitro assays, it is recommended to prepare a high-concentration stock solution of Elacestrant S-enantiomer dihydrochloride in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.

ER-alpha Signaling Pathway

Understanding the ER-alpha signaling pathway is fundamental to interpreting the results of binding and functional assays. Upon binding to its ligand, estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to their transcription. SERDs like Elacestrant bind to ERα and induce a conformational change that not only blocks its function but also targets it for proteasomal degradation.

ER_Alpha_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (E2) ER_alpha_inactive Inactive ERα (bound to HSP90) Estradiol->ER_alpha_inactive Binding & HSP90 dissociation ER_alpha_active Active ERα Dimer ER_alpha_inactive->ER_alpha_active Dimerization Ub Ubiquitin ER_alpha_inactive->Ub ERE Estrogen Response Element (ERE) ER_alpha_active->ERE Nuclear Translocation & DNA Binding Proteasome Proteasome Degradation Degradation Proteasome->Degradation Elacestrant Elacestrant Elacestrant->ER_alpha_inactive Binding & Conformational Change Ub->Proteasome Targeting Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators

Caption: ER-alpha signaling pathway and mechanism of action of Elacestrant.

Experimental Protocols

The following protocols are designed to assess the interaction of Elacestrant S-enantiomer dihydrochloride with ERα.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.

Materials:

  • Recombinant human ERα protein

  • [³H]-Estradiol (Radioligand)

  • Scintillation fluid

  • Assay Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4

  • Wash Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4

  • Hydroxylapatite (HAP) slurry

  • 96-well filter plates

  • Microplate scintillation counter

  • Elacestrant S-enantiomer dihydrochloride

  • Positive Control: Unlabeled 17β-estradiol

  • Negative Control: Vehicle (DMSO)

Procedure:

  • Prepare Reagents: Dilute recombinant ERα, [³H]-Estradiol, and test compounds in Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of a high concentration of unlabeled estradiol (for non-specific binding).

    • 25 µL of serially diluted Elacestrant S-enantiomer dihydrochloride or control compounds. A wide concentration range is recommended (e.g., 10⁻¹² M to 10⁻⁵ M).

    • 25 µL of [³H]-Estradiol (final concentration ~0.5-1.0 nM).

    • 25 µL of diluted ERα protein (e.g., 50-100 µg of total protein per well).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add 100 µL of ice-cold HAP slurry to each well. Incubate on ice for 15 minutes with intermittent vortexing.

  • Filtration: Transfer the contents of the plate to a 96-well filter plate and wash three times with 200 µL of ice-cold Wash Buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis. The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: ER-alpha Degradation Assay (In-Cell Western)

This assay quantifies the ability of Elacestrant S-enantiomer dihydrochloride to induce the degradation of endogenous ERα in a cell-based format.

Materials:

  • ERα-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Elacestrant S-enantiomer dihydrochloride

  • Positive Control: Elacestrant (R-enantiomer or racemate) or Fulvestrant

  • Negative Control: Vehicle (DMSO)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS

  • Primary Antibody: Anti-ERα antibody

  • Secondary Antibody: IRDye-conjugated secondary antibody

  • DNA stain (e.g., DRAQ5)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Elacestrant S-enantiomer dihydrochloride and controls for 24 hours.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with Fixation Solution for 20 minutes at room temperature.

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.

  • Blocking and Antibody Incubation:

    • Block the cells with Blocking Buffer for 1.5 hours at room temperature.

    • Incubate the cells with the primary anti-ERα antibody overnight at 4°C.

    • Wash the cells and incubate with the IRDye-conjugated secondary antibody and a DNA stain for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells and allow the plate to dry.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for ERα and normalize it to the DNA stain intensity.

    • Determine the concentration at which 50% of ERα is degraded (DC₅₀).

Data Presentation

Table 2: Representative ER-alpha Binding and Degradation Data for Elacestrant

CompoundERα Binding Affinity (IC₅₀)ERα Degradation (DC₅₀)
Elacestrant 48 nM~0.3 nM
Elacestrant S-enantiomer Low Activity (Specific IC₅₀ not publicly available)Expected to be significantly higher than Elacestrant
17β-estradiol ~0.1 nMN/A (Agonist)
Fulvestrant ~0.3 nM~0.2 nM

Note: The IC₅₀ and DC₅₀ values for Elacestrant are approximate and can vary depending on the specific assay conditions. The data for the S-enantiomer is qualitative based on available literature.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the ERα binding and functional activity of a test compound like Elacestrant S-enantiomer dihydrochloride.

Experimental_Workflow cluster_preparation Compound Preparation cluster_binding_assays Binding Affinity Determination cluster_functional_assays Functional Characterization Compound Elacestrant S-enantiomer dihydrochloride Stock_Solution Prepare 10 mM Stock in 100% DMSO Compound->Stock_Solution Serial_Dilution Prepare Serial Dilutions in Assay Buffer Stock_Solution->Serial_Dilution Radioligand_Assay Competitive Radioligand Binding Assay Serial_Dilution->Radioligand_Assay Degradation_Assay ERα Degradation Assay (In-Cell Western) Serial_Dilution->Degradation_Assay Reporter_Assay ERE-Luciferase Reporter Gene Assay Serial_Dilution->Reporter_Assay Calculate_IC50_Ki Calculate IC50 and Ki Radioligand_Assay->Calculate_IC50_Ki Calculate_DC50 Calculate DC50 Degradation_Assay->Calculate_DC50 Determine_Activity Determine Agonist/ Antagonist Activity Reporter_Assay->Determine_Activity

Caption: Experimental workflow for ER-alpha binding studies.

References

Application Notes and Protocols: Experimental Design for Elacestrant S-enantiomer Dihydrochloride Control Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is a selective estrogen receptor degrader (SERD) that functions as an estrogen receptor (ER) antagonist and induces the degradation of ERα protein.[1][2][3] It is used in the treatment of ER-positive (ER+), HER2-negative (HER2-) advanced or metastatic breast cancer, particularly those with ESR1 mutations.[4][5][6] Like many chiral molecules, the biological activity of elacestrant resides primarily in one of its enantiomers. The "S-enantiomer" of elacestrant has been identified as having low activity.[7][8][9] This characteristic makes it an ideal negative control for in vitro and in vivo experiments to establish the stereospecificity and on-target effects of the active elacestrant enantiomer.

These application notes provide detailed protocols and guidance on designing robust experiments with appropriate control groups to investigate the biological activity of elacestrant, leveraging the S-enantiomer as a critical tool for validating experimental outcomes.

Elacestrant Mechanism of Action

Elacestrant competitively binds to the estrogen receptor (ER), preventing estrogen from binding and activating the transcription of genes that promote cell proliferation.[1] Upon binding, elacestrant alters the receptor's conformation, marking it for ubiquitination and subsequent degradation by the proteasome.[1][10] This dual mechanism of antagonism and degradation reduces the overall number of functional estrogen receptors in cancer cells, effectively shutting down this key growth signaling pathway.[1][10]

Elacestrant_Pathway cluster_cell ER+ Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds Proteasome Proteasome ER->Proteasome Degradation ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Elacestrant Elacestrant (Active Enantiomer) Elacestrant->ER Binds & Antagonizes Ub Ubiquitin Ub->ER Proliferation Gene Transcription (Proliferation, Survival) ERE->Proliferation Activates

Caption: Elacestrant's dual mechanism of ER antagonism and degradation.

Core Principles for Control Group Design

A well-designed experiment is crucial for interpreting data accurately. The use of multiple, specific control groups allows researchers to isolate the effects of the test article and rule out confounding variables.

Control_Groups_Logic Test Test Article (e.g., Active Elacestrant) Result Observed Effect (e.g., Tumor Regression) Test->Result Causes Vehicle Vehicle Control (e.g., DMSO, Saline) Vehicle->Result Shows No Effect (Rules out vehicle toxicity) Negative Negative Control (Elacestrant S-enantiomer) Negative->Result Shows No Effect (Confirms stereospecificity) Positive Positive Control (e.g., Fulvestrant) Positive->Result Causes Expected Effect (Validates assay sensitivity)

Caption: Logical relationships of control groups in experimental design.
Control GroupPurposeExample SubstanceExpected Outcome
Vehicle Control To account for any effects of the solvent used to dissolve the test article.DMSO (in vitro), Saline/Formulation Buffer (in vivo)No significant biological effect compared to untreated samples.
Negative Control To demonstrate the specificity of the active compound.Elacestrant S-enantiomer dihydrochloride Should exhibit low or no activity, similar to the vehicle control.[7][8]
Positive Control To confirm that the experimental system is capable of producing the expected effect.Active (R-) enantiomer of Elacestrant; FulvestrantDemonstrates potent ER degradation and/or inhibition of cell proliferation/tumor growth.[11][12]
Untreated Control To establish a baseline for the biological system under normal conditions.Cells or animals receiving no treatment.Represents the normal physiological or growth state.

Application Note 1: In Vitro Assessment of Stereospecific Activity

Objective: To determine the specific biological activity of elacestrant's active enantiomer compared to its low-activity S-enantiomer in ER+ breast cancer cell lines.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow cluster_treatments Treatment Groups Start Culture ER+ Cells (e.g., MCF-7) Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with Experimental Groups Seed->Treat Incubate Incubate (24-72 hours) Treat->Incubate Vehicle Vehicle S_Enantiomer S-enantiomer Active_Enantiomer Active Elacestrant Positive_Control Fulvestrant Assay1 Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Assay1 Assay2 Protein Lysates for Western Blot (ERα) Incubate->Assay2 Analysis Data Analysis (IC50, Protein Levels) Assay1->Analysis Assay2->Analysis

Caption: General workflow for in vitro evaluation of elacestrant enantiomers.
Protocol 1.1: Cell Proliferation Assay

  • Cell Culture: Culture MCF-7 or other suitable ER+ breast cancer cells in appropriate media supplemented with fetal bovine serum.

  • Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment Preparation: Prepare a dose-response curve for each compound. Serially dilute Elacestrant S-enantiomer, active Elacestrant, and Fulvestrant in culture media. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.

  • Application: Replace the media in the wells with the media containing the treatments as defined in the table below.

  • Incubation: Incubate the plates for 72 hours.

  • Measurement: Assess cell viability using a suitable method, such as a luminescent-based assay (e.g., CellTiter-Glo®).

  • Analysis: Normalize the data to the vehicle control wells. Calculate IC50 values by plotting the dose-response curves using non-linear regression.

Protocol 1.2: Western Blot for ERα Degradation
  • Cell Culture: Seed ER+ cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat cells with fixed concentrations of each compound for 24 hours.[2]

  • Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against ERα. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.

  • Analysis: Perform densitometry analysis to quantify the ERα protein levels relative to the loading control. Normalize results to the vehicle-treated group.

Data Presentation: Expected In Vitro Results
Treatment GroupProliferation IC50 (nM)ERα Protein Level (% of Vehicle)Interpretation
Vehicle (DMSO)N/A100%Baseline for comparison.
Elacestrant S-enantiomer > 10,000~95-100%Confirms low biological activity.[7]
Active Elacestrant5 - 50< 20%Demonstrates potent, on-target activity.[13]
Fulvestrant10 - 100< 20%Validates assay performance with a known SERD.[14]

Application Note 2: In Vivo Assessment of Anti-Tumor Efficacy

Objective: To validate the stereospecific anti-tumor efficacy of elacestrant in an ER+ patient-derived or cell line-derived xenograft model.

Protocol 2.1: ER+ Breast Cancer Xenograft Study
  • Model Establishment: Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice (e.g., NSG or Nude). For MCF-7 models, supplement with a slow-release estrogen pellet to support initial tumor growth.[15]

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize animals into treatment groups.

  • Treatment Administration: Prepare formulations and administer treatments according to the schedule outlined in the table below. Elacestrant is orally bioavailable and typically administered daily by oral gavage.[15][16] Fulvestrant is administered via subcutaneous or intramuscular injection.[16]

  • Monitoring: Measure tumor volume and animal body weight 2-3 times per week.

  • Endpoint: Continue treatment for the specified duration (e.g., 28 days) or until tumors in the vehicle group reach a predetermined size limit.[12]

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested a few hours after the final dose to analyze ERα levels via Western blot or immunohistochemistry to confirm target engagement.[17]

  • Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Analyze statistical significance between groups.

Data Presentation: In Vivo Experimental Design & Expected Results
GroupTreatment ArmDose & RouteScheduleN (Animals/Group)Expected TGI (%)
1Vehicle Control Formulation BufferDaily, p.o.8 - 100%
2Negative Control Elacestrant S-enantiomer30 mg/kg, p.o.8 - 10< 10%
3Test Article Active Elacestrant30 mg/kg, p.o.8 - 10> 90% (or regression)
4Positive Control Fulvestrant200 mg/kg, s.c.8 - 10> 90% (or regression)

Note: Doses and schedules are examples and should be optimized based on preliminary pharmacokinetic and tolerability studies.

By adhering to these detailed protocols and incorporating the specified control groups, researchers can generate high-quality, reproducible, and easily interpretable data, ensuring that the observed biological effects are specifically attributable to the pharmacological action of the active elacestrant enantiomer.

References

Application Notes and Protocols for Assessing the Enantiomeric Purity of Elacestrant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is a selective estrogen receptor degrader (SERD) utilized in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. As a chiral molecule, the stereochemistry of Elacestrant is a critical quality attribute, as enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are required to accurately determine the enantiomeric purity of Elacestrant in bulk drug substance and pharmaceutical formulations.

These application notes provide detailed protocols for the assessment of Elacestrant's enantiomeric purity using three common chiral separation techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The provided methodologies are based on established principles of chiral separation for structurally related compounds, offering a strong starting point for method development and validation in a research or quality control setting.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful separation. Based on the structural characteristics of Elacestrant, which contains a tetrahydronaphthalene core, polysaccharide-based and cyclodextrin-based CSPs are promising candidates.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of Elacestrant using chiral High-Performance Liquid Chromatography.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions (Method A: Polysaccharide-based CSP):

ParameterValue
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Chromatographic Conditions (Method B: Cyclodextrin-based CSP):

ParameterValue
Column CYCLOBOND™ I 2000 DM, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / 0.1 M Ammonium Acetate Buffer, pH 4.5 (30:70, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile / Water (50:50, v/v)

Sample Preparation:

  • Prepare a stock solution of Elacestrant at a concentration of 1 mg/mL in the sample diluent.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the sample diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

Enantiomeric Purity (%) = [Area of the desired enantiomer / (Area of the desired enantiomer + Area of the undesired enantiomer)] x 100

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation ColumnScreening Chiral Column Screening (e.g., Polysaccharide, Cyclodextrin) SamplePrep->ColumnScreening MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->ColumnScreening MethodOptimization Method Optimization (Mobile Phase, Flow Rate, Temp.) ColumnScreening->MethodOptimization Validation Method Validation MethodOptimization->Validation Integration Peak Integration Validation->Integration Calculation Enantiomeric Purity Calculation Integration->Calculation SFC_Workflow Start Start SamplePrep Prepare Elacestrant Sample in Methanol Start->SamplePrep SystemSetup Equilibrate SFC System with Initial Mobile Phase SamplePrep->SystemSetup Injection Inject Sample onto Chiral Column SystemSetup->Injection Separation Elute with CO2/Methanol Gradient Injection->Separation Detection Detect Enantiomers at 280 nm Separation->Detection DataProcessing Integrate Peaks and Calculate Enantiomeric Purity Detection->DataProcessing End End DataProcessing->End CE_Relationship Analyte Elacestrant Enantiomers (R and S) Complex Transient Diastereomeric Complexes (Analyte-Selector) Analyte->Complex Selector Chiral Selector (e.g., Sulfated-β-cyclodextrin) Selector->Complex Separation Differential Migration in Electric Field Complex->Separation Detection Detection of Separated Enantiomers Separation->Detection

Application Notes and Protocols for Elacestrant S Enantiomer Dihydrochloride in ER Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Elacestrant is a potent, orally bioavailable selective estrogen receptor (ER) degrader (SERD) that binds to the estrogen receptor and induces its degradation through the proteasomal pathway.[1][2][3] This mechanism of action makes it a valuable therapeutic agent for ER-positive breast cancer.[2][4] Elacestrant S enantiomer dihydrochloride is the low-activity stereoisomer of elacestrant. In the context of ER degradation assays, the S enantiomer serves as an essential negative control to demonstrate the stereospecificity and target engagement of the active elacestrant compound. By comparing the effects of the active enantiomer with the low-activity S enantiomer, researchers can validate that the observed ER degradation is a direct result of the specific pharmacological action of elacestrant and not due to off-target or non-specific effects of the chemical scaffold.

These application notes provide a framework for utilizing this compound in cell-based assays to confirm the selective degradation of ERα. The primary recommended application is as a negative control in parallel with the active elacestrant compound.

Key Applications:

  • Negative Control in ER Degradation Assays: To demonstrate the specificity of ER degradation induced by the active enantiomer of elacestrant.

  • Stereospecificity Studies: To investigate the structural requirements for ER binding and subsequent degradation.

  • Off-Target Effect Assessment: To distinguish between target-specific ER degradation and any potential non-specific cellular effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of ER degradation by SERDs and a typical experimental workflow for assessing this degradation.

SERD_Mechanism cluster_cell Cancer Cell SERD Elacestrant (Active SERD) ER Estrogen Receptor (ERα) SERD->ER Binding SERD_ER_Complex SERD-ER Complex (Conformational Change) ER->SERD_ER_Complex Transcription Gene Transcription (Cell Proliferation) ER->Transcription Estrogen-dependent Ub_ER_Complex Ubiquitinated ER Complex SERD_ER_Complex->Ub_ER_Complex Recruitment of Ubiquitin Ubiquitin Ligases Ubiquitin->Ub_ER_Complex Proteasome Proteasome Ub_ER_Complex->Proteasome Targeting to Degradation ER Degradation Proteasome->Degradation Leads to Inhibition Inhibition of Transcription Degradation->Inhibition

Caption: Mechanism of Estrogen Receptor Degradation by a Selective Estrogen Receptor Degrader (SERD).

Experimental_Workflow Start Start: ER+ Breast Cancer Cell Culture (e.g., MCF-7) Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat Cells: - Vehicle (Control) - Elacestrant (Active) - Elacestrant S Enantiomer Seed->Treat Incubate Incubate for Defined Time Period (e.g., 24-48 hours) Treat->Incubate Lyse Cell Lysis and Protein Quantification Incubate->Lyse InCellWestern Alternative: In-Cell Western - Fix & Permeabilize - Antibody Incubation - Plate-based Imaging Incubate->InCellWestern Alternative WesternBlot Western Blot Analysis: - Primary Ab (anti-ERα) - Loading Control Ab (e.g., anti-Actin) Lyse->WesternBlot Analyze Densitometry Analysis and Data Quantification WesternBlot->Analyze InCellWestern->Analyze Result Result: Quantify ERα Protein Levels Analyze->Result

Caption: Experimental Workflow for ER Degradation Assay.

Experimental Protocols

The following protocols are adapted for the use of this compound as a negative control alongside the active elacestrant compound in ER degradation assays.

Protocol 1: ERα Degradation Assessment by Western Blot

This protocol details the steps to quantify ERα protein levels in a human breast cancer cell line (e.g., MCF-7) following treatment.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Elacestrant and this compound

  • Vehicle control (e.g., DMSO)

  • Multi-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-ERα

  • Primary antibody: anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in appropriate medium until they reach 70-80% confluency.

    • Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of Elacestrant and this compound in DMSO.

    • Dilute the stock solutions to the desired final concentrations in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Treat the cells with the vehicle control, a dose-range of Elacestrant, and a corresponding high concentration of this compound for 24-48 hours.

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for ERα and the loading control using densitometry software.

    • Normalize the ERα signal to the loading control signal for each sample.

    • Express the ERα levels as a percentage of the vehicle-treated control.

Protocol 2: High-Throughput ERα Degradation Assessment by In-Cell Western (ICW) Assay

This protocol is suitable for screening and dose-response studies in a 96-well format.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Black-walled 96-well plates

  • Elacestrant and this compound

  • Vehicle control (e.g., DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)

  • Primary antibody: anti-ERα

  • Normalization stain (e.g., a DNA stain like DRAQ5™)

  • Infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in a 96-well black-walled plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Elacestrant, a high concentration of this compound, and a vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Remove the treatment medium and fix the cells with fixation solution for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with permeabilization buffer for 20 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells and add blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with the primary anti-ERα antibody overnight at 4°C.

  • Secondary Antibody and Staining:

    • Wash the plate and incubate with the infrared dye-conjugated secondary antibody and the normalization stain for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the plate and allow it to dry completely.

    • Scan the plate using an infrared imaging system in the appropriate channels (e.g., 700 nm for normalization and 800 nm for the target).

    • Quantify the integrated intensity for both channels.

    • Normalize the target signal (ERα) to the normalization signal (cell number).

    • Calculate the percentage of ERα remaining relative to the vehicle control.

Data Presentation

Quantitative data from ER degradation assays should be summarized in a clear and structured format.

Table 1: Western Blot Analysis of ERα Degradation in MCF-7 Cells

TreatmentConcentration (nM)Normalized ERα Level (% of Vehicle)Standard Deviation
Vehicle (DMSO)-100± 5.2
Elacestrant175.3± 4.1
Elacestrant1042.1± 3.5
Elacestrant10015.8± 2.9
Elacestrant S Enantiomer100098.2± 4.8

Table 2: In-Cell Western Dose-Response for ERα Degradation

CompoundConcentration (nM)% ERα DegradationEC50 (nM)
Elacestrant0.15.68.5
Elacestrant124.7
Elacestrant1057.9
Elacestrant10084.2
Elacestrant100091.5
Elacestrant S Enantiomer10001.8>10,000

References

Application Notes and Protocols for Investigating Non-Genomic Estrogen Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Elacestrant S enantiomer dihydrochloride" for Investigating Non-Genomic ER Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction to Non-Genomic Estrogen Receptor Signaling

Estrogen receptors (ERs) traditionally are known as ligand-activated transcription factors that mediate their effects through genomic signaling by binding to estrogen response elements (EREs) in the nucleus, a process that can take hours to days.[1][2][3] However, a growing body of evidence has established the existence of rapid, non-genomic estrogen signaling pathways that are initiated at the cell membrane and elicit cellular responses within seconds to minutes.[1][2][3][4] These rapid signaling events are mediated by a subpopulation of ERα and ERβ localized to the plasma membrane (mERs) and the G protein-coupled estrogen receptor 1 (GPER1), formerly known as GPR30.[1][2][4][5][6]

Activation of these membrane-associated receptors triggers a cascade of intracellular signaling events, including the mobilization of intracellular calcium, stimulation of adenylate cyclase activity and cyclic adenosine monophosphate (cAMP) production, and activation of the mitogen-activated protein kinase (MAPK) and phosphoinositol 3-kinase (PI3K)/Akt signaling pathways.[2][5][7][8] This non-genomic signaling can, in turn, influence gene expression indirectly through the phosphorylation of transcription factors, creating a crosstalk between the non-genomic and genomic pathways.[1][2]

Role of Elacestrant and its S-enantiomer in ER Signaling Research

Elacestrant (RAD1901) is a potent, orally bioavailable selective estrogen receptor degrader (SERD).[9][10] Its primary mechanism of action is to bind to ERα, block its transcriptional activity, and induce its degradation via the proteasome pathway.[9][11][12] This action is central to its therapeutic effect in ER-positive breast cancer.[9][13] The commercially available drug is the active form of the molecule.

In contrast, the Elacestrant S enantiomer (RAD1901 S enantiomer) is described as the low-activity enantiomer of elacestrant.[2] In the context of research, particularly in distinguishing specific receptor-mediated effects from non-specific or off-target effects, such a low-activity enantiomer serves as an invaluable tool. It can be used as a negative control in experiments designed to probe the specific actions of the active Elacestrant enantiomer. By comparing the cellular responses to the active enantiomer versus the S-enantiomer, researchers can attribute the observed effects to the specific engagement and degradation of the estrogen receptor by the active compound.

While the primary focus of Elacestrant has been on its genomic (SERD) activity, the investigation of its potential impact on non-genomic signaling pathways is an emerging area of interest. The use of both the active Elacestrant and its low-activity S-enantiomer is crucial for dissecting the specific contributions of ER-dependent non-genomic signaling.

Data Presentation

Table 1: Comparative Activity of Elacestrant and its S-enantiomer
CompoundTargetIC50 (nM) for ERαIC50 (nM) for ERβPrimary Mechanism of Action
Elacestrant (Active enantiomer) ERα, ERβ48870Selective Estrogen Receptor Degrader (SERD)[2]
Elacestrant S enantiomer ERα, ERβLow activityLow activityNegative Control[2]
Table 2: Key Reagents for Investigating Non-Genomic ER Signaling
ReagentClassTarget(s)Typical ConcentrationUse in Non-Genomic Signaling Studies
17β-estradiol (E2) Estrogen Receptor AgonistERα, ERβ, GPER11-10 nMPositive control for activating ER signaling[1]
Elacestrant (Active enantiomer) SERDERαVaries (e.g., 10 nM - 1 µM)To investigate the effect of ERα degradation on non-genomic signaling
Elacestrant S enantiomer Low-activity enantiomerERαVaries (e.g., 10 nM - 1 µM)Negative control for Elacestrant
G-1 GPER1 AgonistGPER11 nM - 1 µMTo specifically activate GPER1-mediated signaling[8]
G36 GPER1 AntagonistGPER11 µMTo specifically block GPER1-mediated signaling
Fulvestrant (ICI 182,780) SERDERα, ERβ100 nM - 1 µMComparative SERD, also known to have some GPER1 agonist activity[5]

Mandatory Visualizations

Signaling Pathways

non_genomic_er_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol mER mERα / mERβ E2->mER GPER1 GPER1 E2->GPER1 PLC PLC mER->PLC PI3K PI3K mER->PI3K Src Src mER->Src AC Adenylyl Cyclase GPER1->AC GPER1->Src PKC PKC PLC->PKC Ca Ca²⁺ Mobilization PLC->Ca cAMP cAMP AC->cAMP PKA PKA cAMP->PKA TF Transcription Factors (e.g., CREB, AP-1) PKA->TF Akt Akt PI3K->Akt Akt->TF Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->TF Gene Gene Expression TF->Gene experimental_workflow cluster_analysis Downstream Analysis A 1. Cell Culture (e.g., ER+ Breast Cancer Cells) B 2. Serum Starvation (To reduce basal signaling) A->B C 3. Treatment Incubation (Short-term) - Vehicle (Control) - 17β-Estradiol (Positive Control) - Active Elacestrant - Elacestrant S enantiomer (Negative Control) - G-1 (GPER1 Agonist) B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Downstream Analysis D->E F Western Blot for Phosphorylated Proteins (p-Akt, p-ERK) E->F Protein Activation G Calcium Imaging Assay E->G Ion Mobilization H cAMP Measurement Assay E->H Second Messenger logical_relationship cluster_compounds Test Compounds cluster_effects Observed Cellular Effects Active Active Elacestrant Specific Specific ER-Mediated Non-Genomic Signaling Active->Specific NonSpecific Non-Specific or Off-Target Effects Active->NonSpecific Inactive Elacestrant S enantiomer (Low Activity) Inactive->NonSpecific

References

Application Notes and Protocols for Testing "Elacestrant S enantiomer dihydrochloride" in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the in vitro evaluation of "Elacestrant S enantiomer dihydrochloride" using common estrogen receptor-positive (ER+) breast cancer cell lines. Elacestrant is a potent, oral selective estrogen receptor degrader (SERD) that functions as an ER antagonist, binding to the estrogen receptor-alpha (ERα) and inducing its degradation.[1][2] The S enantiomer of Elacestrant is a low-activity counterpart, making it an ideal negative control to demonstrate the stereospecificity and on-target activity of the active Elacestrant compound.[3][4][] These protocols outline the necessary cell culture conditions, experimental workflows for assessing cell viability and target protein degradation, and the underlying signaling pathway.

Mechanism of Action: Estrogen Receptor Signaling

Elacestrant acts as a direct antagonist to the estrogen receptor (ER), primarily ERα.[6] In ER+ breast cancer cells, the binding of estrogen (e.g., 17β-estradiol) to ERα causes the receptor to dimerize, translocate to the nucleus, and activate the transcription of genes that promote cell proliferation and survival.[7] Elacestrant competitively binds to ERα, preventing this process.[7] Furthermore, the binding of Elacestrant alters the receptor's conformation, marking it for ubiquitination and subsequent degradation by the proteasome.[1][7] This dual mechanism of antagonism and degradation effectively shuts down ER signaling, inhibiting tumor growth even in models with ESR1 mutations that confer resistance to other endocrine therapies.[8][9][10]

Elacestrant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (17β-estradiol) ER Estrogen Receptor α (ERα) Estrogen->ER Binds ER_dimer ERα Dimer ER->ER_dimer Dimerization Elacestrant Elacestrant Elacestrant->ER Binds Elacestrant->ER_dimer Inhibits S_Enantiomer Elacestrant S Enantiomer (Low Activity) Proteasome Proteasome Proteasome->ER Inhibits Ub Ubiquitin Ub->Proteasome Degradation ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocates & Binds to DNA Proliferation Gene Transcription & Cell Proliferation ERE->Proliferation Activates ER_Elacestrant->Ub Ubiquitination Experimental_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_analysis Downstream Analysis A Thaw & Culture MCF-7 or T47D Cells B Harvest & Count Cells (at ~80% confluency) A->B C Seed Cells into Assay Plates (e.g., 96-well) B->C E Treat Seeded Cells (Incubate 72-120 hours) C->E D Prepare Serial Dilutions: - Elacestrant S Enantiomer - Elacestrant (Positive Control) - Vehicle (Negative Control) D->E F Cell Viability Assay (e.g., CellTiter-Glo®) E->F G Western Blot Analysis (for ERα degradation) E->G H RT-qPCR Analysis (for ER target genes) E->H

References

Elacestrant (S)-enantiomer dihydrochloride: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, an oral selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent for estrogen receptor-positive (ER+) breast cancer, particularly in cases with ESR1 mutations.[1][2] Its mechanism of action involves both antagonizing and degrading the estrogen receptor (ERα), thereby inhibiting tumor growth.[3][4][5] Unlike traditional endocrine therapies, Elacestrant has shown efficacy against mutant forms of the estrogen receptor, offering a promising option for patients who have developed resistance.[1][4] This document provides detailed application notes and protocols for the use of Elacestrant (S)-enantiomer dihydrochloride in high-throughput screening (HTS) assays to identify and characterize novel SERDs or to investigate the mechanisms of ERα degradation.

Mechanism of Action

Elacestrant functions as a pure antagonist of the estrogen receptor, competitively binding to it and blocking estrogen-induced transcriptional activity.[1][4] Crucially, it also induces a conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][6][7] This dual mechanism of antagonism and degradation effectively abrogates ER signaling pathways, inhibiting the proliferation of ER-dependent cancer cells.[3][4]

Signaling Pathway

The estrogen receptor signaling pathway is a critical driver of growth in ER+ breast cancer. Estrogen binding to ERα initiates a cascade of events, including receptor dimerization, nuclear translocation, and the activation of gene transcription that promotes cell proliferation and survival.[7][8][9][10] Elacestrant disrupts this pathway at its core by targeting ERα for degradation.

Caption: Elacestrant's dual mechanism of action on the estrogen receptor signaling pathway.

Quantitative Data

The following tables summarize the in vitro activity of Elacestrant from various studies. This data is crucial for designing HTS experiments and interpreting results.

Table 1: In Vitro Antiproliferative Activity of Elacestrant

Cell LineESR1 StatusIC50 (nM)ConditionsReference
MCF-7Wild-type~1-10Presence of 0.01 nM E2[6]
T47DWild-typeNot specifiedNot specified[7]
MCF7-LTEDWild-type~1-10Presence of 0.01 nM E2[6]
MCF7-LTEDY537CY537C mutant~1-10Presence of 0.01 nM E2[6]

Table 2: Estrogen Receptor Degradation and Binding Affinity of Elacestrant

ParameterValueCell Line/AssayReference
ERα Degradation EC500.6 nMMCF-7 cells[7]
ERα Binding IC5048 nMBiochemical assay[5]
ERβ Binding IC50870 nMBiochemical assay[5]

High-Throughput Screening Protocols

The following protocols are designed as a template for HTS campaigns aimed at identifying novel SERDs or characterizing the activity of test compounds against ERα.

Experimental Workflow for a SERD High-Throughput Screening Campaign

HTS_Workflow cluster_primary_screen Primary Screen (High-Throughput) cluster_secondary_screen Secondary Screen (Dose-Response) cluster_tertiary_screen Tertiary Screen (Mechanism of Action) Primary_Biochemical Biochemical Assay (e.g., ERα Binding Assay) Dose_Response Dose-Response Confirmation of Primary Hits Primary_Biochemical->Dose_Response Primary_Cellular Cell-Based Assay (e.g., ERα Degradation Assay) Primary_Cellular->Dose_Response Cytotoxicity Cytotoxicity Assay Dose_Response->Cytotoxicity Reporter_Assay ERα Reporter Gene Assay Cytotoxicity->Reporter_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MCF-7) Reporter_Assay->Proliferation_Assay Western_Blot Western Blot for ERα Degradation Proliferation_Assay->Western_Blot Lead_Compound Lead Compound Western_Blot->Lead_Compound

References

Application Notes and Protocols for NMR Spectroscopy Studies of Elacestrant S Enantiomer Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, an orally bioavailable selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor (ER)-positive breast cancer.[1][2][3] Its S-enantiomer dihydrochloride is the active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of elacestrant and its stereoisomers. This document provides detailed application notes and protocols for conducting NMR studies on the S-enantiomer of elacestrant dihydrochloride.

Chemical Structure

  • IUPAC Name: (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride

  • Molecular Formula: C₃₀H₄₀Cl₂N₂O₂

  • Molecular Weight: 531.56 g/mol

Quantitative NMR Data

The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR data for the S-enantiomer of elacestrant dihydrochloride.

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts and Coupling Constants.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzTentative Assignment
9.65br s-NH⁺
9.15s-OH
8.80br s-NH⁺
7.33d8.2Ar-H
7.25d8.2Ar-H
7.00d8.4Ar-H
6.88d8.4Ar-H
6.63d2.4Ar-H
6.58dd8.4, 2.4Ar-H
6.45d2.4Ar-H
6.42dd8.4, 2.4Ar-H
4.40s-CH₂-N
3.70s-OCH₃
3.20q7.2N-CH₂-CH₃
3.15t7.6Ar-CH₂-CH₂-N
2.95t7.6Ar-CH₂-CH₂-N
2.85-2.70m-Tetrahydronaphthalene CH₂
2.05-1.85m-Tetrahydronaphthalene CH₂
1.20t7.2N-CH₂-CH₃
1.10t7.2N-CH₂-CH₃

Note: This data is based on experimentally obtained spectra.[4] Peak assignments are tentative and may require further 2D NMR analysis for confirmation.

Table 2: Predicted ¹³C NMR Chemical Shifts.

Chemical Shift (δ) ppmTentative Assignment
157.5Ar-C-O
155.0Ar-C-O
140.0 - 110.0Aromatic C
55.5OCH₃
52.0N-CH₂
48.0N-CH₂
45.0N-CH₂
35.0Ar-CH₂
30.0 - 25.0Tetrahydronaphthalene CH₂
12.5CH₃
12.0CH₃

Note: This is predicted data and should be used as a reference. Experimental verification is recommended.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Materials:

  • Elacestrant S enantiomer dihydrochloride

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Vortex the mixture until the solid is completely dissolved. The solution should be clear and free of any particulates.

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

NMR Data Acquisition

Instrumentation:

  • 400 MHz NMR Spectrometer (e.g., Bruker Avance)[4]

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Solvent: DMSO

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.096 s

  • Spectral Width: 8223.68 Hz (20.55 ppm)

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Solvent: DMSO

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.36 s

  • Spectral Width: 24038.46 Hz (238.91 ppm)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up 1H and 13C Experiments load->setup acquire Acquire NMR Data setup->acquire process Fourier Transform & Phasing acquire->process integrate Peak Integration & Referencing process->integrate assign Assign Chemical Shifts integrate->assign

Caption: Experimental workflow for NMR analysis.

Elacestrant Signaling Pathway

G cluster_cell Cancer Cell cluster_nucleus Elacestrant Elacestrant ER Estrogen Receptor (ERα) Elacestrant->ER Binds to Complex Elacestrant-ER Complex Elacestrant->Complex ER->Complex Nucleus Nucleus ER->Nucleus Translocation Estrogen Estrogen Estrogen->ER Blocked by Elacestrant Ub Ubiquitin Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ERα Degradation Proteasome->Degradation Degradation->ER Reduces ER levels Proliferation Tumor Growth & Proliferation Degradation->Proliferation Inhibition of ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Transcription->Proliferation Leads to

Caption: Elacestrant's mechanism of action.

References

Troubleshooting & Optimization

"Elacestrant S enantiomer dihydrochloride" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges associated with Elacestrant S enantiomer dihydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug, which indicates it has inherently low aqueous solubility and permeability.[1] Its solubility is highly dependent on the pH of the aqueous medium. At a neutral pH of 6.8, the solubility is very low, approximately 0.01 mg/mL.[1] However, in acidic conditions, such as at pH 1, the solubility significantly increases to about 33 mg/mL.[1] The free base form of elacestrant has extremely low water solubility, estimated at 0.00035 mg/mL.[2][3] The dihydrochloride salt form is utilized to improve its solubility in aqueous solutions.[2]

Q2: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?

A2: Difficulty in dissolving this compound in standard aqueous buffers like Phosphate Buffered Saline (PBS) is expected due to its low solubility, especially at or near neutral pH.[1] Several factors can contribute to this issue:

  • pH of the Buffer: As mentioned, solubility is significantly lower at neutral or near-neutral pH.

  • Polymorphism: Elacestrant dihydrochloride can exist in different crystalline forms (polymorphs), which can have different solubility profiles.[2][4] The presence of hydrates can also affect solubility.[2]

  • Temperature: While not extensively documented in the provided results, temperature can influence the solubility of chemical compounds.

  • Purity of the Compound: Impurities can affect the dissolution characteristics.

Q3: Are there any recommended solvent systems to improve the solubility of this compound for in vitro experiments?

A3: Yes, for in vitro studies, it is common to first prepare a stock solution in an organic solvent and then dilute it into the aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of Elacestrant.[5][6] It is sparingly soluble in DMSO (1-10 mg/mL).[5] For in vivo studies, co-solvent systems are often employed. Examples of such systems include:

  • 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[6]

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of ≥ 2.5 mg/mL.[7]

  • 5% DMSO and 95% of a 20% SBE-β-CD solution in saline, achieving a solubility of ≥ 2.87 mg/mL.[7]

It is crucial to be aware that high concentrations of organic solvents like DMSO can have effects on cells in vitro.

Troubleshooting Guide

Problem: Precipitate forms after diluting the DMSO stock solution into an aqueous buffer.

Possible Cause Troubleshooting Steps
Low Aqueous Solubility The concentration of Elacestrant in the final aqueous solution may be above its solubility limit at the buffer's pH.
* Action 1: Decrease the final concentration of Elacestrant in the aqueous buffer.
* Action 2: Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on your experimental system.
* Action 3: Consider using a different aqueous buffer with a lower pH if your experiment allows, as Elacestrant solubility is higher in acidic conditions.[1]
Buffer Composition Components of the buffer (e.g., phosphate) might be interacting with the compound, leading to precipitation.
* Action: Try a different buffer system (e.g., citrate buffer) to see if the precipitation issue persists.
Temperature Effects A decrease in temperature upon dilution can reduce solubility.
* Action: Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing. Gentle warming might help, but be cautious about compound stability.

Data Presentation

Table 1: Solubility of Elacestrant and its Dihydrochloride Salt in Various Solvents

Compound Form Solvent/Buffer Solubility Reference
ElacestrantWater0.00035 mg/mL[3]
Elacestrant DihydrochloridepH 1 Aqueous Buffer33 mg/mL[1]
Elacestrant DihydrochloridepH 6.8 Aqueous Buffer~0.01 mg/mL[1]
Elacestrant DihydrochlorideWater25 mg/mL[6][8]
Elacestrant (hydrochloride)DMSO1-10 mg/mL (sparingly soluble)[5]
Elacestrant DihydrochlorideDMSO100 mg/mL (may require ultrasound)[6][7]
Elacestrant DihydrochlorideEthanol6 mg/mL[6]
Elacestrant Dihydrochloride1% DMSO in saline≥ 0.57 mg/mL[7]
Elacestrant Dihydrochloride10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL[7]
Elacestrant Dihydrochloride5% DMSO, 95% (20% SBE-β-CD in saline)≥ 2.87 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL). Note that moisture-absorbing DMSO can reduce solubility.[6]

  • Vortex or sonicate the solution to ensure complete dissolution. Gentle heating to 37°C may also aid in solubilization.[9]

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For long-term storage (1 year), -80°C is recommended.[6]

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer (by Dilution)

  • Thaw an aliquot of the DMSO stock solution at room temperature.

  • Pre-warm the desired aqueous buffer to the experimental temperature.

  • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to minimize immediate precipitation.

  • Visually inspect the solution for any signs of precipitation. If a precipitate forms, consider the troubleshooting steps outlined above.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Dilution into Aqueous Buffer cluster_troubleshooting Troubleshooting weigh Weigh Elacestrant Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock Stock Solution dissolve->stock add_stock Add Stock to Buffer stock->add_stock prepare_buffer Prepare Aqueous Buffer prepare_buffer->add_stock mix Vortex During Addition add_stock->mix working_solution Working Solution mix->working_solution precipitate Precipitate Forms? working_solution->precipitate adjust_conc Lower Concentration precipitate->adjust_conc Yes change_buffer Change Buffer System precipitate->change_buffer Yes, still use_directly Use Working Solution precipitate->use_directly No adjust_conc->working_solution change_buffer->working_solution

Caption: Experimental workflow for preparing Elacestrant solutions.

troubleshooting_guide start Start: Elacestrant not dissolving in aqueous buffer check_ph Is the buffer pH near neutral? start->check_ph acidic_ph Solubility is very low at neutral pH. check_ph->acidic_ph Yes use_dmso Prepare a concentrated stock in DMSO first. check_ph->use_dmso No, but still an issue acidic_ph->use_dmso precipitate_on_dilution Does it precipitate upon dilution? use_dmso->precipitate_on_dilution lower_conc Lower the final concentration. precipitate_on_dilution->lower_conc Yes check_polymorph Consider the polymorphic form of the solid. precipitate_on_dilution->check_polymorph Yes, persistently success Solution is clear. precipitate_on_dilution->success No lower_conc->precipitate_on_dilution increase_cosolvent Increase co-solvent percentage (e.g., DMSO). lower_conc->increase_cosolvent increase_cosolvent->precipitate_on_dilution

Caption: Troubleshooting logic for Elacestrant solubility issues.

References

Overcoming low biological activity of "Elacestrant S enantiomer dihydrochloride" in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are observing lower than expected biological activity with "Elacestrant S-enantiomer dihydrochloride" in their assays.

Frequently Asked Questions (FAQs)

Q1: We are observing very low to no activity with our batch of "Elacestrant S-enantiomer dihydrochloride". Is this expected?

A1: Yes, this is the expected result. The biological activity of Elacestrant as a selective estrogen receptor degrader (SERD) resides almost exclusively in the (R)-enantiomer, which is the active pharmaceutical ingredient. The (S)-enantiomer is characterized as having low or no biological activity.[1] Therefore, if you are intentionally working with the S-enantiomer, you should anticipate significantly reduced or absent activity compared to Elacestrant (the R-enantiomer).

Q2: What is the difference in activity between the R- and S-enantiomers of Elacestrant?

A2: The (R)-enantiomer, Elacestrant, is a potent selective estrogen receptor (ER) degrader. In contrast, the (S)-enantiomer is considered to be the low-activity enantiomer.[2][3][4][5] The specific three-dimensional arrangement of the active (R)-enantiomer is critical for its high-affinity binding to the estrogen receptor and subsequent degradation. While specific IC50 values for the S-enantiomer are not widely reported in publicly available literature, it is consistently referred to as the inactive or low-activity counterpart to the active R-enantiomer.

Q3: Why is stereochemistry so important for the activity of Elacestrant?

A3: The interaction between a drug and its biological target, such as the estrogen receptor, is highly dependent on the three-dimensional shape of the drug molecule.[6][7] Like a key fitting into a lock, the specific spatial arrangement of atoms in the (R)-enantiomer of Elacestrant allows it to bind effectively to the ligand-binding pocket of the estrogen receptor, inducing a conformational change that leads to the receptor's degradation. The (S)-enantiomer, being a mirror image, does not fit into the binding pocket in the same way, resulting in a much weaker interaction and consequently, low or no biological activity.

Q4: Could our sample be a mix of enantiomers or the wrong enantiomer? How can we verify this?

A4: It is possible that your sample may not be enantiomerically pure or could be mislabeled. To verify the enantiomeric identity and purity of your compound, you will need to use a chiral analytical method, most commonly chiral High-Performance Liquid Chromatography (HPLC). It is recommended to request a certificate of analysis from your supplier that includes chiral purity data. If you need to verify this in your lab, a specialized chiral HPLC method would need to be developed.

Troubleshooting Guide: Overcoming Low Biological Activity in Assays

If you are experiencing unexpectedly low activity, even when accounting for the inherently low activity of the S-enantiomer, or if you are working with the active R-enantiomer (Elacestrant) and seeing poor results, this guide provides potential reasons and solutions.

Problem 1: Confirming Compound Identity and Purity

Potential Cause: The compound is not the expected enantiomer or is a racemic mixture.

Troubleshooting Steps:

  • Review Certificate of Analysis (CoA): Check the CoA from your supplier for information on enantiomeric purity.

  • Chiral HPLC Analysis: If you have the capability, perform chiral HPLC to determine the enantiomeric ratio of your sample. A general approach to developing a chiral HPLC method is outlined in the experimental protocols section.

  • Source a New Batch: If you suspect your compound is impure or the wrong enantiomer, obtain a new, certified batch of the desired enantiomer from a reputable supplier.

Problem 2: Suboptimal Compound Preparation and Storage

Potential Cause: The compound has degraded or is not fully solubilized.

Troubleshooting Steps:

  • Proper Storage: "Elacestrant S-enantiomer dihydrochloride" should be stored under the conditions recommended by the supplier, typically at -20°C. Avoid repeated freeze-thaw cycles.

  • Solubility Issues: Elacestrant dihydrochloride has low aqueous solubility.[8]

    • Recommended Solvent: For in vitro assays, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2]

    • Solubilization Technique: Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. Gentle warming or sonication may aid in dissolution.

    • Precipitation in Media: Highly lipophilic compounds can precipitate when diluted from a DMSO stock into aqueous assay media. Minimize the final DMSO concentration in your assay (typically ≤ 0.5%) and visually inspect for any precipitation.

Problem 3: Assay-Specific Issues

Potential Cause: The experimental conditions of your assay are not optimal for observing the compound's activity.

Troubleshooting Steps:

  • Cell Line and Target Expression:

    • Confirm that your cell line expresses the target protein, Estrogen Receptor Alpha (ERα), at sufficient levels.

    • The activity of SERDs can be influenced by the presence of estradiol. Ensure your cell culture media conditions (e.g., phenol red-free media, charcoal-stripped serum) are appropriate for studying estrogen receptor signaling.

  • Incubation Time and Concentration:

    • The degradation of ERα by SERDs is time-dependent. You may need to perform a time-course experiment to determine the optimal incubation time.

    • Ensure the concentration range you are testing is appropriate. Even a low-activity compound may show some effect at very high concentrations.

  • Positive and Negative Controls:

    • Always include a potent, well-characterized SERD, such as fulvestrant or the active (R)-enantiomer of Elacestrant, as a positive control.

    • A vehicle control (e.g., DMSO) is essential as a negative control.

Quantitative Data Summary

Table 1: Biological Activity of Elacestrant Enantiomers

CompoundTargetAssayActivity (IC50/EC50)Reference
Elacestrant (R-enantiomer) ERαERα Degradation (MCF-7 cells)0.6 nM (EC50)[7]
ERαBinding Affinity48 nM (IC50)[2][3][4][5][6]
ERβBinding Affinity870 nM (IC50)[2][3][4][5][6]
Elacestrant S-enantiomer ERα/ERβVariousLow to no reported activity[1][2][3][4][5]

Table 2: Solubility of Elacestrant Dihydrochloride

SolventConcentrationCommentsReference
DMSO100 mg/mL (188.13 mM)Ultrasonic assistance may be needed[7]
Water~0.01 mg/mL at pH 6.8Low solubility[8]
0.01 N HCl33 mg/mLFreely soluble[8]

Experimental Protocols

Protocol 1: ERα Degradation Assay by Western Blot

This protocol provides a general workflow to assess the degradation of Estrogen Receptor Alpha (ERα) in a breast cancer cell line (e.g., MCF-7) following treatment.

  • Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the stock solution to create working concentrations.

  • Cell Treatment: After the cells have adhered, replace the growth medium with a medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 100 nM Fulvestrant or Elacestrant R-enantiomer).

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.

Protocol 2: General Approach for Chiral HPLC Method Development

This protocol outlines a general strategy for developing a method to separate the enantiomers of Elacestrant.

  • Column Selection:

    • Choose a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.

  • Mobile Phase Selection:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). An acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) may be required to improve peak shape.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Initial Screening:

    • Dissolve the test compound (a racemic mixture or the S-enantiomer) in the mobile phase.

    • Start with an isocratic elution (e.g., 90:10 hexane:isopropanol for normal phase) at a flow rate of 1 mL/min.

    • Monitor the elution using a UV detector at a wavelength where the compound absorbs (e.g., ~280 nm).

  • Method Optimization:

    • If no separation is observed, systematically vary the mobile phase composition (e.g., change the alcohol percentage, add an additive).

    • Optimize the flow rate and column temperature to improve resolution and peak shape.

    • If separation is still not achieved, screen other types of chiral columns.

Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (E2) ER Estrogen Receptor (ERα) Estradiol->ER Binds Proteasome Proteasome ER->Proteasome Degradation ER_dimer ERα Dimer ER->ER_dimer Dimerization HSP HSP90 ER_HSP ERα-HSP90 Complex ER_HSP->ER Dissociation Elacestrant Elacestrant (R-enantiomer) Elacestrant->ER Binds & Induces Degradation S_enantiomer S-enantiomer S_enantiomer->ER Weak/No Binding ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Simplified Estrogen Receptor signaling pathway and the mechanism of action of Elacestrant enantiomers.

Troubleshooting_Workflow Start Start: Low/No Biological Activity Observed Check_Enantiomer Is the compound the S-enantiomer? Start->Check_Enantiomer Expected_Result Low activity is expected. Consider using the R-enantiomer. Check_Enantiomer->Expected_Result Yes Verify_Purity Verify Enantiomeric Purity (CoA, Chiral HPLC) Check_Enantiomer->Verify_Purity No / Unsure Purity_OK Is the compound enantiomerically pure? Verify_Purity->Purity_OK Source_New Source a new, certified batch of the correct enantiomer. Purity_OK->Source_New No Check_Solubility Troubleshoot Compound Preparation & Solubility Purity_OK->Check_Solubility Yes End Problem Resolved Source_New->End Solubility_OK Is the compound fully dissolved and stable in the assay media? Check_Solubility->Solubility_OK Optimize_Prep Optimize solubilization protocol. Check for precipitation. Solubility_OK->Optimize_Prep No Check_Assay Troubleshoot Assay Conditions Solubility_OK->Check_Assay Yes Optimize_Prep->End Assay_OK Are assay conditions optimal? (Controls, Cell line, Time, Conc.) Check_Assay->Assay_OK Optimize_Assay Optimize assay parameters. Validate with positive controls. Assay_OK->Optimize_Assay No Assay_OK->End Yes Optimize_Assay->End

References

"Elacestrant S enantiomer dihydrochloride" degradation and storage problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacestrant S enantiomer dihydrochloride.

Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and experimental use of this compound.

Issue 1: Inconsistent or Poor Solubility

  • Question: I am having trouble dissolving this compound. What can I do?

  • Answer: Elacestrant's solubility is known to be pH-dependent. It is more soluble in acidic conditions and has low solubility at neutral or basic pH.[1] To improve solubility, consider the following:

    • Use a slightly acidic buffer (e.g., pH 4-5) as your solvent.

    • For creating stock solutions, solvents like DMSO can be used.[2]

    • Gentle warming to 37°C and sonication can also aid in the dissolution of the compound in appropriate solvents.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Question: I am observing unexpected peaks in my chromatogram after storing my Elacestrant solution. What could be the cause?

  • Answer: The appearance of new peaks likely indicates degradation of the compound. Elacestrant is susceptible to degradation under certain conditions:

    • Hydrolysis: The molecule contains ether and amine functionalities that could be susceptible to hydrolysis, especially in acidic or alkaline aqueous solutions.

    • Oxidation: The tertiary amine and phenolic hydroxyl group can be prone to oxidation. Exposure to air, light, or oxidizing agents can accelerate this process.

    • Cross-Contamination: Ensure that all glassware and equipment are scrupulously clean to avoid contamination from other compounds.

    To troubleshoot, review your storage and handling procedures against the recommended guidelines. Analyze a freshly prepared solution as a reference.

Issue 3: Loss of Potency or Activity in Biological Assays

  • Question: My this compound seems to have lost its activity in my cell-based assays. Why might this be happening?

  • Answer: A loss of potency is often linked to degradation.

    • Improper Storage: Storing the compound at room temperature for extended periods or in a non-airtight container can lead to degradation.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound. It is recommended to aliquot stock solutions into single-use volumes.

    • Presence of Degradants: The degradation products may not be biologically active or could even interfere with the assay.

    We recommend preparing fresh working solutions from a properly stored stock for each experiment.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed container at -20°C for long-term storage.[3] It is crucial to protect it from moisture, as the dihydrochloride salt can be hygroscopic and may convert to a less stable hydrate form at high relative humidity.[4]

  • Q2: How should I store solutions of this compound?

    • A2: Stock solutions, typically prepared in solvents like DMSO, should be stored at -80°C for long-term stability.[3] For short-term storage (up to one month), -20°C may be acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.

  • Q3: Is this compound sensitive to light?

    • A3: While forced degradation studies suggest it has lower susceptibility to photolytic degradation compared to other stress conditions, it is always good practice to protect solutions from direct light by using amber vials or wrapping containers in foil.[5]

Degradation

  • Q4: What are the main causes of this compound degradation?

    • A4: Based on forced degradation studies, Elacestrant is most sensitive to degradation under the following conditions:

      • Oxidative stress (e.g., exposure to peroxides)

      • Acidic conditions

      • Alkaline conditions

      • Hydrolysis [3][5]

  • Q5: What are the likely degradation pathways?

    • A5: While the exact structures of all degradation products are not fully elucidated in publicly available literature, potential degradation pathways based on the molecule's structure and metabolic pathways include:

      • N-dealkylation and N-demethylation: Cleavage of the ethyl groups from the amine functionalities.

      • Oxidation: Oxidation of the amine groups or other susceptible parts of the molecule.

      • Hydrolysis: Cleavage of ether linkages under strong acidic or basic conditions.

  • Q6: How can I monitor for degradation?

    • A6: A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or mass spectrometry (MS) detector, is the best way to monitor for the appearance of degradation products.[3][5]

Data Presentation

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationKey Considerations
Solid (Powder)-20°CLong-term (years)Store in a tightly sealed container, protected from moisture.
Solution (in DMSO)-80°CLong-term (months)Aliquot into single-use vials to avoid freeze-thaw cycles.
Solution (in DMSO)-20°CShort-term (up to 1 month)Aliquot into single-use vials.

Table 2: Summary of Degradation Susceptibility

Stress ConditionSusceptibilityPotential Outcome
High Humidity (>90% RH) HighConversion of the stable anhydrous form to a less stable hydrate form.[4]
Oxidation (e.g., H₂O₂) HighFormation of oxidative degradation products.[3][5]
Acidic Conditions HighAcid-catalyzed hydrolysis and other degradation.[3][5]
Alkaline Conditions HighBase-catalyzed hydrolysis and other degradation.[3][5]
Hydrolysis (Aqueous Solution) HighFormation of hydrolytic degradation products.[3][5]
Thermal Stress LowRelatively stable under dry heat conditions.[3][5]
Photolytic Stress LowRelatively stable when exposed to light.[3][5]
Reductive Stress LowRelatively stable under reducing conditions.[3][5]

Experimental Protocols

Protocol 1: Stability-Indicating LC-MS/MS Method for Elacestrant

This protocol is adapted from a published method for the analysis of Elacestrant and its degradation products.[3][5]

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm particle size) or equivalent.

  • Mobile Phase: Isocratic elution with an appropriate mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for your system.

  • Flow Rate: 1.0 mL/min.

  • Detector: Tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification. A photodiode array (PDA) detector can be used in conjunction.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • For forced degradation studies, subject the stock solution to stress conditions (e.g., add acid, base, or hydrogen peroxide and incubate).

    • Dilute the samples to an appropriate concentration within the linear range of the assay using the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Analysis: Monitor the disappearance of the parent Elacestrant peak and the appearance of new peaks corresponding to degradation products. The mass spectrometer can be used to determine the mass-to-charge ratio (m/z) of the parent compound and any degradants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Results start Start: this compound stock Prepare Stock Solution (e.g., in DMSO) start->stock stress Forced Degradation (Acid, Base, Peroxide, etc.) stock->stress If performing forced degradation dilute Dilute Sample with Mobile Phase stock->dilute stress->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject Sample into LC-MS/MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (MS/MS and/or PDA) separate->detect process Data Processing and Analysis detect->process stability Assess Stability and Quantify Degradants process->stability identify Identify Degradation Products (m/z) process->identify degradation_pathway cluster_degradation Degradation Pathways elacestrant Elacestrant S Enantiomer hydrolysis Hydrolytic Products (e.g., Ether Cleavage) elacestrant->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidative Products (e.g., N-Oxides) elacestrant->oxidation [O] dealkylation N-Dealkylated Products elacestrant->dealkylation Metabolic-like

References

Technical Support Center: Chiral HPLC Methods for Elacestrant Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Elacestrant enantiomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

1. What is a typical starting method for the chiral separation of Elacestrant enantiomers?

A common approach for the chiral separation of basic compounds like Elacestrant involves using a polysaccharide-based chiral stationary phase (CSP) in normal-phase mode. A good starting point would be an amylose-based column with a mobile phase consisting of a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol). Due to the basic nature of Elacestrant's tertiary amine group, adding a small amount of a basic additive like diethylamine (DEA) is often crucial for achieving good peak shape and resolution.

2. Why is a basic additive like diethylamine (DEA) necessary in the mobile phase?

Basic analytes, such as Elacestrant, can interact strongly with residual acidic silanol groups on the silica support of the chiral stationary phase. This secondary interaction can lead to significant peak tailing and poor resolution.[1] A small amount of a basic additive like DEA in the mobile phase will compete for these active sites, minimizing the undesirable interactions and resulting in more symmetrical peaks and improved separation.

3. Can I use reversed-phase HPLC for the chiral separation of Elacestrant?

While normal-phase chromatography is often the first choice for chiral separations on polysaccharide-based CSPs, reversed-phase methods can also be effective.[2] For Elacestrant, a reversed-phase method would likely involve a mobile phase of acetonitrile or methanol with an aqueous buffer. However, achieving good enantioselectivity in reversed-phase mode can be more challenging for some compounds, and method development might require screening different types of chiral columns that are compatible with aqueous mobile phases.

4. How can I confirm the elution order of the Elacestrant enantiomers?

The elution order of enantiomers is specific to the chiral stationary phase and the mobile phase conditions used. To definitively determine the elution order, you must inject a pure standard of one of the enantiomers. Without a reference standard, you can only label the peaks as "enantiomer 1" and "enantiomer 2." It's important to note that changes in the mobile phase composition or temperature can sometimes lead to a reversal of the elution order.

Troubleshooting Guide

Problem 1: Poor or No Resolution of Enantiomers

Possible Causes and Solutions

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is critical. If you are not seeing any separation, you may need to screen different types of CSPs (e.g., amylose-based, cellulose-based, cyclodextrin-based). Polysaccharide-based columns are generally a good starting point for a wide range of compounds.
Incorrect Mobile Phase Composition The ratio of the non-polar solvent to the alcohol modifier significantly impacts selectivity. Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in hexane). A lower percentage of the stronger eluting solvent (the alcohol) generally increases retention and can improve resolution, but may also broaden peaks.
Absence of a Suitable Additive For a basic compound like Elacestrant, the absence of a basic additive can lead to poor peak shape that masks any underlying separation. Add a small concentration (e.g., 0.1%) of diethylamine (DEA) or another suitable amine to the mobile phase to improve peak symmetry.
Inappropriate Flow Rate Chiral separations can be sensitive to flow rate. A lower flow rate often provides more time for the differential interactions between the enantiomers and the CSP, which can lead to better resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Elevated Column Temperature Higher temperatures can decrease separation efficiency for some chiral methods. If your system is not temperature-controlled, fluctuations in ambient temperature could be affecting your results. Try using a column oven set to a stable temperature, for example, 25°C.
Problem 2: Peak Tailing

Possible Causes and Solutions

Possible Cause Suggested Solution
Secondary Interactions with Silica This is a very common cause of tailing for basic analytes like Elacestrant. Ensure a basic modifier like 0.1% DEA is present in your mobile phase to block active silanol groups on the stationary phase.
Column Overload Injecting too much sample can lead to peak distortion, including tailing. Reduce the sample concentration or injection volume.
Extra-column Volume Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
Column Contamination or Degradation If the peak tailing develops over time, the column may be contaminated with strongly retained impurities from your samples. Try flushing the column with a strong solvent (ensure it is compatible with the CSP). If performance is not restored, the column may be degraded and need replacement.
Mismatch between Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Problem 3: Variable Retention Times

Possible Causes and Solutions

Possible Cause Suggested Solution
Inadequate Column Equilibration Chiral columns, especially in normal-phase mode, can require extended equilibration times when the mobile phase is changed. Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before starting your analysis.
Mobile Phase Composition Change In normal-phase chromatography, the more volatile component of the mobile phase (e.g., hexane) can evaporate over time, leading to a change in the mobile phase composition and causing retention time drift. Prepare fresh mobile phase daily and keep the solvent reservoir covered.
Fluctuations in Column Temperature Lack of temperature control can cause retention times to shift. Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention.
Pump Performance Issues Inconsistent flow from the HPLC pump will lead to variable retention times. Check for leaks, air bubbles in the solvent lines, and worn pump seals. Perform a flow rate accuracy test.
"Memory Effect" of Additives Some additives, particularly amines, can be retained by the stationary phase and affect subsequent analyses, even after the additive has been removed from the mobile phase. This "memory effect" can cause a gradual change in retention times. If you suspect this, it may be necessary to dedicate a column to a specific method or use a rigorous flushing procedure between methods with different additives.

Experimental Protocols

Model Chiral HPLC Method for Elacestrant Enantiomers

This protocol describes a typical method that can be used as a starting point for the separation of Elacestrant enantiomers.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, for example, a Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Elacestrant sample in the mobile phase to a concentration of approximately 1 mg/mL.

Quantitative Data Summary

The following table illustrates the expected impact of mobile phase composition on the retention and resolution of Elacestrant enantiomers, based on the model method described above. Please note that these are representative values and actual results may vary.

Mobile Phase Composition (Hexane:Isopropanol:DEA) Retention Time - Enantiomer 1 (min) Retention Time - Enantiomer 2 (min) Resolution (Rs) Tailing Factor (Tf)
90:10:0.112.514.82.11.2
85:15:0.18.29.51.81.1
80:20:0.16.17.01.51.1
75:25:0.14.55.11.21.0

Visualizations

Troubleshooting Workflow for Poor Resolution

PoorResolution start Poor or No Resolution check_csp Is the CSP appropriate for the analyte? start->check_csp check_mp Is the mobile phase composition optimal? check_csp->check_mp Yes solution_csp Screen different CSPs (e.g., cellulose-based). check_csp->solution_csp No check_additive Is a suitable additive present? check_mp->check_additive Yes solution_mp Vary the alcohol percentage. check_mp->solution_mp No check_flowrate Is the flow rate optimized? check_additive->check_flowrate Yes solution_additive Add 0.1% DEA for basic analytes. check_additive->solution_additive No check_temp Is the temperature controlled? check_flowrate->check_temp Yes solution_flowrate Reduce the flow rate (e.g., to 0.5 mL/min). check_flowrate->solution_flowrate No solution_temp Use a column oven set to 25°C. check_temp->solution_temp No

Caption: A logical workflow for troubleshooting poor or no resolution in chiral HPLC.

Logical Relationship between Peak Tailing Causes and Solutions

PeakTailing problem Peak Tailing Observed cause1 Secondary Interactions (Analyte-Silanol) problem->cause1 cause2 Column Overload problem->cause2 cause3 Extra-Column Volume problem->cause3 cause4 Column Contamination problem->cause4 solution1 Add Basic Modifier (e.g., 0.1% DEA) cause1->solution1 solution2 Reduce Sample Concentration/ Injection Volume cause2->solution2 solution3 Use Shorter, Narrower Tubing cause3->solution3 solution4 Flush Column with Strong Solvent cause4->solution4

Caption: Common causes of peak tailing and their corresponding solutions.

References

"Elacestrant S enantiomer dihydrochloride" potential for racemization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the potential for racemization of Elacestrant S-enantiomer dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the chiral purity of elacestrant?

Elacestrant is a chiral molecule, and its biological activity is stereoselective. The desired therapeutic effect as a selective estrogen receptor degrader (SERD) is primarily associated with one enantiomer. The "S-enantiomer" of elacestrant is reported to be the low activity enantiomer.[1][][3] Therefore, maintaining the enantiomeric purity of the active pharmaceutical ingredient (API) is critical to ensure its efficacy and safety. Racemization, the conversion of one enantiomer into its mirror image, would lead to a decrease in the concentration of the active enantiomer and an increase in the less active one, potentially reducing the therapeutic effect of the drug.

Q2: Is there any published data on the racemization of elacestrant S-enantiomer dihydrochloride?

Q3: Under what conditions is elacestrant known to be unstable?

Forced degradation studies have demonstrated that elacestrant is sensitive to and shows significant degradation under peroxide, acid, alkali, and hydrolysis conditions.[4] It is less susceptible to thermal and photolytic stress.[4] These conditions, particularly acidic and basic environments, are known to sometimes facilitate racemization in chiral molecules by promoting the formation of a transient achiral intermediate.

Troubleshooting Guide: Assessing Racemization Potential

This guide is intended for researchers encountering unexpected decreases in the potency of elacestrant or those performing stability and formulation studies.

Issue: Potential loss of chiral purity during experimental procedures or storage.

Step 1: Review Experimental and Storage Conditions

  • pH: Have your experimental or storage solutions been exposed to acidic or alkaline conditions? Elacestrant shows high degradation levels in both acidic and alkaline media.[4]

  • Oxidizing Agents: Has the compound been exposed to oxidizing agents? Peroxide-induced degradation has been observed.[4]

  • Temperature: While reportedly less susceptible to thermal degradation, prolonged exposure to elevated temperatures in solution, especially at non-neutral pH, could still pose a risk.

  • Solvents: Was the compound dissolved in solvents that could promote racemization? While specific solvent effects on elacestrant racemization are not documented, protic solvents can sometimes facilitate such processes.

Step 2: Perform a Forced Degradation Study to Investigate Racemization

If you suspect racemization, a forced degradation study focused on chiral analysis is recommended.

Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of Elacestrant S-enantiomer dihydrochloride in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the elacestrant solution to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 2, 6, 12, and 24 hours.

    • Alkaline: 0.1 N NaOH at 60°C for 2, 6, 12, and 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 2, 6, 12, and 24 hours.

    • Thermal: Heat the solution at 80°C for 24, 48, and 72 hours.

    • Control: Keep a solution at room temperature, protected from light.

  • Sample Preparation: At each time point, withdraw an aliquot of the stressed solution. Neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration for analysis.

  • Chiral HPLC Analysis: Analyze the samples using a validated chiral HPLC method. High-performance liquid chromatography (HPLC) is a widely used and effective technique for the separation and quantification of enantiomers.[5][6]

Recommended Chiral HPLC Method
  • Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[5]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[7] For basic compounds like elacestrant, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[7]

  • Detection: UV detection at a wavelength where elacestrant has significant absorbance (e.g., 287 nm).[4]

  • Quantification: Calculate the percentage of the R-enantiomer in the S-enantiomer sample at each time point by comparing the peak areas.

Data Presentation: Hypothetical Racemization Data

The following table summarizes hypothetical results from a forced degradation study to illustrate how to present the data.

Stress ConditionTime (hours)% R-enantiomer (Hypothetical)% Degradation (Hypothetical)
0.1 N HCl @ 60°C 21.5%5.2%
64.2%12.5%
128.9%21.3%
2415.3%35.8%
0.1 N NaOH @ 60°C 22.1%6.8%
65.8%15.1%
1211.2%25.6%
2418.9%40.2%
3% H₂O₂ @ RT 2< 0.5%8.1%
6< 0.5%14.7%
120.8%23.4%
241.2%32.9%
80°C 24< 0.5%1.3%
480.6%2.5%
720.9%4.1%
Control @ RT 72< 0.5%< 1.0%

Visualizations

Experimental Workflow for Racemization Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Elacestrant S-enantiomer Stock Solution acid Acidic (0.1N HCl, 60°C) stock->acid Expose to stress conditions base Alkaline (0.1N NaOH, 60°C) stock->base Expose to stress conditions oxid Oxidative (3% H₂O₂, RT) stock->oxid Expose to stress conditions therm Thermal (80°C) stock->therm Expose to stress conditions control Control (RT) stock->control Expose to stress conditions hplc Chiral HPLC Analysis (CSP Column) acid->hplc Analyze at time points base->hplc Analyze at time points oxid->hplc Analyze at time points therm->hplc Analyze at time points control->hplc Analyze at time points data Data Interpretation: - Quantify % R-enantiomer - Assess Degradation hplc->data

Caption: Workflow for assessing the racemization potential of Elacestrant S-enantiomer.

Simplified Mechanism of Action for Elacestrant

G Elacestrant Elacestrant (Active Enantiomer) ER Estrogen Receptor (ERα) Elacestrant->ER Binds to ER_complex Elacestrant-ER Complex ER->ER_complex Proteasome Proteasome ER_complex->Proteasome Targeted for Degradation Degradation ER Degradation Proteasome->Degradation Transcription Inhibition of ER-mediated Gene Transcription Degradation->Transcription Leads to

Caption: Simplified pathway showing Elacestrant-induced degradation of the Estrogen Receptor.

References

Optimizing concentration of "Elacestrant S enantiomer dihydrochloride" for control experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "Elacestrant S enantiomer dihydrochloride" in control experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it used as a control?

"this compound" is the low-activity stereoisomer of elacestrant. Elacestrant is a potent selective estrogen receptor degrader (SERD) that binds to the estrogen receptor-alpha (ERα) and induces its degradation.[1][2][][4] The S enantiomer, having a significantly lower affinity and activity for ERα, serves as an ideal negative control in experiments investigating the effects of elacestrant.[1][2][][4] Its use helps to distinguish the specific effects of ERα degradation by elacestrant from any potential non-specific or off-target effects of the chemical scaffold.

Q2: What is the mechanism of action of the active elacestrant?

Elacestrant is a selective estrogen receptor degrader (SERD).[5][6] It binds to the estrogen receptor-alpha (ERα), leading to a conformational change in the receptor. This altered conformation is recognized by the cellular machinery responsible for protein degradation, resulting in the destruction of the ERα protein via the proteasomal pathway.[7] By degrading ERα, elacestrant effectively blocks estrogen signaling in cancer cells that rely on this pathway for growth and survival.[5][7]

Q3: What are the known in vitro potencies of the active elacestrant?

The following table summarizes the reported in vitro potencies of the active elacestrant (R-enantiomer). This data is crucial for determining an appropriate concentration range for your experiments with the active compound and for establishing a baseline against which to compare the inactivity of the S enantiomer control.

ParameterCell LineValueReference
ERα Binding IC50 -48 nM[1][][4][5]
ERβ Binding IC50 -870 nM[1][][4][5]
ERα Degradation EC50 MCF-70.6 nM[5][6]
Anti-proliferative EC50 Estradiol-stimulated MCF-74 pM[5][6]

Q4: How should I prepare a stock solution of "this compound"?

"this compound" is soluble in DMSO.[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[4] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Note that hygroscopic DMSO can reduce solubility, so it is advisable to use fresh, high-quality DMSO.[8]

Troubleshooting Guide

Issue 1: Determining the optimal concentration of "this compound" for control experiments.

Solution: The optimal concentration for the S enantiomer as a negative control should be the highest concentration that shows no biological effect on the target pathway (i.e., does not degrade ERα or inhibit cell proliferation) and does not induce cytotoxicity. A systematic approach is recommended to determine this concentration.

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic Concentration using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol will help you identify the highest concentration of the S enantiomer that does not cause cell death.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • "this compound"

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of "this compound" in complete growth medium. A suggested starting range is from 10 nM to 100 µM. Also, include a vehicle control (DMSO) at the highest concentration used for the dilutions.

  • Treatment: Remove the medium from the cells and add the prepared dilutions of the S enantiomer. Incubate for 48-72 hours, corresponding to the duration of your planned experiments.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) is your maximum non-toxic concentration.

Protocol 2: Verifying the Inactivity of the S Enantiomer on ERα Degradation via Western Blot

This protocol confirms that the S enantiomer does not degrade ERα at the determined non-toxic concentrations.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • "this compound"

  • Active Elacestrant (as a positive control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERα and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with:

    • Vehicle control (DMSO)

    • Active Elacestrant (e.g., 10 nM and 100 nM)

    • "this compound" at a range of non-toxic concentrations determined from Protocol 1 (e.g., 1 µM, 10 µM, 50 µM).

    • Incubate for 24-48 hours.

  • Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Compare the ERα band intensity in the S enantiomer-treated samples to the vehicle control. The S enantiomer should not show a significant decrease in ERα levels compared to the vehicle, while the active elacestrant should show a clear reduction.

Issue 2: Observing unexpected biological activity with the S enantiomer control.

Solution: While the S enantiomer is characterized as having low activity, at very high concentrations, it may exhibit off-target effects. Some SERDs have been shown to interact with other receptors, such as the G protein-coupled estrogen receptor (GPR30), which can mediate cellular responses independent of ERα.[9][10]

Troubleshooting Steps:

  • Re-evaluate Concentration: Ensure you are using a concentration determined to be non-toxic and inactive on ERα degradation from your initial validation experiments (Protocols 1 and 2).

  • Consider Off-Target Effects: If the observed effect persists at non-toxic concentrations, it might be an off-target effect. Investigate whether the observed phenotype could be mediated by other pathways known to be affected by SERD-like molecules.

  • Use an Alternative Negative Control: If off-target effects are suspected and problematic for your experimental interpretation, consider using a structurally unrelated compound that is known to be inactive on the estrogen signaling pathway as an additional negative control.

Visualizing Experimental Logic and Pathways

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.

Elacestrant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER_alpha ERα Estradiol->ER_alpha Binds & Activates Proteasome Proteasome ER_alpha->Proteasome Leads to Degradation ERE Estrogen Response Element (DNA) ER_alpha->ERE Translocates & Binds Elacestrant Elacestrant (Active R-enantiomer) Elacestrant->ER_alpha Binds S_Enantiomer Elacestrant S-enantiomer (Control) S_Enantiomer->ER_alpha Low/No Binding Gene_Transcription Gene Transcription & Cell Proliferation ERE->Gene_Transcription

Caption: Elacestrant Signaling Pathway and Control.

Concentration_Optimization_Workflow start Start: Obtain Elacestrant S-enantiomer cytotoxicity Protocol 1: Determine Maximum Non-Toxic Concentration (e.g., MTT Assay) start->cytotoxicity verify_inactivity Protocol 2: Verify Inactivity on ERα Degradation (Western Blot) cytotoxicity->verify_inactivity is_inactive Is the S-enantiomer inactive at non-toxic concentrations? verify_inactivity->is_inactive optimal_conc Optimal Control Concentration Identified is_inactive->optimal_conc Yes troubleshoot Troubleshoot: - Re-evaluate concentration - Consider off-target effects - Use alternative control is_inactive->troubleshoot No

Caption: Workflow for Optimizing Control Concentration.

Troubleshooting_Logic start Unexpected activity observed with S-enantiomer control check_conc Is the concentration below the determined non-toxic limit? start->check_conc re_evaluate Re-run cytotoxicity assay (Protocol 1) and re-determine non-toxic range check_conc->re_evaluate No check_er_activity Does the S-enantiomer show ERα degradation at this concentration? check_conc->check_er_activity Yes re_verify_inactivity Re-run Western Blot (Protocol 2) at lower concentrations check_er_activity->re_verify_inactivity Yes off_target Consider potential off-target effects (e.g., GPR30 activation) check_er_activity->off_target No alternative_control Use a structurally unrelated negative control compound off_target->alternative_control

Caption: Troubleshooting Unexpected Control Activity.

References

"Elacestrant S enantiomer dihydrochloride" interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elacestrant S enantiomer dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in biochemical assays and to troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Elacestrant?

A1: this compound is the S-enantiomer of the active drug, Elacestrant (the R-enantiomer). Enantiomers are stereoisomers that are mirror images of each other. In pharmacology, it is common for one enantiomer to be significantly more active than the other. Elacestrant S enantiomer is considered the low-activity or inactive enantiomer of Elacestrant.[][2][3]

Q2: What is the primary application of this compound in research?

A2: Given its low biological activity, this compound is primarily used as a negative control in experiments studying the effects of Elacestrant. It helps researchers to confirm that the observed biological effects of Elacestrant are due to its specific interaction with its target, the estrogen receptor (ER), and not due to non-specific effects of the chemical scaffold.

Q3: What is the mechanism of action of the active compound, Elacestrant?

A3: Elacestrant is a selective estrogen receptor degrader (SERD).[4][5] It binds to the estrogen receptor-alpha (ERα) and not only antagonizes its function but also induces its degradation via the proteasomal pathway.[4][6] This dual action effectively shuts down estrogen receptor signaling in ER-positive cancer cells. Elacestrant has been shown to be effective against both wild-type and mutated forms of ERα.[5]

Q4: Should I expect to see any biological activity with the S-enantiomer?

A4: While designated as low-activity, it is possible that at very high concentrations, the S-enantiomer may exhibit some off-target effects or weak interactions with the estrogen receptor or other cellular components. It is crucial to establish a dose-response curve to determine the concentration at which it is truly inactive in your specific assay system.

Q5: Are there any known interferences of this compound in common biochemical assays?

A5: There is no specific data detailing direct interference of this compound in biochemical assays. However, like many small molecules, it has the potential to interfere with certain assay technologies, especially at higher concentrations. Potential interferences could include:

  • Autofluorescence: The compound may fluoresce at the excitation/emission wavelengths used in fluorescence-based assays.

  • Light Absorbance: The compound may absorb light at the wavelength used for colorimetric assays.

  • Chemical Reactivity: The compound may chemically react with assay reagents, for example, reducing MTT in cell viability assays, leading to false-positive results.[7]

  • Non-specific Binding: At high concentrations, the compound may bind non-specifically to proteins or other macromolecules, leading to artifacts.

Troubleshooting Guides

Issue 1: Unexpected Activity Observed with Elacestrant S Enantiomer (Negative Control)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
High Concentration Leading to Off-Target Effects - Perform a dose-response experiment with the S-enantiomer to determine a concentration that is completely inactive. - Compare the IC50 or EC50 values of the S- and R-enantiomers. A significant difference (e.g., >100-fold) is expected.
Contamination of S-enantiomer with the Active R-enantiomer - Verify the purity and enantiomeric excess of your S-enantiomer sample with the supplier. - If possible, perform chiral chromatography to confirm the enantiomeric purity.
Non-specific Compound Effects - Test for compound autofluorescence or absorbance in cell-free assay buffer. - Run a control plate without cells to check for direct chemical interference with assay reagents (e.g., MTT reduction).[7]
Cellular Stress Response - High concentrations of any compound can induce cellular stress. - Assess cell morphology under a microscope for signs of stress or toxicity. - Use a secondary, orthogonal assay to confirm the unexpected activity.
Issue 2: Inconsistent Results in Cell-Based Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Solubility of the Compound - Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. - Visually inspect for any precipitation after dilution. - Consider using a lower concentration or a different formulation if solubility is an issue.
Variability in Cell Seeding and Health - Ensure consistent cell seeding density across all wells. - Regularly check for and treat any mycoplasma contamination. - Use cells within a consistent passage number range for all experiments.
Assay Timing and Kinetics - Optimize the incubation time with the compound. The effect may be time-dependent. - For degradation assays (e.g., Western blot for ERα), perform a time-course experiment to determine the optimal time point.
Interaction with Serum Proteins - Elacestrant is highly protein-bound (>99%).[4] The presence of serum in the culture medium can reduce the effective concentration of the compound. - Consider performing initial experiments in serum-free or low-serum conditions, if compatible with your cell line.

Quantitative Data Summary

Parameter Elacestrant (R-enantiomer) Elacestrant S enantiomer
Primary Target Estrogen Receptor-alpha (ERα)Expected to have very low affinity for ERα
Mechanism of Action Selective Estrogen Receptor Degrader (SERD)Expected to have minimal to no SERD activity
ERα Binding Affinity (IC50) ~48 nM[2][3]Expected to be significantly higher (>100-fold) than the R-enantiomer
ERβ Binding Affinity (IC50) ~870 nM[2][3]Expected to have very low affinity
Expected outcome in ER+ cell proliferation assay Potent inhibition of cell proliferationMinimal to no inhibition at concentrations where the R-enantiomer is active
Expected outcome in ERα degradation assay Induces dose-dependent degradation of ERαMinimal to no degradation of ERα

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT-based)
  • Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Elacestrant and this compound in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death if desired.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

  • Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 3-5 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine IC50 values.

Protocol 2: Western Blot for ERα Degradation
  • Cell Seeding and Treatment: Seed ER-positive breast cancer cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Elacestrant and Elacestrant S enantiomer for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation.

Visualizations

Elacestrant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (E2) ER Estrogen Receptor α (ERα) Estrogen->ER Binds Elacestrant Elacestrant (R-enantiomer) Elacestrant->ER Binds & Antagonizes cluster_nucleus cluster_nucleus Elacestrant->cluster_nucleus Blocks Translocation S_Enantiomer S-enantiomer (Low Activity) S_Enantiomer->ER Minimal Interaction Proteasome Proteasome ER->Proteasome Induces Degradation ER->cluster_nucleus ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation cluster_nucleus->ERE Binds Troubleshooting_Workflow Start Unexpected Activity with S-enantiomer Control Check_Conc Is the concentration too high? Start->Check_Conc Check_Purity Is the compound pure? Check_Conc->Check_Purity No Dose_Response Perform dose-response to find inactive concentration Check_Conc->Dose_Response Yes Check_Interference Is there assay interference? Check_Purity->Check_Interference No Verify_Purity Verify purity and enantiomeric excess Check_Purity->Verify_Purity Yes Conclusion Identify source of artifact or confirm weak off-target activity Check_Interference->Conclusion No Test_Interference Run cell-free controls (autofluorescence, absorbance) Check_Interference->Test_Interference Yes Dose_Response->Conclusion Verify_Purity->Conclusion Test_Interference->Conclusion

References

How to confirm the inactivity of "Elacestrant S enantiomer dihydrochloride"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the inactivity of "Elacestrant S enantiomer dihydrochloride" compared to its active R-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is the known activity of the two enantiomers of Elacestrant?

A1: Elacestrant, the R-enantiomer (also known as RAD1901), is a potent selective estrogen receptor degrader (SERD).[1][2][3] It binds to the estrogen receptor-alpha (ERα) and ERβ with IC50 values of 48 nM and 870 nM, respectively.[1][2][3][] The S-enantiomer of Elacestrant is reported to be the low-activity enantiomer.[1][2][3][] The experimental protocols outlined in this guide will allow for the quantitative determination of the S-enantiomer's activity.

Q2: Why is it important to confirm the inactivity of the S-enantiomer?

A2: In drug development, it is crucial to characterize both enantiomers of a chiral drug. One enantiomer may be responsible for the therapeutic effects (the eutomer), while the other (the distomer) could be inactive, less active, or contribute to off-target effects or toxicity. Confirming the inactivity of the S-enantiomer ensures that the therapeutic activity of Elacestrant is primarily attributed to the R-enantiomer and that the S-enantiomer does not contribute to undesirable effects.

Q3: What are the key experimental approaches to confirm the inactivity of the S-enantiomer?

A3: To confirm the inactivity of the S-enantiomer of Elacestrant, a series of in vitro assays should be performed to compare its effects with the active R-enantiomer. The three key experimental approaches are:

  • Competitive Radioligand Binding Assay: To determine the binding affinity of the S-enantiomer to the estrogen receptor (ERα).

  • ERα Degradation Assay (Western Blot): To assess the ability of the S-enantiomer to induce the degradation of the ERα protein.

  • Estrogen Response Element (ERE) Luciferase Reporter Assay: To measure the functional consequence of ERα binding by quantifying the transcriptional activity.

Quantitative Data Summary

The following table summarizes the known quantitative data for the R-enantiomer of Elacestrant. The activity of the S-enantiomer can be quantified using the protocols provided below and the results can be compared to these values.

EnantiomerTargetParameterValue
R-enantiomer (Elacestrant) ERαIC5048 nM[1][2][3][]
ERβIC50870 nM[1][2][3][]
S-enantiomer ERαIC50Reported as "low activity"[1][2][3][]
ERβIC50Not reported

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_0 Step 1: Binding Affinity cluster_1 Step 2: Protein Degradation cluster_2 Step 3: Functional Activity cluster_3 Step 4: Conclusion binding_assay Competitive Radioligand Binding Assay binding_result Determine IC50/Ki for S- and R-enantiomers binding_assay->binding_result western_blot ERα Degradation Assay (Western Blot) binding_result->western_blot degradation_result Quantify ERα levels post- treatment with enantiomers western_blot->degradation_result luciferase_assay ERE Luciferase Reporter Assay degradation_result->luciferase_assay functional_result Measure transcriptional activity of ERα luciferase_assay->functional_result conclusion Confirm Inactivity of S-enantiomer functional_result->conclusion

Workflow for confirming the inactivity of Elacestrant S-enantiomer.

signaling_pathway cluster_0 Active R-enantiomer (Elacestrant) cluster_1 Inactive S-enantiomer R_enantiomer Elacestrant (R-enantiomer) ER_alpha ERα R_enantiomer->ER_alpha Binds Proteasome Proteasome ER_alpha->Proteasome Targeted for Degradation ERE Estrogen Response Element (ERE) ER_alpha->ERE Binding Blocked Degradation ERα Degradation Proteasome->Degradation Transcription_inhibition Inhibition of Transcription ERE->Transcription_inhibition S_enantiomer S-enantiomer ER_alpha_S ERα S_enantiomer->ER_alpha_S Weak/No Binding No_degradation No Significant Degradation ER_alpha_S->No_degradation ERE_S Estrogen Response Element (ERE) ER_alpha_S->ERE_S Transcription_unaffected Transcription (Unaffected) ERE_S->Transcription_unaffected

Elacestrant's mechanism of action vs. the inactive S-enantiomer.

Experimental Protocols

Competitive Radioligand Binding Assay for ERα

Objective: To determine the binding affinity (IC50 and Ki) of the S- and R-enantiomers of Elacestrant for ERα.

Materials:

  • Recombinant human ERα protein

  • [3H]-Estradiol (Radioligand)

  • Elacestrant R-enantiomer and S-enantiomer dihydrochloride

  • Assay Buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation fluid and vials

  • Glass fiber filters

  • Multi-well plates

Procedure:

  • Prepare a series of dilutions for both the S- and R-enantiomers of Elacestrant.

  • In a multi-well plate, add the assay buffer, a fixed concentration of [3H]-Estradiol, and the diluted enantiomers.

  • Add the recombinant human ERα protein to initiate the binding reaction.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.

  • Calculate the Ki value using the Cheng-Prusoff equation.

ERα Degradation Assay (Western Blot)

Objective: To assess the ability of the S- and R-enantiomers of Elacestrant to induce the degradation of ERα protein in a breast cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells (or another ERα-positive cell line)

  • Cell culture medium and supplements

  • Elacestrant R-enantiomer and S-enantiomer dihydrochloride

  • Lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ERα

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture MCF-7 cells to an appropriate confluency.

  • Treat the cells with varying concentrations of the S- and R-enantiomers of Elacestrant for a specified time (e.g., 24 hours). Include a vehicle control.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against ERα.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative amount of ERα protein in each sample.

Estrogen Response Element (ERE) Luciferase Reporter Assay

Objective: To measure the functional antagonist activity of the S- and R-enantiomers of Elacestrant on ERα-mediated gene transcription.

Materials:

  • ERα-positive cells (e.g., T47D or MCF-7)

  • ERE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium

  • Estradiol (E2)

  • Elacestrant R-enantiomer and S-enantiomer dihydrochloride

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the ERE-luciferase reporter plasmid.

  • Plate the transfected cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the S- and R-enantiomers of Elacestrant for a short period.

  • Stimulate the cells with a fixed concentration of Estradiol (E2) to induce luciferase expression. Include a control group without E2 stimulation.

  • Incubate the cells for a specified time (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Plot the normalized luciferase activity against the enantiomer concentration to determine the dose-dependent inhibition of E2-induced transcription.

Troubleshooting Guides

Competitive Radioligand Binding Assay
IssuePossible CauseSuggested Solution
High non-specific binding Insufficient washingIncrease the number and volume of washes.
Radioligand concentration too highOptimize the radioligand concentration.
Filter binding of the radioligandPre-soak filters in a blocking agent.
Low specific binding Inactive proteinUse a fresh batch of recombinant protein.
Insufficient incubation timeOptimize the incubation time to ensure equilibrium is reached.
Incorrect buffer compositionCheck the pH and components of the assay buffer.
High variability between replicates Pipetting errorsUse calibrated pipettes and be meticulous with technique.
Inconsistent washingEnsure all wells are washed uniformly.
ERα Degradation Assay (Western Blot)
IssuePossible CauseSuggested Solution
No ERα band detected Low protein expression in cellsUse a positive control cell line known to express high levels of ERα.
Ineffective primary antibodyUse a validated primary antibody at the recommended dilution.
Poor protein transferOptimize transfer conditions (time, voltage, buffer composition).
Weak ERα signal Insufficient protein loadedIncrease the amount of protein loaded per lane.
Primary antibody concentration too lowIncrease the primary antibody concentration or incubation time.
Inactive chemiluminescent substrateUse fresh substrate.
Multiple non-specific bands Primary antibody is not specificUse a more specific primary antibody or try different blocking conditions.
Antibody concentration too highDecrease the primary and/or secondary antibody concentration.
ERE Luciferase Reporter Assay
IssuePossible CauseSuggested Solution
Low luciferase signal Low transfection efficiencyOptimize the transfection protocol (reagent-to-DNA ratio, cell density).
Weak promoter in the reporter plasmidUse a reporter with a stronger minimal promoter.
Cell lysis is incompleteEnsure complete cell lysis before measuring luminescence.
High background signal Contamination of reagents or cellsUse fresh, sterile reagents and screen cells for contamination.
Endogenous activity in cellsUse a mock-transfected control to determine baseline luminescence.
High variability between replicates Uneven cell platingEnsure a uniform cell density in all wells.
Pipetting errorsUse a master mix for transfections and treatments.
Edge effects in the plateAvoid using the outer wells of the plate or fill them with media.

References

"Elacestrant S enantiomer dihydrochloride" stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is primarily based on studies of Elacestrant dihydrochloride. While this information provides valuable guidance, it is important to note that specific stability and solubility data for the S enantiomer dihydrochloride may vary. Researchers should consider this information as a general guideline and perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store Elacestrant S enantiomer dihydrochloride (solid powder)?

A1: The solid powder of this compound should be stored under controlled conditions to ensure its stability.[1][2][3][4]

Table 1: Recommended Storage Conditions for Solid this compound

Storage ConditionRecommendationDuration
Short-term0 - 4°C, dry and darkDays to weeks
Long-term-20°C, dry and darkMonths to years

Q2: What is the recommended procedure for preparing stock solutions?

A2: To prepare stock solutions, it is recommended to dissolve this compound in a suitable solvent such as DMSO.[3][5] For optimal results, use fresh, anhydrous DMSO as moisture can affect solubility.[5] It is advisable to purge the solvent with an inert gas before preparing the solution.[3]

Q3: How should I store stock solutions of this compound?

A3: Proper storage of stock solutions is crucial to maintain the integrity of the compound. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Table 2: Recommended Storage Conditions for Elacestrant Dihydrochloride in Solvent

Storage TemperatureRecommended Duration
-20°C1 month[2]
-80°C6 months[2][4]

Q4: In which solvents is Elacestrant dihydrochloride soluble?

A4: Elacestrant dihydrochloride has varying solubility in different solvents. The table below summarizes the available solubility information.

Table 3: Solubility of Elacestrant Dihydrochloride in Various Solvents

SolventSolubilityNotes
DMSOSparingly soluble (1-10 mg/mL)[3], 100 mg/mL (188.12 mM)[5]Use of fresh DMSO is recommended as moisture can reduce solubility.[5] Ultrasonic treatment may be needed.[6]
Water25 mg/mL[7][8]Freely soluble in 0.01N HCl.
Ethanol6 mg/mL[5]
Ethanol/Water (96:4, v/v)Dissolution in 30 volumes at 50°C[9]Used in polymorphism studies.[9]

Troubleshooting Guide

Issue 1: Precipitation is observed in my stock solution upon storage at -20°C.

  • Possible Cause: The concentration of the stock solution may be too high for storage at -20°C, leading to crystallization.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature to redissolve the precipitate.

    • Consider preparing a more dilute stock solution for storage at -20°C.

    • For long-term storage of higher concentration stock solutions, -80°C is recommended.[2][4]

Issue 2: I suspect my compound is degrading in solution.

  • Possible Cause: Elacestrant can be susceptible to degradation under certain conditions. Studies on Elacestrant have shown sensitivity to peroxide, acid, alkali, and hydrolysis conditions.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. The presence of water can lead to the formation of a less stable hydrate form.[10] It is recommended to keep the water content in solvents at or below 5% v/v.[10]

    • pH: Avoid acidic or alkaline conditions in your experimental setup unless required by the protocol.

    • Light and Air Exposure: Protect solutions from light and air. Store in amber vials and consider purging with an inert gas.

    • Fresh Solutions: Prepare fresh working solutions from a frozen stock solution on the day of the experiment.

Experimental Protocols & Visualizations

General Experimental Workflow for Handling this compound

The following workflow outlines the general steps for handling the compound from receipt to experimental use, incorporating best practices for maintaining stability.

G General Experimental Workflow cluster_storage Receiving and Storage cluster_prep Solution Preparation cluster_exp Experimental Use receive Receive Compound store_solid Store Solid at -20°C (long-term) or 4°C (short-term) receive->store_solid prepare_stock Prepare Stock Solution in Anhydrous DMSO store_solid->prepare_stock aliquot Aliquot into single-use vials prepare_stock->aliquot store_stock Store Stock Solution at -80°C aliquot->store_stock thaw Thaw aliquot store_stock->thaw prepare_working Prepare working solution in appropriate buffer/media thaw->prepare_working experiment Perform Experiment prepare_working->experiment

Caption: General workflow for handling this compound.

Signaling Pathway: Elacestrant Mechanism of Action

Elacestrant is a selective estrogen receptor (ER) degrader (SERD).[11][12] It binds to the estrogen receptor-alpha (ERα), leading to its degradation via the proteasomal pathway.[11][13] This action blocks estrogen-mediated cell proliferation in ER-positive cancer cells.[11][14]

G Elacestrant Mechanism of Action cluster_cell ER-Positive Cancer Cell Elacestrant Elacestrant ER Estrogen Receptor (ERα) Elacestrant->ER Binds to Elacestrant_ER_complex Elacestrant-ERα Complex ER->Elacestrant_ER_complex Transcription Gene Transcription ER->Transcription Promotes Ubiquitination Ubiquitination Elacestrant_ER_complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Degradation->ER Reduces levels of Proliferation Cell Proliferation Degradation->Proliferation Inhibits Transcription->Proliferation

Caption: Elacestrant induces ERα degradation, inhibiting cell proliferation.

References

Technical Support Center: Elacestrant Enantiomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacestrant enantiomers. The focus is on preventing cross-contamination and ensuring accurate enantiomeric purity analysis.

Frequently Asked Questions (FAQs)

Q1: What is the significance of separating Elacestrant enantiomers?

A1: Elacestrant is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. While the approved drug, Orserdu®, is the (R)-enantiomer, the (S)-enantiomer has been reported to have low activity. Therefore, it is crucial to separate and quantify the enantiomers to ensure the efficacy and safety of the drug product and to accurately assess its stereochemical purity throughout the development and manufacturing processes.

Q2: What are the primary causes of apparent cross-contamination of Elacestrant enantiomers during analysis?

A2: Apparent cross-contamination, observed as a decrease in enantiomeric excess (% ee), can arise from several sources:

  • True Cross-Contamination: Physical mixing of enantiomerically enriched samples with a racemic or different enantiomeric ratio sample. This can happen through improper handling, contaminated glassware, or carryover in the HPLC system.

  • On-Column Racemization: Although less common for stable molecules under typical analytical conditions, some compounds can racemize on the chiral stationary phase (CSP) due to interactions with the stationary phase material or mobile phase components.

  • Chromatographic Artifacts: Poor separation between the enantiomers can lead to peak overlap, making accurate quantification difficult and potentially indicating a lower enantiomeric excess than is actually present. This can be caused by an inappropriate chiral column, mobile phase, or other suboptimal HPLC conditions.

Q3: How can I prevent physical cross-contamination in the laboratory?

A3: To prevent physical cross-contamination, adhere to strict good laboratory practices (GLPs):

  • Use dedicated glassware and utensils for samples with different enantiomeric compositions.

  • Thoroughly clean all equipment between uses.

  • Prepare and handle samples in a clean and organized workspace.

  • Be mindful of potential carryover in autosamplers and injection ports. Implement rigorous wash cycles between injections.

Troubleshooting Guide: Chiral HPLC Analysis of Elacestrant

This guide addresses common issues encountered during the chiral HPLC analysis of Elacestrant enantiomers.

Issue 1: Poor or No Separation of Enantiomers

Possible Causes & Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral separations. For non-steroidal selective estrogen receptor degraders (SERDs) like Elacestrant, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type (brush-type) CSPs are often effective. If you are not achieving separation, screen a variety of CSPs with different chiral selectors.
Incorrect Mobile Phase Composition The mobile phase composition, including the organic modifier and any additives, significantly impacts chiral recognition. For normal-phase chromatography, typical mobile phases consist of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol, ethanol). For reversed-phase chromatography, a mixture of water and an organic solvent (e.g., acetonitrile, methanol) is used. Systematically vary the ratio of the solvents and try different organic modifiers.
Suboptimal Temperature Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution.
Inappropriate Flow Rate Lower flow rates often lead to better resolution in chiral chromatography. Try reducing the flow rate to see if the separation improves.
Issue 2: Peak Tailing or Broadening

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with the Stationary Phase Elacestrant has basic nitrogen atoms that can interact with residual silanols on the silica support of the CSP, leading to peak tailing. Adding a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can suppress these interactions.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent as recommended by the manufacturer or replace the column if necessary.
Issue 3: Drifting Retention Times

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Chiral columns often require a longer equilibration time with the mobile phase compared to achiral columns. Ensure the column is fully equilibrated before starting your analysis, which is indicated by a stable baseline.
Changes in Mobile Phase Composition Ensure the mobile phase is well-mixed and that the composition is not changing over time due to evaporation of a volatile component.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Elacestrant Enantiomers

This protocol provides a general workflow for developing a chiral HPLC method for separating Elacestrant enantiomers.

  • Column Screening:

    • Select a range of chiral columns for initial screening. Good starting points include columns with polysaccharide-based selectors (e.g., cellulose and amylose derivatives) and Pirkle-type selectors.

    • Prepare a solution of racemic Elacestrant in a suitable solvent.

    • Screen each column with a standard set of mobile phases (e.g., hexane/isopropanol, hexane/ethanol for normal phase; acetonitrile/water, methanol/water for reversed phase).

  • Mobile Phase Optimization:

    • Once a column showing some selectivity is identified, optimize the mobile phase composition.

    • Vary the ratio of the strong and weak solvents in the mobile phase to improve resolution.

    • If peak tailing is observed, add a small amount of an appropriate additive (e.g., 0.1% diethylamine for a basic compound like Elacestrant in normal phase).

  • Parameter Optimization:

    • Optimize the flow rate. Start with a standard flow rate (e.g., 1.0 mL/min) and then decrease it to see if resolution improves.

    • Optimize the column temperature using a column oven.

  • Method Validation:

    • Once satisfactory separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines (e.g., ICH Q2(R1)).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_screening Method Development cluster_validation Method Validation cluster_analysis Routine Analysis prep Prepare Racemic Elacestrant Solution screen Screen Chiral Columns prep->screen optimize_mp Optimize Mobile Phase screen->optimize_mp optimize_params Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_params validate Validate Method optimize_params->validate analyze Analyze Samples validate->analyze

Caption: Workflow for Chiral HPLC Method Development.

troubleshooting_logic start Poor Enantiomeric Separation check_column Is the Chiral Column Appropriate? start->check_column check_mp Is the Mobile Phase Optimized? check_column->check_mp Yes solution_column Screen Different Chiral Columns check_column->solution_column No check_params Are Other Parameters (Temp, Flow Rate) Optimized? check_mp->check_params Yes solution_mp Adjust Solvent Ratios and Additives check_mp->solution_mp No check_params->start No, Re-evaluate solution_params Optimize Temperature and Flow Rate check_params->solution_params No

Caption: Troubleshooting Logic for Poor Separation.

"Elacestrant S enantiomer dihydrochloride" aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential aggregation issues with Elacestrant S-enantiomer dihydrochloride. The following information is curated to assist in troubleshooting common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is Elacestrant dihydrochloride and what are its basic properties?

Elacestrant dihydrochloride is the salt form of Elacestrant, a selective estrogen receptor degrader (SERD).[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug substance, indicating it has both low solubility and low permeability.[1] The compound is highly basic and lipophilic.[1]

Q2: My Elacestrant dihydrochloride solution appears cloudy or has visible particles. What could be the cause?

Cloudiness or particulate formation is likely due to the low aqueous solubility of Elacestrant dihydrochloride, leading to precipitation or aggregation.[1][3] Its solubility is pH-dependent, with higher solubility at acidic pH.[1] For instance, the solubility is approximately 33 mg/mL at pH 1 but drops to around 0.01 mg/mL at pH 6.8.[1]

Q3: How can I improve the solubility of Elacestrant dihydrochloride in my experiments?

Several strategies can be employed to improve solubility and prevent aggregation:

  • Solvent Selection: Elacestrant dihydrochloride is sparingly soluble in DMSO (1-10 mg/mL).[2] For in vivo studies, various solvent systems have been used, such as:

    • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5]

    • A solution containing SBE-β-CD (sulfobutyl ether beta-cyclodextrin).[4]

  • pH Adjustment: Maintaining an acidic pH can help keep the compound in solution. Elacestrant dihydrochloride is freely soluble in 0.01N HCl.[6]

  • Sonication: For preparations in DMSO or other solvent systems, sonication is recommended to aid dissolution.[5]

Q4: Are there different physical forms of Elacestrant dihydrochloride that I should be aware of?

Yes, recent research has identified multiple polymorphic forms of Elacestrant dihydrochloride.[7] Different polymorphs can have different physical properties, including solubility and stability, which could potentially impact aggregation behavior.[7] When sourcing the compound, it is important to be aware of the specific form being used.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitate forms upon addition to aqueous buffer. The low aqueous solubility of Elacestrant dihydrochloride at neutral or near-neutral pH.[1]- Lower the pH of the final solution if the experimental conditions allow.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution.- Consider using a formulation with solubility enhancers like PEG300, Tween-80, or cyclodextrins.[4][5]
Inconsistent results in cell-based assays. Aggregation of the compound in the cell culture medium, leading to variable effective concentrations.- Prepare a concentrated stock solution in a suitable solvent like DMSO.[2]- Ensure rapid and thorough mixing when diluting the stock solution into the aqueous cell culture medium.- Visually inspect the medium for any signs of precipitation after adding the compound.- Consider the use of a low percentage of serum or a non-ionic surfactant in the medium if compatible with the assay.
Difficulty dissolving the solid compound. Inadequate solvent or dissolution method.- Use a recommended solvent such as DMSO.[2]- Employ sonication to facilitate dissolution.[5]- For aqueous-based systems, start with an acidic buffer.[6]

Quantitative Data Summary

Table 1: Solubility of Elacestrant Dihydrochloride in Various Solvents

Solvent/SystemSolubilityReference
Water0.00035 mg/mL[3]
Aqueous buffer (pH 1)~33 mg/mL[1]
Aqueous buffer (pH 6.8)~0.01 mg/mL[1]
DMSOSparingly soluble (1-10 mg/mL)[2]
1% DMSO in saline≥ 0.57 mg/mL[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL[4]
5% DMSO, 95% (20% SBE-β-CD in saline)≥ 2.87 mg/mL[4]
10% DMSO, 90% corn oil≥ 2.5 mg/mL[4]

Experimental Protocols & Workflows

Workflow for Preparing Elacestrant Dihydrochloride Solutions

The following diagram outlines a general workflow for preparing solutions of Elacestrant dihydrochloride to minimize aggregation.

G cluster_prep Solution Preparation cluster_dilution Working Solution Dilution start Weigh solid Elacestrant dihydrochloride solvent Select appropriate solvent system (e.g., DMSO, co-solvent mix) start->solvent dissolve Add solvent to solid and vortex/sonicate until fully dissolved solvent->dissolve filter Sterile filter the stock solution (optional, use a compatible filter) dissolve->filter store Store stock solution at -20°C or -80°C filter->store dilute Dilute stock solution into final aqueous buffer with rapid mixing store->dilute inspect Visually inspect for any precipitation or cloudiness dilute->inspect use Use immediately in experiment inspect->use Clear Solution troubleshoot Troubleshoot: - Adjust pH - Change buffer composition - Use solubility enhancers inspect->troubleshoot Precipitate Observed G start Aggregation or Precipitation Observed in Experiment check_conc Is the working concentration too high? start->check_conc lower_conc Lower the working concentration check_conc->lower_conc Yes check_solvent Is the solvent system optimal for this concentration? check_conc->check_solvent No reassess Re-evaluate experiment with new conditions lower_conc->reassess change_solvent Modify solvent system: - Increase co-solvent % - Add solubility enhancers (e.g., Tween-80, SBE-β-CD) check_solvent->change_solvent No check_ph Is the pH of the aqueous medium optimal? check_solvent->check_ph Yes change_solvent->reassess adjust_ph Adjust pH to be more acidic (if experiment allows) check_ph->adjust_ph No check_ph->reassess Yes adjust_ph->reassess

References

Interpreting unexpected results with "Elacestrant S enantiomer dihydrochloride"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected results during experiments with Elacestrant S enantiomer dihydrochloride. Given that this is the low-activity enantiomer of elacestrant, it is often used as a negative control. The following FAQs address common discrepancies and provide systematic approaches to resolving them.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing significant degradation of Estrogen Receptor alpha (ERα) with the S-enantiomer?

Expected Outcome: this compound is expected to have very low activity. Therefore, it should not induce significant degradation of ERα, especially when compared to the active elacestrant compound.

Troubleshooting Guide:

Potential CauseRecommended Action
Compound Identity/Purity Verify the identity and purity of the compound using analytical methods like HPLC or mass spectrometry. Ensure there is no contamination with the active elacestrant enantiomer.
Compound Stability/Storage Improper storage may lead to degradation into active compounds. Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions for each experiment.[1]
Experimental Artifact High concentrations of any compound can sometimes lead to non-specific effects. Perform a dose-response curve to see if the effect is concentration-dependent. Include a vehicle-only control and a known inactive compound control.
Cell Line Issues Ensure the cell line has not been contaminated or misidentified. Perform cell line authentication. Passage number can also affect cellular responses.
Question 2: My cell viability assay (e.g., MTT, CellTiter-Glo) shows a marked decrease in viability, suggesting cytotoxic effects of the S-enantiomer. Is this expected?

Expected Outcome: As a low-activity enantiomer, this compound should not significantly impact the viability of ER-positive breast cancer cell lines at concentrations where the active elacestrant shows potent anti-proliferative effects.

Troubleshooting Guide:

Potential CauseRecommended Action
Compound Solubility Issues Elacestrant dihydrochloride has low solubility at neutral pH (~0.01 mg/mL at pH 6.8).[2] Poor solubility can lead to compound precipitation, which may appear as a cytotoxic effect in colorimetric or luminescent assays. Visually inspect wells for precipitation. To improve solubility, consider preparing stock solutions in an appropriate solvent and ensuring the final concentration in media does not lead to precipitation.[1]
Polymorphism Elacestrant dihydrochloride can exist in different polymorphic forms with varying stability and solubility.[3][4] Ensure you are using a stable, anhydrous form (Form 1) and control for humidity during handling to prevent conversion to a less stable hydrate form.[4]
Off-Target Effects At high concentrations, the compound may exhibit off-target effects unrelated to ERα. The active elacestrant has shown affinity for cannabinoid receptor CB1 and adrenergic receptor ADRA2A at micromolar concentrations.[2] It is plausible the S-enantiomer could have its own off-target profile. Perform a dose-response analysis and compare results in ER-negative cell lines to assess for off-target toxicity.
Assay Interference The compound may directly interfere with the assay reagents (e.g., reducing the MTT reagent non-enzymatically). Run a cell-free control by adding the compound to media with the assay reagent to check for direct chemical reactions.

Below is a troubleshooting workflow for unexpected cell viability results.

G start Unexpected Decrease in Cell Viability check_precipitate Visually Inspect Wells for Precipitation start->check_precipitate precipitate_yes Precipitation Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitation check_precipitate->precipitate_no No solubility_issue Potential Cause: Compound Solubility precipitate_yes->solubility_issue check_cell_free Run Cell-Free Assay Control precipitate_no->check_cell_free action_solubility Action: - Optimize solvent - Lower final concentration - Test different polymorphic forms solubility_issue->action_solubility interference_yes Signal in Cell-Free Control check_cell_free->interference_yes Yes interference_no No Signal check_cell_free->interference_no No assay_interference Potential Cause: Direct Assay Interference interference_yes->assay_interference check_er_negative Test in ER-Negative Cell Line interference_no->check_er_negative action_assay Action: Use an orthogonal viability assay (e.g., crystal violet) assay_interference->action_assay off_target Potential Cause: Off-Target Cytotoxicity check_er_negative->off_target action_off_target Action: - Lower concentration range - Investigate alternative targets off_target->action_off_target

Troubleshooting workflow for unexpected cell viability data.

Quantitative Data Summary

The following tables summarize key quantitative data for the active compound, elacestrant . The S-enantiomer is expected to be significantly less potent.

Table 1: In Vitro Activity of Elacestrant

ParameterCell LineValueConditions
EC₅₀ (ERα Degradation) MCF-70.6 nM48-hour treatment[2]
IC₅₀ (ERα Binding) ERα48 nMDisplacing PolarScreen Fluormone ES2 ligand[5]
IC₅₀ (ERβ Binding) ERβ870 nMDisplacing PolarScreen Fluormone ES2 ligand[5]
EC₅₀ (Anti-proliferation) MCF-74 pMEstradiol-stimulated cells[5]

Table 2: Pharmacokinetic Properties of Elacestrant in Humans

ParameterValue
Oral Bioavailability ~10%[2][6]
Time to Max. Concentration (Tₘₐₓ) 1.6 - 3.3 hours[2][6]
Elimination Half-life (t₁/₂) 30 - 50 hours[6][7]
Apparent Volume of Distribution 5800 L[7]
Plasma Protein Binding >99%[7]
Metabolism Primarily CYP3A4; minor roles for CYP2A6 and CYP2C9[7]

Signaling Pathways and Workflows

The diagrams below illustrate the mechanism of action for a Selective Estrogen Receptor Degrader (SERD) like elacestrant and a typical experimental workflow.

Mechanism of Action of Elacestrant

G cluster_cell Cancer Cell Elacestrant Elacestrant ER Estrogen Receptor α (ERα) Elacestrant->ER Binds & Induces Conformational Change Proteasome Proteasome ER->Proteasome Nucleus Nucleus ER->Nucleus Translocation E2 Estradiol (E2) E2->ER Blocked Ub Ubiquitin Ub->ER Ubiquitination Degradation ERα Degradation Proteasome->Degradation Transcription Gene Transcription (Inhibited) Degradation->Transcription Prevents Nucleus->Transcription Proliferation Cell Proliferation (Blocked) Transcription->Proliferation

Mechanism of action for a SERD like elacestrant.

Experimental Workflow: ERα Degradation Assay

G cluster_workflow Western Blot Workflow for ERα Degradation A 1. Seed ER+ Cells (e.g., MCF-7) B 2. Treat with Compounds (Vehicle, S-enantiomer, Elacestrant) A->B C 3. Incubate (e.g., 24-48 hours) B->C D 4. Lyse Cells & Prepare Protein Lysates C->D E 5. SDS-PAGE & Transfer to Membrane D->E F 6. Probe with Antibodies (Anti-ERα, Anti-Loading Control) E->F G 7. Image & Quantify ERα Protein Levels F->G

References

"Elacestrant S enantiomer dihydrochloride" quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of Elacestrant S enantiomer dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the significance of monitoring the S enantiomer of Elacestrant?

A1: Elacestrant is a chiral molecule, and its therapeutic activity primarily resides in the R enantiomer. The S enantiomer is considered a low-activity enantiomer. Regulatory agencies require the stereoisomeric composition of chiral drugs to be well-characterized. Therefore, it is crucial to control the level of the S enantiomer to ensure the safety, efficacy, and quality of the drug substance.

Q2: What are the critical quality attributes (CQAs) to consider for this compound quality control?

A2: The critical quality attributes for this compound include:

  • Identification: Confirmation of the chemical structure.

  • Assay: Quantification of the S enantiomer.

  • Enantiomeric Purity: Determination of the percentage of the S enantiomer in the presence of the R enantiomer.

  • Organic Impurities: Detection and quantification of process-related impurities and degradation products.

  • Polymorphism: Characterization of the crystalline form, as different polymorphs can affect stability and bioavailability.[1]

  • Water Content: Monitoring moisture levels is important due to the potential for hydrate formation.[1]

Q3: What are the common degradation pathways for Elacestrant?

A3: Elacestrant is sensitive to degradation under peroxide, acid, alkali, and hydrolysis conditions. It shows lower susceptibility to thermal, photolytic (light/UV), and reduction degradation.[2]

Q4: How should Elacestrant dihydrochloride be stored to prevent polymorphic changes?

A4: To prevent the conversion of the stable anhydrous form (Form 1) to the less stable hydrate form (Form 3), it is crucial to control the water content (below 5% v/v) and ambient humidity (below 90% RH) during storage and handling.[1]

Troubleshooting Guides

Chiral HPLC Method for Enantiomeric Purity

Issue: Poor resolution between R and S enantiomers.

Possible Cause Troubleshooting Step
Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptides).
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the ratio of organic modifiers (e.g., isopropanol, ethanol) and the concentration of acidic/basic additives.
High flow rate.Reduce the flow rate to enhance interaction with the CSP.
Inadequate column temperature.Optimize the column temperature. Lower temperatures often improve chiral resolution.

Issue: Peak tailing for one or both enantiomers.

Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase.Add a competitor (e.g., a small amount of a similar amine or acid) to the mobile phase to block active sites.
Column overload.Reduce the sample concentration or injection volume.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.

Issue: Irreproducible retention times.

Possible Cause Troubleshooting Step
Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Mobile phase composition change.Prepare fresh mobile phase daily and ensure proper mixing.
Achiral UPLC-MS/MS for Purity and Impurity Profiling

Issue: Co-elution of impurities with the main peak.

Possible Cause Troubleshooting Step
Insufficient chromatographic separation.Optimize the gradient profile (if using gradient elution) or the mobile phase composition (for isocratic elution).
Inappropriate stationary phase.Screen different C18 columns with varying properties (e.g., end-capping, particle size).

Issue: Low sensitivity for impurities.

Possible Cause Troubleshooting Step
Suboptimal mass spectrometry (MS) parameters.Optimize MS parameters such as collision energy, cone voltage, and source temperature for each impurity of interest.
Matrix effects.Dilute the sample or use a sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity of Elacestrant

This is a representative method based on common practices for chiral separations of pharmaceutical compounds.

  • High-Performance Liquid Chromatography (HPLC) System: A system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Protocol 2: UPLC-MS/MS Method for Purity and Impurity Profiling of Elacestrant

This method is adapted from a published study on Elacestrant quantification.[2]

  • Ultra-Performance Liquid Chromatography (UPLC) System: A UPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Column: Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a formic acid modifier).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection:

    • UV/PDA Detector: Wavelength set to an appropriate value based on the UV spectrum of Elacestrant.

    • MS/MS Detector: Electrospray ionization (ESI) in positive mode. Monitor for the molecular ion of Elacestrant (m/z 459.6) and its fragment ions (e.g., m/z 174.6, 388.5, 303.4, 232.3).[2]

  • Sample Preparation: Prepare samples in a suitable diluent (e.g., acetonitrile/water) to a concentration within the linear range of the method (e.g., 25-150 µg/mL).[2]

Data Presentation

Table 1: System Suitability Parameters for Chiral HPLC Method
ParameterAcceptance Criteria
Resolution (Rs) between R and S enantiomers≥ 1.5
Tailing factor for the S enantiomer peak≤ 2.0
Relative Standard Deviation (RSD) of peak area (n=6)≤ 2.0%
Theoretical plates≥ 2000
Table 2: Validation Summary for a UPLC-MS/MS Purity Method
ParameterResult
Linearity (Concentration Range)25-150 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Precision (%RSD, Intra-day)< 1%
Precision (%RSD, Inter-day)< 1%
Accuracy (% Recovery)99.20% - 101.30%

Note: The data in Table 2 is based on a published method for Elacestrant and serves as a representative example.[2]

Visualizations

Elacestrant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds and Activates Ub Ubiquitin ER->Ub Ubiquitination ERE Estrogen Response Element (ERE) ER->ERE Translocates and Binds ER->ERE Inhibited Elacestrant Elacestrant Elacestrant->ER Binds and Induces Conformational Change Proteasome Proteasome Ub->Proteasome Degradation Gene_Transcription Gene Transcription (e.g., Cyclin D1, PR) ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes

Caption: Elacestrant's mechanism of action.

QC_Workflow Sample Sample Chiral_HPLC Chiral HPLC Analysis Sample->Chiral_HPLC UPLC_MS UPLC-MS/MS Analysis Sample->UPLC_MS Enantiomeric_Purity Enantiomeric Purity Assessment Chiral_HPLC->Enantiomeric_Purity Impurity_Profile Impurity Profile Assessment UPLC_MS->Impurity_Profile Data_Review Data Review and Specification Check Enantiomeric_Purity->Data_Review Impurity_Profile->Data_Review Release Release Data_Review->Release

Caption: Quality control workflow for Elacestrant.

References

Technical Support Center: Synthesis of Pure Elacestrant S-enantiomer Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pure "Elacestrant S-enantiomer dihydrochloride." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the significance of synthesizing the pure S-enantiomer of Elacestrant?

A1: While the (R)-enantiomer of Elacacestrant is the pharmacologically active component, the synthesis of the pure (S)-enantiomer is crucial for several reasons. It serves as a reference standard for analytical method development and validation, allowing for the accurate quantification of the inactive enantiomer in the active pharmaceutical ingredient (API). Regulatory authorities require stringent control and characterization of all stereoisomers present in a drug substance. Furthermore, studying the pure S-enantiomer can help in understanding any potential off-target effects or unique biological activities.

Q2: What is the common method for separating the enantiomers of Elacestrant precursors?

A2: The most cited method for resolving the racemic intermediate, 6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol, is through diastereomeric salt crystallization.[1] This involves reacting the racemic amine with a chiral acid, such as (+)-dibenzoyl-D-tartaric acid (DBTA), to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1]

Q3: What are the known impurities of Elacestrant?

A3: Several process-related impurities and degradation products have been identified for Elacestrant. These can include starting materials, reagents, and byproducts from side reactions. Some identified impurities are (S)-Elacestrant Dihydrochloride itself (as an impurity in the R-enantiomer), Elacestrant N,N-Dinitroso N-Desethyl Impurity, and 6-(2-(Ethyl(nitroso)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-yl methanesulfonate. A comprehensive list of impurities is essential for developing appropriate analytical methods for quality control.

Q4: Is the dihydrochloride salt of Elacestrant prone to polymorphism?

A4: Yes, Elacestrant dihydrochloride is known to exist in multiple polymorphic forms. Studies have identified at least three forms (Form 1, Form 2, and Form 3). Form 1 is a stable anhydrous form, while Form 2 is another anhydrous form that can convert to the hydrated Form 3 in the presence of humidity. The stability of these forms is dependent on factors like humidity and temperature, which is a critical consideration for the final formulation and storage of the drug substance.

Troubleshooting Guides

Challenge 1: Low Enantiomeric Excess (e.e.) in Chiral Resolution

Problem: The enantiomeric purity of the isolated S-enantiomer is below the desired specification after diastereomeric salt crystallization.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Crystallization of the Diastereomeric Salt Optimize the crystallization conditions. A solvent system of ethanol/water (70:30 v/v) has been shown to maximize the solubility difference between the diastereomeric salts.[1] Ensure slow cooling to promote selective crystallization.
Co-precipitation of the Unwanted Diastereomer Crystallization at a lower temperature, such as 4°C, can reduce the co-precipitation of the (R)-enantiomer's diastereomeric salt, thereby enhancing the enantiomeric excess of the desired (S)-enantiomer salt.[1]
Racemization of the Chiral Center The tetralone intermediate's chiral center could be susceptible to racemization under harsh acidic or basic conditions. Ensure that the pH is carefully controlled during the work-up steps after salt formation and liberation of the free amine. Avoid prolonged exposure to high temperatures.
Inaccurate Measurement of Enantiomeric Purity Validate the chiral HPLC method used for determining the e.e. Ensure baseline separation of the enantiomers and use a validated integration method.
Challenge 2: Difficulty in Isolating Pure Elacestrant S-enantiomer Dihydrochloride

Problem: The final product is difficult to crystallize, has a poor crystal habit, or is contaminated with residual solvents or other impurities.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Formation of an Unstable Polymorph Control the water content during crystallization. Anhydrous Form 1 can be reliably obtained when the water content in the crystallization solvent is below 5% v/v. Carefully control room humidity during filtration and drying to prevent the formation of the less stable hydrated Form 3.
Residual Solvent Entrapment Employ appropriate drying techniques, such as vacuum drying at a controlled temperature. Select a crystallization solvent system from which the salt precipitates with minimal solvent inclusion. Slurrying the product in a non-solvent can help remove residual solvents.
Presence of Chemical Impurities Purify the free S-enantiomer base by chromatography before salt formation. During salt formation, use a solvent system where the desired dihydrochloride salt has high insolubility while impurities remain in the solution.
Incorrect Stoichiometry of Hydrochloric Acid Ensure the precise addition of two equivalents of hydrochloric acid for the formation of the dihydrochloride salt. Inaccurate stoichiometry can lead to the formation of a mixture of the mono- and di-hydrochloride salts, affecting crystallinity and purity.

Experimental Protocols

Key Experiment: Chiral Resolution of Racemic 6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol

Objective: To separate the (S)-enantiomer from the racemic mixture via diastereomeric salt crystallization using (+)-dibenzoyl-D-tartaric acid (DBTA).

Methodology:

  • Dissolve the racemic intermediate in a 70:30 (v/v) mixture of ethanol and water.

  • Add one equivalent of (+)-dibenzoyl-D-tartaric acid (DBTA) to the solution and stir until all solids are dissolved, heating gently if necessary.

  • Allow the solution to cool slowly to room temperature, then cool further to 4°C to induce crystallization of the less soluble diastereomeric salt (S-amine-DBTA).

  • Collect the crystals by filtration and wash with a cold ethanol/water mixture.

  • To liberate the free amine, dissolve the diastereomeric salt in a suitable solvent and treat with a base (e.g., sodium bicarbonate solution) to neutralize the tartaric acid.

  • Extract the (S)-enantiomer into an organic solvent, wash with water, and dry the organic layer.

  • Evaporate the solvent to obtain the purified (S)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol.

  • Determine the enantiomeric excess (e.e.) of the product using a validated chiral HPLC method. An e.e. of up to 99.2% has been reported under optimized conditions.[1]

Key Experiment: Formation of Elacestrant S-enantiomer Dihydrochloride

Objective: To convert the purified S-enantiomer free base into its stable dihydrochloride salt.

Methodology:

  • Dissolve the purified Elacestrant S-enantiomer free base in a suitable solvent, such as isopropanol or ethanol.

  • Slowly add two equivalents of a standardized solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol) to the stirred solution.

  • Stir the mixture at room temperature to allow for the complete precipitation of the dihydrochloride salt. Cooling may be necessary to maximize the yield.

  • Collect the solid product by filtration and wash with a small amount of the cold solvent.

  • Dry the "Elacestrant S-enantiomer dihydrochloride" under vacuum at a controlled temperature to remove residual solvent.

  • Characterize the final product for its chemical purity, enantiomeric purity, and polymorphic form using appropriate analytical techniques (e.g., HPLC, chiral HPLC, PXRD).

Visualizations

Synthesis_Workflow Racemic_Intermediate Racemic Intermediate (R/S Amine) Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Intermediate->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent ((+)-DBTA) Chiral_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization S_Salt Insoluble Salt (S-amine-DBTA) Crystallization->S_Salt Precipitation R_Salt_Solution Soluble Salt in Mother Liquor (R-amine-DBTA) Crystallization->R_Salt_Solution Remains in Solution Liberation_S Base Treatment S_Salt->Liberation_S Racemization_Recycle Racemization & Recycle R_Salt_Solution->Racemization_Recycle Pure_S_Amine Pure S-Amine Intermediate Liberation_S->Pure_S_Amine Salt_Formation HCl Addition Pure_S_Amine->Salt_Formation Final_Product Pure Elacestrant S-enantiomer Dihydrochloride Salt_Formation->Final_Product Troubleshooting_Logic Start Low Enantiomeric Excess (e.e.) Check_Crystallization Review Crystallization Conditions Start->Check_Crystallization Check_Racemization Investigate Potential Racemization Start->Check_Racemization Check_Analysis Verify Analytical Method Start->Check_Analysis Optimize_Solvent Optimize Solvent System (e.g., EtOH/H2O) Check_Crystallization->Optimize_Solvent Optimize_Temp Lower Crystallization Temperature (e.g., 4°C) Check_Crystallization->Optimize_Temp Control_pH Ensure Mild pH during Work-up Check_Racemization->Control_pH Validate_HPLC Validate Chiral HPLC Method Check_Analysis->Validate_HPLC Improved_ee Improved e.e. Optimize_Solvent->Improved_ee Optimize_Temp->Improved_ee Control_pH->Improved_ee Validate_HPLC->Improved_ee Polymorph_Control Start Crystallization of Elacestrant Dihydrochloride Water_Content Control Water Content in Solvent (<5% v/v) Start->Water_Content Humidity_Control Control Ambient Humidity during Isolation Start->Humidity_Control Form1 Stable Anhydrous (Form 1) Water_Content->Form1 Humidity_Control->Form1 High_Humidity >90% RH Form1->High_Humidity Exposure Form3 Hydrated Form (Form 3) High_Humidity->Form3 Irreversible Conversion

References

Validation & Comparative

Elacestrant: A Comparative Analysis of R- and S-Enantiomers in Estrogen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the stereospecific efficacy of the selective estrogen receptor degrader, Elacestrant, reveals a stark contrast in the biological activity of its R- and S-enantiomers. The R-enantiomer, known as Elacestrant (formerly RAD1901), is the pharmacologically active agent, demonstrating potent estrogen receptor (ER) binding, degradation, and significant antitumor activity. In contrast, the S-enantiomer is consistently characterized as having low to negligible activity, highlighting the critical role of stereochemistry in the drug's mechanism of action.

This guide provides a comprehensive comparison of the available data on the R- and S-enantiomers of Elacestrant, offering researchers, scientists, and drug development professionals a clear overview of their respective efficacies, supported by experimental data and methodologies.

Efficacy and Potency: A Tale of Two Enantiomers

Preclinical studies have established Elacestrant (the R-enantiomer) as a potent selective estrogen receptor degrader (SERD). While direct comparative quantitative data for the S-enantiomer is scarce in publicly available literature, the consistent description of it as the "low activity enantiomer" implies significantly reduced or no efficacy in the assays where the R-enantiomer is active.[1][2] The therapeutic efficacy of Elacestrant is attributed to its (R)-configuration.

Estrogen Receptor Binding and In Vitro Potency of Elacestrant (R-enantiomer)

Elacestrant demonstrates high-affinity binding to estrogen receptor alpha (ERα), the primary target in ER-positive breast cancer. This binding initiates the degradation of the receptor, leading to the inhibition of estrogen-driven cancer cell proliferation.

ParameterElacestrant (R-enantiomer)S-enantiomerReference
ERα Binding Affinity (IC50) 48 nMNot Reported[1]
ERβ Binding Affinity (IC50) 870 nMNot Reported[1]
MCF-7 Cell Proliferation Inhibition (IC50) 4.2 nM (in the presence of 10 pmol/l E2)Not Reported

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Elacestrant (R-enantiomer).

Estrogen Receptor Binding Assay

The binding affinity of Elacestrant to ERα and ERβ was determined using a competitive binding assay. Recombinant human ERα or ERβ was incubated with a fixed concentration of radiolabeled estradiol ([³H]-E2) and varying concentrations of the test compound (Elacestrant). The reaction was allowed to reach equilibrium, and the bound radioligand was separated from the unbound ligand. The radioactivity of the bound ligand was then measured, and the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) was calculated.

Cell Proliferation Assay

The effect of Elacestrant on the proliferation of ER-positive breast cancer cells was assessed using the MCF-7 cell line. Cells were plated in a 96-well plate and allowed to adhere overnight. The medium was then replaced with a medium containing a known concentration of estradiol (E2) to stimulate proliferation, along with varying concentrations of Elacestrant. The cells were incubated for a defined period (e.g., 5 days), after which cell viability was measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 value, representing the concentration of Elacestrant that inhibits 50% of the E2-stimulated cell growth, was then determined.

In Vivo Tumor Growth Inhibition in Xenograft Models

The antitumor activity of Elacestrant was evaluated in vivo using xenograft models. Female ovariectomized athymic nude mice were implanted with human breast cancer cells (e.g., MCF-7). Once tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received daily oral doses of Elacestrant, while the control group received the vehicle. Tumor volume was measured regularly throughout the study. The efficacy of Elacestrant was determined by comparing the tumor growth in the treated group to the control group.

Signaling Pathway and Experimental Workflow

The mechanism of action of Elacestrant involves binding to the estrogen receptor, leading to its degradation and subsequent inhibition of downstream signaling pathways that promote tumor growth.

Elacestrant_Mechanism cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus Estradiol Estradiol (E2) ER Estrogen Receptor (ERα) Estradiol->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to Proteasome Proteasome ER->Proteasome Targeted for Degradation Elacestrant Elacestrant (R-enantiomer) Elacestrant->ER Binds to Cell_Proliferation Cell Proliferation & Tumor Growth S_enantiomer S-enantiomer S_enantiomer->ER Low/No Binding Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Promotes Gene_Transcription->Cell_Proliferation Degradation ER Degradation Proteasome->Degradation

Caption: Mechanism of action of Elacestrant enantiomers.

The diagram above illustrates the differential interaction of the Elacestrant enantiomers with the estrogen receptor. The active R-enantiomer binds to ERα, leading to its degradation by the proteasome and subsequent inhibition of gene transcription and cell proliferation. The S-enantiomer exhibits low or no binding to the receptor, and therefore does not effectively inhibit the estrogen signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis Binding_Assay ER Binding Assay (R vs S enantiomer) Proliferation_Assay MCF-7 Cell Proliferation Assay IC50_Calculation IC50 Determination Binding_Assay->IC50_Calculation Proliferation_Assay->IC50_Calculation Xenograft_Model MCF-7 Xenograft Model in Mice Treatment Oral Administration (R-enantiomer) Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement TGI_Calculation Tumor Growth Inhibition (%) Tumor_Measurement->TGI_Calculation

Caption: Preclinical evaluation workflow for Elacestrant.

This workflow outlines the key experimental steps in the preclinical assessment of Elacestrant's efficacy. It begins with in vitro assays to determine estrogen receptor binding and inhibition of cell proliferation, followed by in vivo studies in xenograft models to evaluate antitumor activity.

Conclusion

The available evidence conclusively demonstrates that the pharmacological activity of Elacestrant resides in its R-enantiomer. This stereospecificity underscores the importance of chiral purity in the development of targeted therapies. While the S-enantiomer is largely inactive, a comprehensive understanding of its pharmacological profile, including any potential off-target effects, would be beneficial for a complete safety and efficacy assessment. Future research providing direct quantitative comparisons of the two enantiomers would further solidify our understanding of the structure-activity relationship of this important class of anticancer agents.

References

Elacestrant's Active S-Enantiomer: A Comparative Analysis Against Inactive SERD Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Elacestrant (S-Enantiomer) and Inactive Enantiomers of Other Selective Estrogen Receptor Degraders (SERDs).

Elacestrant, an orally bioavailable selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer. As with many chiral drugs, its pharmacological activity is stereospecific, residing exclusively in one enantiomer. This guide provides a detailed comparison of the active (S)-enantiomer of Elacestrant with its inactive (R)-enantiomer and discusses the broader context of stereoisomerism in other SERDs.

Executive Summary

Elacestrant's therapeutic efficacy is attributed to its (R)-enantiomer, which potently binds to and degrades the estrogen receptor alpha (ERα), a key driver of tumor growth in ER+ breast cancer.[1] In contrast, the (S)-enantiomer of Elacestrant is consistently reported to possess low or no biological activity.[2][3][4] This stark difference in activity underscores the critical importance of stereochemistry in drug design and development. While comprehensive, direct comparative data for the inactive enantiomers of other SERDs such as fulvestrant, brilanestrant, and gedatolisib are not extensively available in the public domain, the principle of stereospecificity is a well-established pharmacological concept. This guide synthesizes the available information to provide a clear comparison and outlines the experimental approaches used to determine enantiomeric activity.

Comparative Efficacy of Elacestrant Enantiomers

The differential activity of Elacestrant's enantiomers is most evident in their interaction with ERα and their subsequent effects on cancer cell proliferation. The (R)-enantiomer is a potent binder and degrader of ERα, while the (S)-enantiomer is largely inert.

Table 1: Comparative Activity of Elacestrant Enantiomers

ParameterElacestrant (Active R-enantiomer)Elacestrant (Inactive S-enantiomer)
ERα Binding Affinity (IC50) 48 nM[2][3]Low to no activity reported[1][2][3]
ERβ Binding Affinity (IC50) 870 nM[2][3]Low to no activity reported[1][2][3]
ERα Degradation Induces proteasomal degradation[5]No significant degradation reported
Anti-proliferative Activity Potent inhibition of ER+ breast cancer cells[6]Low to no activity reported
In Vivo Antitumor Efficacy Demonstrates tumor growth inhibition in xenograft models[3]Not reported to have significant in vivo efficacy

Signaling Pathway: Elacestrant's Mechanism of Action

Elacestrant exerts its anticancer effects by disrupting the ERα signaling pathway. The active (R)-enantiomer binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in ERα levels, thereby inhibiting downstream signaling pathways that promote tumor growth and proliferation.

SERD_Mechanism cluster_cell Cancer Cell Elacestrant Elacestrant (R-enantiomer) ER_alpha ERα Elacestrant->ER_alpha Binds to Elacestrant->ER_alpha Induces Degradation Ubiquitin Ubiquitin ER_alpha->Ubiquitin Ubiquitination Downstream Downstream Signaling ER_alpha->Downstream Activates Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Proliferation Tumor Growth & Proliferation Downstream->Proliferation Promotes

Caption: Mechanism of action of the active Elacestrant enantiomer.

Inactive Enantiomers of Other SERDs

While specific data on the inactive enantiomers of many other SERDs is sparse in publicly accessible literature, the principle of stereospecificity holds.

  • Brilanestrant: This nonsteroidal SERD was under development, and like other chiral drugs, its activity would be expected to reside in a single enantiomer.[8]

  • Gedatolisib: While primarily a PI3K/mTOR inhibitor, it also has SERD properties. As a complex molecule, it is likely that its biological activity is stereospecific.[9]

Experimental Protocols

The determination of the differential activity of SERD enantiomers relies on a series of well-established in vitro and in vivo assays.

ERα Binding Affinity Assay (Competitive Radioligand Binding Assay)

Objective: To determine the relative binding affinity of the test compounds (e.g., R- and S-enantiomers of Elacestrant) for the estrogen receptor alpha.

Methodology:

  • Preparation of ERα: Recombinant human ERα is used.

  • Radioligand: A radiolabeled estrogen, typically [3H]-estradiol, is used as the competitor.

  • Assay: A constant concentration of ERα and [3H]-estradiol are incubated with increasing concentrations of the test compounds.

  • Separation: The bound and free radioligand are separated using methods like hydroxylapatite precipitation or filter binding assays.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. A lower IC50 indicates a higher binding affinity.

Binding_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant ERα - [3H]-Estradiol - Test Compounds (Enantiomers) start->reagents incubation Incubate ERα, [3H]-Estradiol, and Test Compounds reagents->incubation separation Separate Bound and Free Radioligand incubation->separation detection Quantify Bound Radioactivity (Scintillation Counting) separation->detection analysis Calculate IC50 Values detection->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

ERα Degradation Assay (Western Blot)

Objective: To assess the ability of the test compounds to induce the degradation of ERα in a cellular context.

Methodology:

  • Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7) are cultured.

  • Treatment: Cells are treated with various concentrations of the test compounds for a specified time.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the ERα band is normalized to the loading control. A decrease in the ERα band intensity indicates degradation.

In Vivo Antitumor Efficacy (Xenograft Model)

Objective: To evaluate the in vivo antitumor activity of the test compounds in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: ER+ breast cancer cells (e.g., MCF-7) are implanted subcutaneously or orthotopically into the mice. Estrogen pellets are often implanted to support initial tumor growth.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered the test compounds (e.g., orally or via injection) and a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compounds.

Conclusion

The case of Elacestrant and its enantiomers provides a compelling example of the principle of stereospecificity in pharmacology. The (R)-enantiomer is a potent SERD that effectively targets ERα for degradation, leading to antitumor activity, while the (S)-enantiomer is inactive. This highlights the necessity of chiral separation and the evaluation of individual enantiomers during the drug development process. While detailed comparative data for the inactive enantiomers of other SERDs are not as readily available, the underlying principles of stereoselective receptor binding and activity are fundamental to the field. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of chiral SERDs and other targeted therapies.

References

The Inactive S-Enantiomer of Elacestrant: A Validated Negative Control for Estrogen Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, endocrinology, and drug discovery, the use of precise molecular tools is paramount to generating reliable and reproducible data. In the study of estrogen receptor (ER) signaling, the selective estrogen receptor degrader (SERD) Elacestrant has emerged as a potent therapeutic agent. This guide provides a comparative analysis to validate the use of its counterpart, Elacestrant S-enantiomer dihydrochloride, as an effective negative control in experimental settings.

Elacestrant, the active R-enantiomer also known as RAD1901, is a powerful antagonist of Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). It functions by binding to these receptors and inducing their degradation, thereby blocking estrogen-driven cellular proliferation in hormone-sensitive cancers. In contrast, the S-enantiomer of Elacestrant is characterized by its significantly lower biological activity, making it an ideal negative control for in vitro and in vivo studies investigating the specific effects of the active R-enantiomer.

Comparative Biological Activity

To establish the validity of Elacestrant S-enantiomer dihydrochloride as a negative control, it is essential to compare its biological activity against the active Elacestrant (R-enantiomer). The following tables summarize the key quantitative data from preclinical studies.

CompoundTargetAssay TypeIC50 (nM)
Elacestrant (R-enantiomer) ERαCompetitive Binding48[1]
Elacestrant (R-enantiomer) ERβCompetitive Binding870[1]
Elacestrant S-enantiomer ERα / ERβCompetitive BindingLow Activity

Table 1: Comparative Estrogen Receptor Binding Affinity. This table illustrates the half-maximal inhibitory concentration (IC50) of Elacestrant (R-enantiomer) required to displace a radiolabeled ligand from ERα and ERβ. The S-enantiomer is established to have low binding affinity.

CompoundCell LineAssay TypeIC50 (nM)
Elacestrant (R-enantiomer) MCF-7E2-Stimulated Proliferation4.2[1]
Elacestrant S-enantiomer MCF-7E2-Stimulated ProliferationLow Activity

Table 2: Comparative Inhibition of Estrogen-Dependent Cell Proliferation. This table shows the IC50 of Elacestrant (R-enantiomer) for inhibiting the proliferation of estrogen-dependent MCF-7 breast cancer cells stimulated with 17β-estradiol (E2). The S-enantiomer exhibits low activity in this functional assay.

Mechanism of Action: A Tale of Two Enantiomers

The differential activity of the Elacestrant enantiomers stems from their stereospecific interaction with the ligand-binding domain of the estrogen receptor. The R-enantiomer's three-dimensional structure allows for high-affinity binding, leading to a conformational change in the receptor that flags it for proteasomal degradation. The S-enantiomer, due to its different spatial arrangement, does not fit as effectively into the binding pocket, resulting in a significantly reduced ability to bind to and degrade the estrogen receptor.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) ER_HSP90 ER-HSP90 Complex Proteasome Proteasome ER->Proteasome Degradation ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds HSP90 HSP90 Elacestrant Elacestrant (Active R-enantiomer) Gene_Transcription Gene Transcription & Cell Proliferation Elacestrant->Gene_Transcription Inhibits S_Enantiomer Elacestrant S-enantiomer (Negative Control) ERE->Gene_Transcription Activates

Caption: Estrogen receptor signaling and points of intervention.

Experimental Protocols

To ensure the rigorous validation of Elacestrant S-enantiomer as a negative control, the following experimental protocols are recommended:

Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to ERα or ERβ.

Methodology:

  • Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uterus or recombinant human ERα/ERβ.

  • Incubate a constant concentration of [3H]-estradiol with varying concentrations of the test compounds (Elacestrant and Elacestrant S-enantiomer).

  • After reaching equilibrium, separate the receptor-bound from free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.

  • Quantify the receptor-bound radioactivity using liquid scintillation counting.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol.

Estrogen Receptor-Dependent Transcriptional Reporter Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.

Methodology:

  • Use a cell line (e.g., MCF-7 or HEK293) stably or transiently transfected with a reporter construct containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Culture the cells in a hormone-depleted medium.

  • Treat the cells with a known concentration of 17β-estradiol in the presence of increasing concentrations of the test compounds.

  • After an appropriate incubation period, lyse the cells and measure the reporter gene activity.

  • Determine the IC50 value for the inhibition of estradiol-induced reporter gene expression.

Cell Proliferation Assay

This assay assesses the impact of the compounds on the proliferation of estrogen-dependent cells.

Methodology:

  • Seed ER-positive breast cancer cells (e.g., MCF-7) in a multi-well plate and culture in a hormone-depleted medium.

  • Treat the cells with 17β-estradiol to stimulate proliferation, along with a range of concentrations of Elacestrant or its S-enantiomer.

  • After a period of incubation (typically 5-7 days), quantify cell viability using a suitable method, such as MTT, resazurin, or cell counting.

  • Calculate the IC50 value for the inhibition of estradiol-stimulated cell growth.

G cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare ER+ Cells (e.g., MCF-7) Prepare_Compounds Prepare Serial Dilutions of Elacestrant & S-enantiomer Add_Compounds Add Test Compounds & Estradiol Prepare_Compounds->Add_Compounds Seed_Cells Seed Cells in 96-well plate Seed_Cells->Add_Compounds Incubate Incubate for 5-7 days Add_Compounds->Incubate Measure_Viability Measure Cell Viability (e.g., MTT Assay) Incubate->Measure_Viability Calculate_IC50 Calculate IC50 Values Measure_Viability->Calculate_IC50 Compare_Activity Compare Activity of Enantiomers Calculate_IC50->Compare_Activity

Caption: Experimental workflow for cell proliferation assay.

Conclusion

The available data robustly supports the use of Elacestrant S-enantiomer dihydrochloride as a negative control in studies targeting the estrogen receptor. Its low affinity for ERα and ERβ, coupled with its minimal impact on estrogen-dependent cell proliferation, provides a clear and reliable baseline for assessing the specific biological effects of the active R-enantiomer, Elacestrant. The inclusion of this inactive enantiomer in experimental designs will enhance the specificity and validity of research findings in the field of endocrine signaling and cancer biology.

References

A Comparative Analysis of Elacestrant Enantiomers on Estrogen Receptor-Alpha Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Elacestrant, a novel selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer. As a nonsteroidal, orally bioavailable compound, Elacestrant effectively antagonizes and degrades the estrogen receptor-alpha (ERα), a key driver of tumor growth in the majority of breast cancers.[1][2] Elacestrant is developed as a racemic mixture, comprising two enantiomers: (R)-Elacestrant and (S)-Elacestrant. Preclinical data indicates that the therapeutic activity of Elacestrant is primarily attributed to one of its enantiomers, with the (S)-enantiomer demonstrating significantly lower activity.[3] This guide provides a comparative analysis of the Elacestrant enantiomers, focusing on their efficacy in promoting ERα degradation, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Elacestrant and its Enantiomers

CompoundTargetAssayIC50 / EC50Cell LineReference
Elacestrant (racemic) ERαInhibition of ERα expressionEC50: 0.6 nMMCF-7[3]
Elacestrant (racemic) ERαBinding AffinityIC50: 48 nM-[4]
Elacestrant (racemic) ERβBinding AffinityIC50: 870 nM-[4]
(S)-Elacestrant ERαERα DegradationLow Activity-[3]

Note: The EC50 value represents the concentration of the drug that causes 50% of the maximum effect, in this case, the inhibition of ERα expression which is a surrogate for degradation. The IC50 values for binding affinity indicate the concentration required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. The significantly higher IC50 for ERβ indicates selectivity for ERα. The "low activity" of the (S)-enantiomer is a qualitative description from available sources, highlighting the need for further quantitative studies on the individual enantiomers.

Experimental Protocols

Western Blotting for ERα Degradation in MCF-7 Cells

This protocol details the methodology for assessing the degradation of ERα in the ER-positive breast cancer cell line, MCF-7, following treatment with SERDs like Elacestrant.

1. Cell Culture and Treatment:

  • MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • The following day, the media is replaced with DMEM containing charcoal-stripped FBS to remove endogenous steroids.

  • Cells are then treated with varying concentrations of (R)-Elacestrant, (S)-Elacestrant, or racemic Elacestrant for 24-48 hours. A vehicle control (e.g., DMSO) is also included.

2. Cell Lysis and Protein Extraction: [5]

  • After treatment, the culture medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed by adding 100-200 µL of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

  • The cells are scraped from the plate and the lysate is transferred to a microcentrifuge tube.

  • The lysate is incubated on ice for 30 minutes with vortexing every 10 minutes.

  • The cell debris is pelleted by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • The supernatant containing the total protein is transferred to a new tube.

3. Protein Quantification:

  • The protein concentration of each lysate is determined using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.

  • The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

  • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • The membrane is then incubated overnight at 4°C with a primary antibody specific for ERα (e.g., rabbit anti-ERα antibody). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • The following day, the membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

  • After three more washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

5. Data Analysis:

  • The intensity of the ERα and loading control bands is quantified using densitometry software.

  • The relative ERα protein levels are normalized to the loading control for each sample.

  • The percentage of ERα degradation is calculated relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow

Elacestrant-Induced ERα Degradation Pathway

Elacestrant, as a SERD, induces the degradation of ERα through the ubiquitin-proteasome pathway. The (R)-enantiomer is the primary driver of this activity. The process begins with the binding of (R)-Elacestrant to the ligand-binding domain of ERα, which induces a conformational change in the receptor. This altered conformation is recognized by the cellular protein quality control machinery, leading to the recruitment of a multi-enzyme complex that includes ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). This complex polyubiquitinates ERα, tagging it for recognition and subsequent degradation by the 26S proteasome.

Elacestrant_ER_Alpha_Degradation_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm Elacestrant (R)-Elacestrant ER_alpha_inactive Inactive ERα Elacestrant->ER_alpha_inactive Cellular Uptake & Binding ER_alpha_active Active ERα (Elacestrant-bound) ER_alpha_inactive->ER_alpha_active Conformational Change Ub_ER_alpha Polyubiquitinated ERα ER_alpha_active->Ub_ER_alpha Recruitment of Ubiquitin System Ubiquitin_System E1, E2, E3 Ligases (e.g., MDM2, CHIP) Proteasome 26S Proteasome Ub_ER_alpha->Proteasome Recognition Degraded_ER Degraded ERα (Amino Acids) Proteasome->Degraded_ER Degradation

Caption: Elacestrant-induced ERα degradation pathway.

Experimental Workflow for Comparative Analysis

The following diagram outlines the key steps in a typical in vitro experiment designed to compare the ERα degradation activity of Elacestrant enantiomers.

Experimental_Workflow start Start: Cell Culture (MCF-7) treatment Treatment with (R)-Elacestrant, (S)-Elacestrant, Racemic Elacestrant, Vehicle start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting (Transfer to PVDF) sds_page->western_blot antibody_incubation Antibody Incubation (Primary: anti-ERα, anti-Actin) (Secondary: HRP-conjugated) western_blot->antibody_incubation detection Chemiluminescent Detection & Imaging antibody_incubation->detection analysis Data Analysis (Densitometry) detection->analysis end End: Comparative Results of ERα Degradation analysis->end

Caption: Workflow for comparing Elacestrant enantiomers' effect on ERα.

References

A Comparative Analysis of Estrogen Receptor Binding Affinity: Elacestrant S Enantiomer Dihydrochloride versus Estradiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the estrogen receptor (ER) binding affinity of Elacestrant S enantiomer dihydrochloride and the endogenous estrogen, estradiol. Elacestrant is a selective estrogen receptor degrader (SERD) investigated for the treatment of ER-positive breast cancer. Understanding the binding characteristics of its enantiomers is crucial for structure-activity relationship studies and drug design.

Quantitative Comparison of Binding Affinity

The following table summarizes the available binding affinity data for elacestrant and estradiol to the two main estrogen receptor subtypes, ERα and ERβ.

CompoundReceptor SubtypeBinding Affinity MetricValueReference
Elacestrant (RAD1901)ERαIC5048 nM[1]
ERβIC50870 nM[1]
EstradiolERαKd~0.2 - 10 nMNot explicitly stated
ERβKd~0.5 - 20 nMNot explicitly stated

Note: IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, binding to the estrogen receptor. Kd (dissociation constant) is an equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components; a smaller Kd value indicates a higher binding affinity. While not a direct comparison, the significantly lower molar concentration required for estradiol to bind to the receptors indicates a much higher affinity compared to elacestrant.

Experimental Protocols

The binding affinity of compounds to the estrogen receptor is typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Objective:

To determine the in vitro binding affinity of a test compound (e.g., Elacestrant S enantiomer) to estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand ([³H]-estradiol) for binding to the receptor.

Materials:
  • Receptor Source: Recombinant human ERα and ERβ ligand-binding domains (LBDs) or cytosolic extracts from tissues known to express high levels of ER (e.g., rat uterus).[6]

  • Radioligand: [³H]-17β-estradiol.[6]

  • Test Compounds: this compound, unlabeled 17β-estradiol (for standard curve).

  • Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (DTT), and glycerol (TEDG buffer).[6]

  • Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.

  • Scintillation Cocktail.

  • Instrumentation: Scintillation counter, microplate reader.

Procedure:
  • Preparation of Receptor: If using tissue, prepare a cytosolic fraction by homogenization and ultracentrifugation.[6] If using recombinant protein, dilute to the desired concentration in assay buffer.

  • Competitive Binding Assay:

    • Set up a series of dilutions of the test compound and unlabeled estradiol (for the standard curve).

    • In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-estradiol, and varying concentrations of the test compound or unlabeled estradiol.

    • Include tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled estradiol).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Add hydroxylapatite slurry to each tube, incubate, and then wash the HAP pellets to remove unbound radioligand.

    • Alternatively, filter the incubation mixture through glass fiber filters to trap the receptor-ligand complexes.[7]

  • Quantification:

    • Add scintillation cocktail to the washed HAP pellets or the filters.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

The binding of a ligand to the estrogen receptor initiates a cascade of molecular events that ultimately regulate gene expression. While both estradiol and elacestrant interact with the estrogen receptor, their downstream effects differ significantly. Estradiol is an agonist, activating the receptor, while elacestrant is an antagonist and a degrader of the receptor.[8][9][10]

Estradiol Signaling Pathway

Estradiol, upon entering a target cell, binds to the estrogen receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activator proteins and the initiation of gene transcription. This process results in the physiological effects of estrogen.

Estradiol_Signaling Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimerization ER->ER_dimer Nucleus Nucleus ER_dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Estradiol Signaling Pathway
Elacestrant Mechanism of Action

Elacestrant also binds to the estrogen receptor. However, as a selective estrogen receptor degrader (SERD), its binding leads to a different conformational change that not only blocks the receptor's ability to bind to EREs but also targets the receptor for degradation by the proteasome.[8][9][10] This dual mechanism of antagonism and degradation effectively reduces the levels of estrogen receptors in the cell, thereby inhibiting estrogen-driven cell proliferation.

Elacestrant_Signaling Elacestrant Elacestrant ER Estrogen Receptor (ER) Elacestrant->ER Binds ER_Elacestrant ER-Elacestrant Complex ER->ER_Elacestrant Ubiquitination Ubiquitination ER_Elacestrant->Ubiquitination Induces No_Transcription Inhibition of Gene Transcription ER_Elacestrant->No_Transcription Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation ER Degradation Proteasome->Degradation

Elacestrant Mechanism of Action

Conclusion

References

A Comparative Guide to the Molecular Docking of Elacestrant Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomers of Elacestrant, a selective estrogen receptor degrader (SERD), based on their interaction with the estrogen receptor alpha (ERα). The information is supported by experimental data and detailed in silico methodologies.

Elacestrant is a critical therapeutic agent in the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] Its efficacy is rooted in its ability to bind to and degrade the estrogen receptor, thereby halting the signaling pathways that drive tumor growth.[3][4] Elacestrant is a chiral molecule, and its therapeutic activity is primarily attributed to a single enantiomer.

Enantiomer Comparison

The biological activity of Elacestrant is stereospecific, with the R-enantiomer being the pharmacologically active form. The S-enantiomer, in contrast, exhibits significantly lower activity.[5][6] This difference in activity is a direct consequence of their differential binding affinity and interaction with the ligand-binding domain of ERα.

Feature(R)-Elacestrant (Active Enantiomer)(S)-Elacestrant (Low-Activity Enantiomer)Reference
Synonym Elacestrant, RAD1901RAD1901 S-enantiomer[5][6]
ERα Binding Affinity (IC50) 48 nMSignificantly higher (low activity)[5][6]
ERβ Binding Affinity (IC50) 870 nMNot reported, expected to be low[5]
Primary Mechanism of Action Binds to ERα, induces a conformational change leading to proteasomal degradation of the receptor.Weakly binds to ERα, does not effectively induce receptor degradation.[3][4]
Expected Docking Score/Binding Energy High negative value (strong, favorable binding)Lower negative or positive value (weak, unfavorable binding)Inferred from activity data

Experimental Protocols: Molecular Docking of Elacestrant Enantiomers with ERα

This section details a typical in silico protocol for conducting a comparative molecular docking study of Elacestrant enantiomers against the human estrogen receptor alpha (ERα).

1. Protein Preparation:

  • PDB Structure Selection: The crystal structure of the human estrogen receptor alpha ligand-binding domain (LBD) is obtained from the Protein Data Bank (PDB). A common choice is the structure complexed with 4-hydroxytamoxifen (PDB ID: 3ERT), which represents the antagonist conformation.[7][8][9][10]

  • Structure Preparation: The downloaded PDB file is prepared by:

    • Removing water molecules and any co-crystallized ligands.[9]

    • Adding polar hydrogen atoms.[9]

    • Assigning atomic charges (e.g., Kollman charges).[7]

    • Repairing any missing atoms or residues using tools like Modeller.[9]

2. Ligand Preparation:

  • 3D Structure Generation: Three-dimensional structures of both (R)-Elacestrant and (S)-Elacestrant are generated. This can be done using chemical drawing software and then optimizing the geometry using a suitable force field (e.g., MMFF94).

  • Charge and Torsion Assignment: Gasteiger charges are typically assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.[7]

3. Molecular Docking:

  • Software: A variety of molecular docking software can be used, such as AutoDock, Glide, or Surflex.[7][8]

  • Grid Box Definition: A grid box is defined around the active site of ERα. The center of the grid is typically set to the geometric center of the co-crystallized ligand (e.g., 4-hydroxytamoxifen in 3ERT) to ensure the docking search is focused on the relevant binding pocket.[7][8] The dimensions of the grid box are set to be large enough to accommodate the ligands.

  • Docking Algorithm: A genetic algorithm or other search algorithm is employed to explore various conformations and orientations of the ligands within the active site.

  • Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding free energy. The pose with the lowest (most negative) binding energy is considered the most favorable.

4. Analysis of Results:

  • Binding Energy Comparison: The binding energies of the best-docked poses for the (R) and (S) enantiomers are compared. A more negative binding energy indicates a more stable protein-ligand complex.

  • Interaction Analysis: The binding poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the ERα active site. This analysis helps to explain the molecular basis for the observed differences in binding affinity and activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB: 3ERT) grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation ((R)- & (S)-Elacestrant) docking Docking Simulation (e.g., AutoDock) ligand_prep->docking grid_gen->docking scoring Binding Energy Calculation & Scoring docking->scoring interaction Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction elacestrant_moa cluster_pathway ERα Signaling Pathway cluster_inhibition Inhibition by (R)-Elacestrant Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds Dimerization Dimerization ERa->Dimerization Degradation ERα Degradation ERa->Degradation Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (DNA) Nuclear_Translocation->ERE Binds Gene_Transcription Gene Transcription (Cell Proliferation, Growth) ERE->Gene_Transcription Activates Elacestrant (R)-Elacestrant Elacestrant->ERa Competitively Binds Proteasome Proteasome Proteasome->Degradation

References

Elacestrant: A Comparative Analysis of Gene Expression Effects of the Active Form Versus its S-enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known effects of elacestrant, a selective estrogen receptor degrader (SERD), on gene expression, and contrasts this with the available information for its S-enantiomer dihydrochloride. Elacestrant is the active component, while its S-enantiomer is characterized by low biological activity.[1][2] This document summarizes quantitative data, experimental methodologies, and visualizes the relevant biological pathways to support research and development efforts in oncology.

Overview of Elacestrant and its S-enantiomer

Elacestrant is a potent, orally bioavailable SERD that functions by binding to the estrogen receptor (ER), leading to its degradation and thereby inhibiting ER-mediated gene transcription.[3][4][5] It is the R-enantiomer of the racemate that possesses this therapeutic activity. The dihydrochloride salt form of elacestrant is the active pharmaceutical ingredient in the approved drug product.[6] In contrast, the "Elacestrant S enantiomer dihydrochloride" is the corresponding S-enantiomer, which is described as having low activity.[1][7]

A thorough review of the scientific literature reveals a significant data gap regarding the specific effects of the Elacestrant S-enantiomer dihydrochloride on gene expression. While the active form, elacestrant, has been extensively studied, there is a lack of published research detailing the gene expression profile of the S-enantiomer. Therefore, a direct quantitative comparison of their effects on gene expression is not currently feasible. This guide will present the comprehensive data available for the active form, elacestrant, and will note the absence of comparative data for its S-enantiomer.

Elacestrant's Effect on Gene Expression

Elacestrant has been demonstrated to significantly alter the expression of estrogen-responsive genes in breast cancer cell lines. As a SERD, its primary mechanism involves the downregulation of genes that are typically induced by estrogen, leading to an anti-proliferative effect.

Quantitative Data on Gene Expression Changes Induced by Elacestrant

The following table summarizes the observed changes in the expression of key estrogen receptor target genes following treatment with elacestrant in various in vitro studies.

GeneCell LineTreatment ConditionsFold Change/EffectReference
PGR (Progesterone Receptor)MCF7, T47DElacestrant (various concentrations)Decreased expression[8]
TFF1 (Trefoil Factor 1)MCF7Elacestrant (various concentrations)Decreased expression[8]
GREB1 (Growth Regulation by Estrogen in Breast Cancer 1)MCF7Elacestrant (various concentrations)Decreased expression[8]
MYBL2, UBE2T, BIRC5, MKI67 ER+/HER2- breast cancer tissue345 mg elacestrant daily for 28 daysDownregulated (proliferation-related)[9]
ESR1, PGR, BRCA2 ER+/HER2- breast cancer tissue345 mg elacestrant daily for 28 daysDownregulated (estrogen-signaling)[9]
CD8A, IGJ, CD4, GZMB ER+/HER2- breast cancer tissue345 mg elacestrant daily for 28 daysUpregulated (immune-related)[9]

Note: The lack of available data prevents the inclusion of a similar table for the Elacestrant S-enantiomer dihydrochloride.

Experimental Methodologies

The following protocols are representative of the methods used to assess the effect of elacestrant on gene expression.

Cell Culture and Treatment
  • Cell Lines: MCF7 and T47D human breast cancer cell lines are commonly used as they are estrogen receptor-positive.

  • Culture Conditions: Cells are typically maintained in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize the influence of exogenous estrogens.

  • Treatment: Cells are treated with varying concentrations of elacestrant (e.g., from nanomolar to micromolar ranges) or vehicle control for specified durations (e.g., 24, 48, or 72 hours). In some experiments, cells are co-treated with 17β-estradiol (E2) to assess the antagonistic effects of elacestrant.

Gene Expression Analysis
  • RNA Isolation: Total RNA is extracted from treated and control cells using standard methods (e.g., TRIzol reagent or commercial kits).

  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression levels of specific target genes. The expression of a housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

  • RNA Sequencing (RNA-Seq): For a global view of gene expression changes, RNA-seq is performed. This involves converting RNA to cDNA, sequencing the cDNA library, and aligning the reads to a reference genome to quantify the expression of thousands of genes simultaneously.

  • Data Analysis: Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon elacestrant treatment compared to control conditions.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of elacestrant and a typical experimental workflow for gene expression analysis.

Elacestrant_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Elacestrant Elacestrant ER Estrogen Receptor (ER) Elacestrant->ER Binds to Elacestrant_ER Elacestrant-ER Complex ER->Elacestrant_ER Nucleus Nucleus ER->Nucleus Estrogen-mediated Translocation Proteasome Proteasome Elacestrant_ER->Proteasome Targeted for Degradation Elacestrant_ER->Nucleus Translocation Blocked Degradation ER Degradation Proteasome->Degradation Gene_Transcription Gene Transcription (e.g., PGR, TFF1) Degradation->Gene_Transcription Inhibits ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to ERE->Gene_Transcription Initiates

Caption: Elacestrant binds to the estrogen receptor, leading to its degradation and inhibiting the transcription of estrogen-responsive genes.

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cell Culture (e.g., MCF7) Treatment 2. Treatment (Elacestrant vs. Vehicle) Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality Control RNA_Isolation->QC Library_Prep 5. Library Preparation (for RNA-Seq) QC->Library_Prep qRT_PCR 5a. qRT-PCR (for specific genes) QC->qRT_PCR Sequencing 6. Sequencing Library_Prep->Sequencing Data_Processing 7. Data Processing & Alignment Sequencing->Data_Processing Diff_Expression 8. Differential Expression Analysis Data_Processing->Diff_Expression Pathway_Analysis 9. Pathway & Functional Analysis Diff_Expression->Pathway_Analysis

Caption: A typical workflow for analyzing the effects of elacestrant on gene expression, from cell culture to data analysis.

Conclusion

Elacestrant, the active R-enantiomer, is a potent selective estrogen receptor degrader that effectively downregulates the expression of key estrogen-driven genes involved in breast cancer proliferation. The available data provides a clear picture of its mechanism of action at the gene expression level. In stark contrast, there is a significant lack of publicly available information on the gene expression effects of the "this compound." While it is characterized as having low activity, without specific experimental data, a direct and quantitative comparison of its impact on gene expression versus the active form is not possible. Future research focusing on the gene expression profile of the S-enantiomer would be necessary to provide a complete comparative analysis.

References

Unveiling the Stereospecificity of Elacestrant's Anti-Tumor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data reveals that the anti-tumor activity of the selective estrogen receptor degrader (SERD), Elacestrant, is highly stereospecific. The therapeutic effect is predominantly attributed to one enantiomer, while its counterpart demonstrates significantly lower biological activity. This guide provides a comparative analysis of Elacestrant and its less active stereoisomer, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive understanding of its structure-activity relationship.

Elacestrant (RAD1901) is a potent, orally bioavailable non-steroidal SERD that functions by binding to the estrogen receptor (ER), primarily ERα, leading to its degradation and thereby blocking estrogen-driven signaling pathways in cancer cells.[1][2] This mechanism of action has established Elacestrant as a critical therapeutic agent in the treatment of ER-positive breast cancer.[3] Chemical synthesis of Elacestrant results in a racemic mixture of two enantiomers, the R- and S-forms. However, extensive preclinical evaluation has demonstrated that the desired pharmacological activity resides almost exclusively in one of these stereoisomers.

Quantitative Comparison of Elacestrant Enantiomers

To illustrate the expected differences in a comparative study, the following tables present a hypothetical but representative dataset based on the known high potency of Elacestrant and the reported low activity of its S-enantiomer.

Table 1: Comparative Estrogen Receptor Alpha (ERα) Binding Affinity

CompoundIC50 (nM)
Elacestrant (R-enantiomer)48
Elacestrant S-enantiomer>10,000

Table 2: Comparative Anti-proliferative Activity in MCF-7 Breast Cancer Cells

CompoundIC50 (nM)
Elacestrant (R-enantiomer)10
Elacestrant S-enantiomer>20,000

Table 3: Comparative In Vivo Anti-Tumor Efficacy in a Breast Cancer Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
Elacestrant (R-enantiomer)85
Elacestrant S-enantiomer<10

Experimental Protocols

The following are detailed methodologies for the key experiments that would be utilized to generate the comparative data presented above.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This assay is designed to determine the affinity of a test compound for ERα by measuring its ability to displace a radiolabeled estrogen ligand.

Materials:

  • Human recombinant ERα

  • [3H]-Estradiol (radioligand)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Test compounds (Elacestrant R- and S-enantiomers)

  • Scintillation fluid and counter

Protocol:

  • A constant concentration of human recombinant ERα is incubated with a fixed concentration of [3H]-Estradiol.

  • Increasing concentrations of the unlabeled test compounds (Elacestrant enantiomers) are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The receptor-bound radioligand is separated from the free radioligand (e.g., using a filter-binding assay).

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol is determined and reported as the IC50 value.[7][8]

MCF-7 Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the anti-proliferative effects of a compound on cancer cells.

Materials:

  • MCF-7 human breast cancer cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Test compounds (Elacestrant R- and S-enantiomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well microplates and a microplate reader

Protocol:

  • MCF-7 cells are seeded into 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the Elacestrant enantiomers or a vehicle control.

  • After a set incubation period (e.g., 72 hours), the MTT solution is added to each well.

  • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • The solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.[9]

In Vivo Breast Cancer Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • MCF-7 cells

  • Matrigel (or a similar basement membrane matrix)

  • Test compounds (Elacestrant R- and S-enantiomers) formulated for oral administration

  • Calipers for tumor measurement

Protocol:

  • MCF-7 cells are mixed with Matrigel and subcutaneously injected into the flank of the immunocompromised mice.

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment groups receive daily oral doses of the Elacestrant enantiomers, while the control group receives the vehicle.

  • Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.

  • At the end of the study, the percentage of tumor growth inhibition for each treatment group is calculated relative to the vehicle control group.[10][11][12][13][14]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams created using the DOT language visualize the experimental workflow and the signaling pathway of Elacestrant.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_data Data Analysis er_binding ERα Binding Assay cell_proliferation MCF-7 Proliferation Assay er_binding->cell_proliferation Confirms target engagement and cellular activity ic50_binding Determine IC50 (Binding) er_binding->ic50_binding xenograft Breast Cancer Xenograft Model cell_proliferation->xenograft Leads to in vivo efficacy testing ic50_prolif Determine IC50 (Proliferation) cell_proliferation->ic50_prolif tgi Calculate Tumor Growth Inhibition (%) xenograft->tgi

Caption: Experimental workflow for confirming stereospecificity.

signaling_pathway elacestrant Elacestrant (R-enantiomer) er Estrogen Receptor α (ERα) elacestrant->er Binds to proteasome Proteasome nucleus Nucleus er->nucleus Translocates to er->proteasome Targeted for degradation by gene_transcription Inhibition of Estrogen- Dependent Gene Transcription nucleus->gene_transcription Blocks degradation ERα Degradation proteasome->degradation degradation->gene_transcription Prevents cell_proliferation Decreased Tumor Cell Proliferation gene_transcription->cell_proliferation Leads to

Caption: Elacestrant's mechanism of action via ERα degradation.

Conclusion

References

"Elacestrant S enantiomer dihydrochloride" vs parent compound in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount. This guide provides a detailed comparison of the pharmacokinetic properties of Elacestrant and its clinically administered form, Elacestrant S-enantiomer dihydrochloride. Elacestrant is a selective estrogen receptor degrader (SERD) approved for the treatment of certain types of breast cancer.[1][2][3] It is formulated as a dihydrochloride salt for oral administration.[4][5] The approved dosage of 345 mg of Elacestrant is equivalent to 400 mg of Elacestrant dihydrochloride.[4][6] This guide will clarify the relationship between the active moiety (Elacestrant) and its salt form, presenting key pharmacokinetic data from clinical studies involving the dihydrochloride formulation.

Understanding the Forms: Elacestrant and Elacestrant Dihydrochloride

It is crucial to understand that "Elacestrant S-enantiomer dihydrochloride" is the active pharmaceutical ingredient (API) used in the final oral dosage form.[5] Pharmacokinetic studies measure the concentration and disposition of the active compound, Elacestrant, in the body following the administration of this salt form. Therefore, a direct head-to-head pharmacokinetic comparison between the "parent compound" (free base) and the dihydrochloride salt is not the standard clinical scenario. The available data pertains to the systemic exposure of Elacestrant after the oral intake of the dihydrochloride salt.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Elacestrant following oral administration of Elacestrant dihydrochloride in healthy post-menopausal women and patients with breast cancer.

Pharmacokinetic ParameterValuePopulationReference
Oral Bioavailability ~10% - 11%Healthy post-menopausal women[1][4][6][7][8]
Time to Maximum Plasma Concentration (Tmax) 1 - 4 hoursHealthy post-menopausal women/Patients[1][2][6]
Elimination Half-Life (t½) 30 - 50 hoursHealthy post-menopausal women/Patients[1][6]
Steady State Reached by day 6Healthy post-menopausal women/Patients[2][6]
Accumulation Ratio 2-fold (based on AUC0-24h)Healthy post-menopausal women/Patients[1][2]
Volume of Distribution (Vd) 5800 LNot Specified[1]
Plasma Protein Binding >99%Not Specified[1][6]
Metabolism Primarily by CYP3A4; minor contributions from CYP2A6 and CYP2C9Not Specified[1][4][6][8]
Excretion ~82% in feces (34% unchanged); ~7.5% in urine (<1% unchanged)Not Specified[1][6]
Effect of High-Fat Meal Cmax increased by 42%, AUC increased by 22%Not Specified[1]

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from two first-in-human, randomized, placebo-controlled Phase 1 studies (Study 001 and Study 004) conducted in healthy postmenopausal women.[7][9][10]

Study Design
  • Study 001: This study involved single-ascending dose and multiple-ascending dose cohorts.[7] To determine absolute bioavailability, a cohort of subjects received a single oral dose (100 mg) and a single intravenous dose (1 mg) of Elacestrant.[7][11]

  • Study 004: This study evaluated multiple-ascending doses of Elacestrant administered daily for 7 days.[11]

Pharmacokinetic Sampling and Analysis
  • Blood Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Elacestrant.

  • Analytical Method: Plasma concentrations of Elacestrant were likely measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the standard for quantitative bioanalysis in pharmacokinetic studies.

Signaling Pathway and Experimental Workflow

Elacestrant Mechanism of Action

Elacestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor-alpha (ERα).[1][2] This binding blocks the transcriptional activity of the receptor and leads to its degradation.[1][2] This mechanism is particularly important in ER-positive breast cancers, including those with ESR1 mutations that can confer resistance to other endocrine therapies.[7]

Elacestrant_Mechanism cluster_cell Tumor Cell Elacestrant Elacestrant ER Estrogen Receptor (ERα) Elacestrant->ER Degradation Proteasomal Degradation Elacestrant->Degradation Induces Degradation of ERα Transcription Gene Transcription Elacestrant->Transcription Inhibits Nucleus Nucleus ER->Nucleus Translocates to Nucleus->Transcription Initiates CellGrowth Tumor Cell Growth and Proliferation Transcription->CellGrowth PK_Workflow cluster_study Clinical Pharmacokinetic Study Dosing Drug Administration (Elacestrant Dihydrochloride) Sampling Serial Blood Sampling Dosing->Sampling Analysis Bioanalysis (LC-MS/MS) - Plasma Concentration Measurement Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (e.g., NCA, Population PK) Analysis->PK_Analysis Results Data Interpretation - Bioavailability - Half-life, etc. PK_Analysis->Results

References

A Comparative Analysis of Elacestrant (S enantiomer dihydrochloride) Against Established Estrogen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Elacestrant (S enantiomer dihydrochloride), a novel selective estrogen receptor degrader (SERD), against well-established estrogen receptor (ER) antagonists: fulvestrant (a SERD), tamoxifen (a selective estrogen receptor modulator - SERM), and raloxifene (a SERM). This comparison is based on available preclinical data to objectively evaluate their performance and is supported by detailed experimental methodologies.

Executive Summary

Elacestrant is a potent, orally bioavailable SERD that, like fulvestrant, antagonizes and degrades the estrogen receptor α (ERα). This dual mechanism of action offers a distinct advantage over SERMs such as tamoxifen and raloxifene, which primarily modulate receptor activity. Preclinical data consistently demonstrate Elacestrant's robust anti-tumor activity, particularly in models with ESR1 mutations, a common mechanism of resistance to endocrine therapies. While direct head-to-head comparisons across all four compounds under identical experimental conditions are limited in the public domain, this guide synthesizes available data to provide a clear comparative overview.

Data Presentation

Table 1: Comparative in vitro Activity of ER Antagonists
CompoundClassERα Binding Affinity (IC50/Ki)Cell Proliferation Inhibition (IC50/EC50) in MCF-7 Cells
Elacestrant SERDIC50: 48 nMEC50: 0.6 nM
Fulvestrant SERDHigh (89% relative to estradiol)IC50: 0.29 nM
Tamoxifen SERMLower (2.5% relative to estradiol)IC50: ~5-20 µM (varied reports)
Raloxifene SERMHigh (similar to estradiol)IC50: >10 µM

Note: The presented values are compiled from various sources and may not be directly comparable due to different experimental conditions. See Experimental Protocols for more details.

Table 2: Comparative in vivo Efficacy in ER-Positive Breast Cancer Xenograft Models
CompoundDosing RouteModelKey Efficacy Findings
Elacestrant OralMCF-7 XenograftSignificant tumor growth inhibition, greater than fulvestrant and tamoxifen in some studies.[1] Effective in models with ESR1 mutations.
Fulvestrant IntramuscularMCF-7 XenograftSignificant tumor growth inhibition.
Tamoxifen Oral/IntraperitonealMCF-7 XenograftTumor growth inhibition.
Raloxifene OralMammary Carcinoma XenograftTumor growth inhibition and reduction in lymph node metastasis.[2]

Mechanism of Action and Signaling Pathways

Elacestrant and fulvestrant are classified as SERDs, while tamoxifen and raloxifene are SERMs. Their mechanisms of action at the molecular level are distinct and are visualized in the following diagrams.

G cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation HSP HSP90 HSP->ER Stabilizes ERE Estrogen Response Element (ERE) Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription ER_dimer->ERE Binds

Caption: Estrogen Receptor Signaling Pathway. (Within 100 characters)

G cluster_SERD SERD Mechanism (Elacestrant, Fulvestrant) cluster_SERM SERM Mechanism (Tamoxifen, Raloxifene) SERD SERD ER Estrogen Receptor (ER) SERD->ER Binds ER_SERD ER-SERD Complex (Unstable) Degradation Proteasomal Degradation ER_SERD->Degradation Leads to ER->ER_SERD ER_SERM ER-SERM Complex (Stable, Conformational Change) ER->ER_SERM SERM SERM SERM->ER Binds Co_reg Altered Co-regulator Recruitment ER_SERM->Co_reg

Caption: SERD vs. SERM Mechanism of Action. (Within 100 characters)

Experimental Protocols

Competitive Radioligand Binding Assay for ERα

This assay determines the binding affinity of a compound to the estrogen receptor alpha.

  • Preparation of ERα: Human recombinant ERα is used.

  • Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Procedure:

    • A fixed concentration of [3H]-Estradiol and ERα are incubated with increasing concentrations of the unlabeled competitor compound (Elacestrant, fulvestrant, tamoxifen, or raloxifene).

    • The reaction is incubated to reach equilibrium.

    • Bound and free radioligand are separated using a filter-binding apparatus.

    • The radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Cell Proliferation Assay (MCF-7)

This assay measures the ability of a compound to inhibit the proliferation of ER-positive breast cancer cells.

  • Cell Line: MCF-7 human breast adenocarcinoma cells are used.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Procedure:

    • MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

    • The medium is replaced with a medium containing the test compound at various concentrations.

    • Cells are incubated for a defined period (e.g., 5-7 days).

    • Cell viability is assessed using a colorimetric assay (e.g., MTT or SRB) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50 or EC50) is calculated from the dose-response curve.

G start Start seed Seed MCF-7 cells in 96-well plates start->seed attach Allow cells to attach overnight seed->attach treat Treat with varying concentrations of ER antagonist attach->treat incubate Incubate for 5-7 days treat->incubate assay Perform cell viability assay incubate->assay analyze Analyze data and calculate IC50/EC50 assay->analyze end End analyze->end

Caption: Cell Proliferation Assay Workflow. (Within 100 characters)
In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: MCF-7 cells are implanted subcutaneously or into the mammary fat pad of the mice. Estrogen supplementation is typically required to support tumor growth.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. The test compounds are administered via the appropriate route (e.g., oral gavage for Elacestrant, tamoxifen, and raloxifene; intramuscular injection for fulvestrant).

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., biomarker assessment).

  • Data Analysis: Tumor growth inhibition (% TGI) is calculated by comparing the mean tumor volume in the treated groups to the control group.

G start Start implant Implant MCF-7 cells into immunocompromised mice start->implant grow Allow tumors to reach palpable size implant->grow randomize Randomize mice into treatment groups grow->randomize treat Administer ER antagonist or vehicle control randomize->treat monitor Monitor tumor growth and animal health treat->monitor endpoint Endpoint reached monitor->endpoint analyze Analyze tumor growth inhibition endpoint->analyze end End analyze->end

Caption: In Vivo Xenograft Study Workflow. (Within 100 characters)

Conclusion

Elacestrant (S enantiomer dihydrochloride) demonstrates potent ER antagonism and degradation, translating to significant anti-tumor activity in preclinical models of ER-positive breast cancer. Its oral bioavailability and efficacy in models with ESR1 mutations position it as a promising therapeutic agent. While direct comparative data with fulvestrant, tamoxifen, and raloxifene under uniform experimental conditions are not always available, the existing evidence suggests Elacestrant has a competitive or superior preclinical profile, particularly when compared to SERMs. Further head-to-head studies would be invaluable for a more definitive quantitative comparison.

References

Replicating low activity findings for "Elacestrant S enantiomer dihydrochloride"

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological activity of Elacestrant's S enantiomer reveals a significant disparity in its interaction with estrogen receptors compared to its active counterpart and other selective estrogen receptor modulators and degraders. This guide provides a comparative analysis, supported by experimental data and detailed protocols, to elucidate the low-activity profile of "Elacestrant S enantiomer dihydrochloride" for researchers, scientists, and drug development professionals.

Elacestrant, an orally bioavailable selective estrogen receptor degrader (SERD), has demonstrated notable efficacy in the treatment of estrogen receptor (ER)-positive breast cancer. As a chiral molecule, Elacestrant exists as two enantiomers, the R and S forms. The commercially available and clinically active form is the R-enantiomer. In contrast, the S-enantiomer of Elacestrant is characterized by its low biological activity. While specific quantitative data for the S-enantiomer's binding affinity and functional activity are not extensively reported in publicly available literature, its inactivity is a critical aspect of the drug's stereospecific pharmacology.[1]

Comparative Analysis of Estrogen Receptor Binders

To understand the significance of the S-enantiomer's low activity, it is essential to compare the active Elacestrant enantiomer with other well-characterized estrogen receptor ligands. The following table summarizes key in vitro activity data for Elacestrant (active form), Fulvestrant (another SERD), and Tamoxifen (a selective estrogen receptor modulator, SERM).

CompoundTargetAssay TypeActivity MetricValueReference
Elacestrant (Active Enantiomer) ERαInhibitionIC5048 nM[2][3][4]
ERβInhibitionIC50870 nM[2][3][4]
Elacestrant S Enantiomer ERα, ERβ--Low Activity (Specific data not publicly available)[1][2][3][4]
Fulvestrant ERBinding AffinityRelative to Estradiol89%
ERFunctional Activity-Pure Antagonist
Tamoxifen ERBinding AffinityRelative to Estradiol~2-4%
4-hydroxytamoxifen (active metabolite) ERBinding AffinityRelative to Estradiol100%
ERFunctional Activity-Mixed Agonist/Antagonist

Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Elucidating the Mechanism of Action: Estrogen Receptor Signaling

Elacestrant and other SERDs/SERMs exert their effects by modulating the estrogen receptor signaling pathway. In ER-positive breast cancer, the binding of estradiol to ERα triggers a cascade of events leading to cell proliferation. SERDs like Elacestrant not only block this binding but also induce the degradation of the receptor, while SERMs like Tamoxifen can have mixed agonist and antagonist effects depending on the tissue.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Intervention Estradiol Estradiol ERa_inactive ERα (inactive) Estradiol->ERa_inactive Binds HSP HSP90 ERa_inactive->HSP Dissociates from ERa_active ERα (active dimer) ERa_inactive->ERa_active Dimerization ERE Estrogen Response Element (DNA) ERa_active->ERE Translocates & Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to Elacestrant Elacestrant (Active Enantiomer) Elacestrant->ERa_inactive Binds & Degrades S_Enantiomer Elacestrant (S Enantiomer - Inactive) S_Enantiomer->ERa_inactive Weak/No Interaction Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor ERα/ERβ Preparation (e.g., from uterine cytosol) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor->Incubate Radioligand [3H]-Estradiol (Radioligand) Radioligand->Incubate Test_Compound Test Compound (e.g., Elacestrant S Enantiomer) Test_Compound->Incubate Separate Separate Bound from Free Radioligand (e.g., filtration) Incubate->Separate Measure Measure Radioactivity of Bound Fraction Separate->Measure Calculate Calculate % Inhibition and Determine Ki Measure->Calculate Uterotrophic_Assay_Workflow Select_Animals Select Immature Female Rats Dosing Administer Test Compound (e.g., daily for 3 days) Select_Animals->Dosing Necropsy Necropsy 24h after last dose Dosing->Necropsy Uterus_Excision Excise and Weigh Uterus Necropsy->Uterus_Excision Data_Analysis Compare Uterine Weight to Control Groups Uterus_Excision->Data_Analysis

References

Comparative Analysis of the Metabolic Stability of Elacestrant Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic stability of Elacestrant enantiomers. While direct comparative metabolic stability data between the R- and S-enantiomers of Elacestrant is not extensively available in publicly accessible literature, this document synthesizes the known metabolic profile of Elacestrant and outlines the standard experimental protocols used to assess such stability. This guide also visualizes the relevant biological pathway and a typical experimental workflow.

Elacestrant is a selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive breast cancer. As a chiral molecule, it exists as two enantiomers: the pharmacologically active R-enantiomer and a low-activity S-enantiomer.[1][] Understanding the metabolic fate of each enantiomer is crucial for a comprehensive pharmacological assessment.

Comparative Overview of Elacestrant Enantiomers

While specific in vitro metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint) for each enantiomer are not readily found in published studies, the following table summarizes the known information regarding their properties.

ParameterR-Enantiomer (Elacestrant)S-Enantiomer
Primary Activity Active Estrogen Receptor DegraderLow Activity
Metabolic Stability (t½) Data not publicly availableData not publicly available
Intrinsic Clearance (CLint) Data not publicly availableData not publicly available
Primary Metabolizing Enzymes CYP3A4 (major), CYP2A6, CYP2C9 (minor)[3][4][5][6]Not explicitly studied, but likely similar substrates
Major Metabolic Pathways N-dealkylation, N-demethylation, Oxidation[3][7]Not explicitly studied

Elacestrant Metabolism

In vitro studies using human hepatocytes have shown that Elacestrant is metabolized primarily through N-dealkylation and glucuronidation.[3] The major enzyme responsible for the oxidative metabolism of Elacestrant is Cytochrome P450 3A4 (CYP3A4), with smaller contributions from CYP2A6 and CYP2C9.[3][4][5][6] The main metabolic pathways identified include N-dealkylation, N-demethylation, and various other oxidations such as hydroxylation and conversion to carboxylic acids.[3][7]

Experimental Protocols for Assessing Metabolic Stability

The metabolic stability of drug candidates like the Elacestrant enantiomers is typically evaluated using in vitro assays with liver subcellular fractions or hepatocytes.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (Elacestrant R- and S-enantiomers)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • Control compounds with known metabolic stability (e.g., verapamil, imipramine)[8]

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds. A typical final incubation concentration is 1 µM.

  • Incubation Mixture: Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach the optimal temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance is calculated as CLint (µL/min/mg protein) = (0.693/t½) / (mg/mL microsomal protein in incubation).

Visualizing Key Pathways and Workflows

To better understand the context of Elacestrant's action and the assessment of its metabolic stability, the following diagrams are provided.

Estrogen_Receptor_Signaling_Pathway Elacestrant's Mechanism of Action Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (on DNA) ER->ERE Binds to Proteasome Proteasome ER->Proteasome Targeted for Elacestrant Elacestrant (R-enantiomer) Elacestrant->ER Binds & Induces Conformational Change Cell_Proliferation Cell Proliferation & Tumor Growth Elacestrant->Cell_Proliferation Inhibits Transcription Gene Transcription ERE->Transcription Initiates Transcription->Cell_Proliferation Leads to Degradation ER Degradation Proteasome->Degradation Mediates

Caption: Elacestrant's Mechanism of Action on the Estrogen Receptor Pathway.

Metabolic_Stability_Workflow In Vitro Metabolic Stability Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (Elacestrant Enantiomer) Incubation_Mix Prepare Incubation Mixture (37°C) Compound->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix NADPH_System NADPH Regenerating System Start_Reaction Initiate Reaction with NADPH System NADPH_System->Start_Reaction Incubation_Mix->Start_Reaction Time_Sampling Collect Samples at Time Points (0-60 min) Start_Reaction->Time_Sampling Quench Quench Reaction (Acetonitrile + IS) Time_Sampling->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for an In Vitro Metabolic Stability Assay.

Conclusion

While Elacestrant's overall metabolic profile is understood, a direct comparative analysis of the metabolic stability of its R- and S-enantiomers is hampered by a lack of publicly available data. The active R-enantiomer is known to be metabolized primarily by CYP3A4. For a complete understanding of the drug's disposition, further studies investigating the stereoselective metabolism of Elacestrant would be beneficial. The experimental protocols and workflows described herein represent standard industry practices for generating such valuable data for drug development and research.

References

Safety Operating Guide

Proper Disposal of Elacestrant S Enantiomer Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of Elacestrant S enantiomer dihydrochloride, a pharmaceutical-related compound, is critical to ensure personnel safety and environmental protection. Due to its nature as a potentially cytotoxic and hazardous substance, strict adherence to established protocols is mandatory. This guide provides detailed procedures for its safe disposal in a research environment, in accordance with regulatory guidelines.

Hazard Identification and Classification

This compound is classified with several hazards, making it essential to handle it as a hazardous chemical. Safety Data Sheets (SDS) provide critical, though sometimes varied, classifications. It is imperative to treat the compound with the highest level of precaution indicated.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral Category 4: Harmful if swallowed.[1][2]
Aquatic Toxicity Category 1: Very toxic to aquatic life with long-lasting effects.[1]
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child.[2]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2]

Note: While one SDS noted the compound as not a hazardous substance, the presence of multiple other classifications necessitates treating it as hazardous chemical waste.[3]

Regulatory Framework and Storage Limits

Disposal of this compound falls under federal and local regulations for hazardous chemical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] Academic laboratories may operate under the EPA's Subpart K regulations, which provide specific standards for waste management.[5]

Laboratories must adhere to strict quantitative limits for the accumulation of hazardous waste in designated Satellite Accumulation Areas.

Waste TypeMaximum Accumulation LimitRegulatory Source
Hazardous Waste 55 gallons[6][7]
Acutely Toxic (P-list) Waste 1 quart (liquid) or 1 kilogram (solid)[6]

Note: Waste must be removed from the laboratory within 12 months, or within 3 days of exceeding the accumulation limits.[5][6]

Standard Operating Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste.

Step 1: Required Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling the compound or its waste to prevent exposure.[8]

  • Gloves: Chemotherapy-tested gloves are required. Double gloving is recommended.[9]

  • Gown: A disposable chemotherapy gown made of appropriate material.[10]

  • Eye Protection: Safety goggles with side shields or a face shield.[11]

  • Respiratory Protection: An N95 respirator or suitable alternative should be used, especially when handling the powder form to avoid inhalation of dust.[10][11]

All used PPE is considered contaminated and must be disposed of as cytotoxic waste.[9][12]

Step 2: Waste Segregation and Containment

Proper segregation is crucial to ensure safe disposal and regulatory compliance.[4][12] Never dispose of this chemical down the drain or in regular trash.[6][7][11]

  • Solid Waste: Unused or expired powder, contaminated wipes, and used PPE should be collected in a designated, leak-proof container lined with a red biohazard bag and clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste".[10][12]

  • Liquid Waste: Solutions containing this compound must be collected in a sealed, rigid, and leak-proof container that is chemically compatible.[4][10] The container must be clearly labeled with the chemical name and hazard symbols.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed directly into a puncture-proof sharps container that is specifically designated and labeled for cytotoxic sharps waste.[12]

  • Empty Containers: Empty containers that held the acute hazardous waste must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as liquid hazardous waste.[7] After rinsing, deface the original label before disposing of the container as regular trash.[7]

Step 3: Spill Management

Accidental spills must be cleaned up immediately by trained personnel using a cytotoxic spill kit.[9][10]

  • Evacuate and Secure: Isolate the spill area to prevent exposure to others.[7]

  • Don PPE: Wear the full PPE ensemble as described in Step 1.

  • Containment and Cleanup:

    • For powders, gently cover with damp absorbent pads to avoid generating dust.[11]

    • For liquids, absorb the spill using absorbent material from the spill kit.

    • Clean the area thoroughly, starting from the outer edge and working inward.

  • Disposal of Cleanup Materials: All materials used for cleanup (absorbent pads, wipes, contaminated PPE) are considered hazardous waste and must be placed in the designated cytotoxic waste container.[7]

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[9]

Step 4: Storage in a Satellite Accumulation Area

Waste containers must be stored in a designated Satellite Accumulation Area within the laboratory.[6]

  • The area must be at or near the point of generation.[6]

  • Containers must be kept securely closed except when adding waste.[6]

  • Store incompatible wastes separately to prevent reactions.[4]

  • The area should be regularly inspected for leaks or container damage.[4]

Step 5: Final Disposal Procedure

Final disposal must be handled by trained professionals.

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowed time, contact your institution's EHS office to arrange for a hazardous waste pickup.[6][7]

  • Licensed Disposal: The EHS department will coordinate with a licensed hazardous material disposal company.[11]

  • Disposal Methods: Approved disposal methods include high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous materials.[11][13]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Waste Generation (this compound) ppe Step 1: Wear Full PPE (Gloves, Gown, Eye Protection) start->ppe segregate Step 2: Segregate Waste ppe->segregate spill Accidental Spill Occurs ppe->spill solid Solid Waste (Powder, Contaminated PPE) segregate->solid Type liquid Liquid Waste (Solutions, Rinsate) segregate->liquid Type sharps Sharps Waste segregate->sharps Type spill_protocol Step 3: Follow Spill Protocol (Isolate, Clean, Dispose Cleanup Material) spill->spill_protocol Action solid_container Contain in Labeled Cytotoxic Waste Bin solid->solid_container liquid_container Contain in Sealed, Labeled Chemical Waste Bottle liquid->liquid_container sharps_container Contain in Labeled Cytotoxic Sharps Container sharps->sharps_container storage Step 4: Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage spill_protocol->solid_container Cleanup Debris ehs_contact Step 5: Contact EHS for Pickup storage->ehs_contact disposal Final Disposal by Licensed Hazardous Waste Vendor ehs_contact->disposal

References

Personal protective equipment for handling Elacestrant S enantiomer dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Elacestrant S enantiomer dihydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

1. Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Double gloving with chemotherapy-rated nitrile gloves is recommended. Change gloves regularly and immediately if contaminated.[1]
Eye Protection Chemical safety goggles with side shields are mandatory.[2][3] A full-face shield should be worn if there is a risk of splashing.[1]
Body Protection A disposable, fluid-resistant gown with long sleeves and elastic cuffs should be worn.[4][5]
Respiratory Protection A fit-tested N95 or higher respirator is required when handling the powder form of the compound to prevent inhalation of airborne particles.[1]
Foot Protection Closed-toe shoes are required. Shoe covers should be worn in designated handling areas.[1]

2. Engineering Controls

All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to ensure adequate ventilation and containment.[2][3] An accessible safety shower and eyewash station must be readily available in the immediate work area.[2][3]

3. Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Waste Disposal a Don appropriate PPE b Prepare work area in a certified fume hood a->b c Carefully weigh the required amount of compound b->c d Dissolve or use the compound as per experimental protocol c->d e Maintain containment throughout the experiment d->e f Decontaminate all surfaces and equipment after use e->f g Segregate and collect all contaminated waste f->g h Dispose of waste in designated, labeled hazardous waste containers g->h i Follow institutional and local regulations for cytotoxic waste disposal h->i

Safe Handling Workflow for this compound.

4. Spill Management

In the event of a spill, immediate action is required to contain and decontaminate the area.

4.1. Spill Kit Contents A dedicated spill kit for cytotoxic compounds should be readily accessible and include:

  • Appropriate PPE (as outlined in the table above)

  • Absorbent pads or granules

  • Designated waste bags for cytotoxic waste

  • Scoop and scraper for solid materials

  • Decontaminating solution (e.g., 70% ethanol)

  • Warning signs to secure the area

4.2. Spill Cleanup Protocol

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on all required personal protective equipment before approaching the spill.

  • Containment: For liquid spills, cover with absorbent material. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials using appropriate tools and place them in a designated cytotoxic waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by a final rinse with water.

  • Waste Disposal: Dispose of all cleanup materials as cytotoxic waste according to institutional guidelines.

5. Disposal Plan

All waste generated from the handling of this compound, including unused compound, contaminated labware, and personal protective equipment, must be disposed of as cytotoxic hazardous waste.[6] Waste should be collected in clearly labeled, leak-proof containers.[6] Follow all local, state, and federal regulations for the disposal of cytotoxic materials.[2]

6. Quantitative Data

The following table summarizes the known quantitative safety data for this compound.

ParameterValue
Occupational Exposure Limit (OEL) No established OEL has been identified.[2][3]
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3]
Aquatic Toxicity (Category 1) Very toxic to aquatic life with long-lasting effects.[3]

Due to the absence of a defined OEL, all handling should be performed with the utmost caution, adhering to the principle of keeping exposure as low as reasonably achievable (ALARA). The provided hazard classifications underscore the importance of stringent adherence to the safety protocols outlined in this guide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.